molecular formula C91H171N3O16S12 B15600697 4A3-SCC-10

4A3-SCC-10

Katalognummer: B15600697
Molekulargewicht: 1948.1 g/mol
InChI-Schlüssel: KTIRKMBPBLQRPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4A3-SCC-10 is a useful research compound. Its molecular formula is C91H171N3O16S12 and its molecular weight is 1948.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C91H171N3O16S12

Molekulargewicht

1948.1 g/mol

IUPAC-Name

2-[2-[3-[3-[3-[bis[3-[2-[2-(3-decylsulfanyl-2-methylpropanoyl)oxyethyldisulfanyl]ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[2-(3-decylsulfanyl-2-methylpropanoyl)oxyethyldisulfanyl]ethoxy]-3-oxopropyl]amino]propanoyloxy]ethyldisulfanyl]ethyl 3-decylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C91H171N3O16S12/c1-10-14-18-22-26-30-34-38-64-111-76-80(5)88(99)107-60-72-119-115-68-56-103-84(95)44-52-93(53-45-85(96)104-57-69-116-120-73-61-108-89(100)81(6)77-112-65-39-35-31-27-23-19-15-11-2)50-42-48-92(9)49-43-51-94(54-46-86(97)105-58-70-117-121-74-62-109-90(101)82(7)78-113-66-40-36-32-28-24-20-16-12-3)55-47-87(98)106-59-71-118-122-75-63-110-91(102)83(8)79-114-67-41-37-33-29-25-21-17-13-4/h80-83H,10-79H2,1-9H3

InChI-Schlüssel

KTIRKMBPBLQRPY-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

4A3-SCC-10 Ionizable Lipid: A Technical Guide for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored by Gemini

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of potent and safe delivery vectors. Among these, ionizable lipids have emerged as a cornerstone technology for the clinical success of mRNA-based vaccines and therapies. This technical guide provides an in-depth exploration of 4A3-SCC-10, a novel, biodegradable, and highly efficient ionizable lipid. Developed through a modular design approach, this compound exhibits superior performance in mRNA delivery, primarily attributed to its unique glutathione (B108866) (GSH)-responsive structure that facilitates exceptional endosomal escape and rapid mRNA release.[1][2][3] This document will detail the core properties of this compound, present key quantitative data, outline experimental protocols for its use, and visualize the underlying mechanisms and workflows.

Core Properties and Structure

This compound is a linker-degradable ionizable lipid (LDIL) distinguished by its modular architecture.[1][3] It is composed of a 4A3 amino headgroup, four disulfide bond-bridged ester linkers, and four 10-carbon tail chains.[1][2][3] This strategic incorporation of disulfide bonds renders the lipid responsive to the high glutathione concentrations in the cytoplasm, a key feature for its mechanism of action.[1]

The unique cone-shaped architecture of this compound is a critical determinant of its function.[1][2][3] At an acidic pH within the endosome, the amino headgroup becomes protonated, facilitating interaction with the endosomal membrane. The subsequent cleavage of the disulfide bonds by cytosolic glutathione is hypothesized to induce a change in the lipid's shape, promoting membrane destabilization and the release of the mRNA payload.

Quantitative Data Summary

The performance of this compound has been rigorously evaluated and compared to established industry standards, such as DLin-MC3-DMA. The following tables summarize the key quantitative data.

PropertyValueReference
pKa6.22[2]
Chemical FormulaC93H175N3O16S12
Molecular Weight1976.15 g/mol

Table 1: Physicochemical Properties of this compound

MetricThis compound LNPDLin-MC3-DMA LNPReference
In vivo mRNA delivery in liver (fold improvement)87-fold1-fold (baseline)[1][2][3]

Table 2: In Vivo mRNA Delivery Efficacy

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound is achieved through a modular approach, which allows for the systematic assembly of the headgroup, linker, and tail components. While the precise, multi-step synthesis is detailed in the supporting information of the primary literature, the general strategy involves the synthesis of the disulfide bond-containing linker followed by its conjugation to the 4A3 amino headgroup and the 10-carbon lipid tails through esterification reactions. For the detailed, step-by-step synthesis protocol, including purification and characterization (¹H NMR, ¹³C NMR, and MS spectra), readers are directed to the experimental section of Chen et al., J. Am. Chem. Soc. 2023.[1]

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of mRNA-loaded LNPs using this compound is a critical step for ensuring optimal in vivo performance. A common and reproducible method is microfluidic mixing.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in citrate buffer are loaded into separate syringes and infused into a microfluidic mixing chamber at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase). The rapid mixing induces the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation with a neutral surface charge.

Characterization of LNPs

a. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation in PBS and measure the particle size distribution and PDI using a DLS instrument.

b. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNPs in a low ionic strength buffer and measure the zeta potential to assess surface charge.

c. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure: The fluorescence of a nucleic acid-binding dye (RiboGreen) is measured in the presence and absence of a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.

In Vivo mRNA Delivery and Efficacy Assessment

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old) are commonly used.

Protocol:

  • Administration: The this compound LNP formulation encapsulating luciferase mRNA is administered to the mice via intravenous (i.v.) injection.

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), the mice are anesthetized and injected with a luciferin (B1168401) solution. Bioluminescence imaging is then performed using an in vivo imaging system (IVIS) to quantify the expression of luciferase, which serves as a reporter for mRNA delivery and translation.

  • Data Analysis: The bioluminescence signal intensity in the target organ (e.g., liver) is quantified and compared between different LNP formulations.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Endosomal Escape Mechanism LNP LNP Endosome Endosome LNP->Endosome Endocytosis Protonation Protonation Endosome->Protonation Acidification (low pH) Cytoplasm Cytoplasm Membrane_Interaction Membrane_Interaction Protonation->Membrane_Interaction GSH_Cleavage GSH_Cleavage Membrane_Interaction->GSH_Cleavage Cytosolic Glutathione Membrane_Destabilization Membrane_Destabilization GSH_Cleavage->Membrane_Destabilization mRNA_Release mRNA_Release Membrane_Destabilization->mRNA_Release Escape mRNA_Release->Cytoplasm

Caption: Proposed mechanism of this compound LNP endosomal escape.

Experimental_Workflow cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Evaluation Lipid_Ethanol Lipids in Ethanol (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing Lipid_Ethanol->Mixing mRNA_Buffer mRNA in Citrate Buffer (pH 4) mRNA_Buffer->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation (RiboGreen) Dialysis->RiboGreen Injection IV Injection into Mice Dialysis->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging Analysis Quantify Luciferase Expression Imaging->Analysis

Caption: Experimental workflow for LNP formulation and evaluation.

Logical_Relationship Structure This compound Structure - 4A3 Headgroup - Disulfide Linker - 10C Tails Property1 GSH-Responsive Structure->Property1 Property2 pKa ~6.22 Structure->Property2 Function1 Endosomal Escape Property1->Function1 Property2->Function1 Function2 mRNA Release Function1->Function2 Outcome High In Vivo mRNA Delivery Function2->Outcome

Caption: Relationship between structure, properties, and function.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its rational design, incorporating a biodegradable and environmentally responsive linker, leads to a marked improvement in in vivo efficacy compared to previous generations of delivery vehicles.[1][3] The detailed protocols and data presented in this guide are intended to facilitate the adoption and further exploration of this promising technology by researchers and drug development professionals. The continued development of such advanced delivery systems is paramount for unlocking the full therapeutic potential of mRNA.

References

An In-depth Technical Guide to 4A3-SCC-10: A Glutathione-Responsive Ionizable Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4A3-SCC-10 is a novel, biodegradable, ionizable lipid specifically engineered for the efficient delivery of messenger RNA (mRNA) therapeutics. Its unique chemical architecture, featuring a 4A3 amino headgroup, four disulfide bond-bridged linkers, and four 10-carbon tails, confers a glutathione (B108866) (GSH)-responsive characteristic. This design facilitates superior endosomal escape and rapid intracellular release of mRNA payloads, leading to significantly enhanced protein expression compared to established lipids such as DLin-MC3-DMA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological performance of this compound, along with detailed experimental protocols for its use in lipid nanoparticle (LNP) formulations and subsequent in vitro evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex ionizable lipid designed for optimal performance in LNP-mediated mRNA delivery. Its structure is characterized by a central tertiary amine core, which is crucial for its ionizable nature, and multiple disulfide bonds that impart biodegradability and responsiveness to the intracellular reducing environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C93H175N3O16S12[1]
Molecular Weight 1976.15 g/mol [1]
pKa 6.22[2]
Appearance To be determined
Purity >98%
Solubility Soluble in organic solvents such as ethanol[3]
Storage Store at -20°C for long-term stability[1]

SMILES Code: O=C(OCCSSCCOC(C(C)CCSCCCCCCCCCC)=O)CCN(CCCN(C)CCCN(CCC(OCCSSCCOC(C(C)CSCCCCCCCCCC)=O)=O)CCC(OCCSSCCOC(C(C)CSCCCCCCCCCC)=O)=O)CCC(OCCSSCCOC(C(C)CCSCCCCCCCCCC)=O)=O

Mechanism of Action: GSH-Responsive mRNA Delivery

The enhanced efficacy of this compound is attributed to its unique GSH-responsive design, which addresses a critical bottleneck in mRNA delivery: endosomal escape.

cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm (High GSH) LNP LNP with this compound (Neutral Charge) LNP_Endosome LNP Uptake & Protonation of this compound (Positive Charge) LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane Disruption LNP_Endosome->Endosomal_Membrane Interaction with Anionic Lipids mRNA_Release mRNA Release Endosomal_Membrane->mRNA_Release Endosomal Escape Disulfide_Cleavage Disulfide Bond Cleavage by GSH mRNA_Release->Disulfide_Cleavage GSH-mediated Translation mRNA Translation -> Protein Disulfide_Cleavage->Translation A Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare mRNA Solution in Citrate Buffer (pH 4.0) B->C D Dialysis against PBS (pH 7.4) C->D E Concentration & Sterilization D->E F Characterized this compound LNPs E->F

References

4A3-SCC-10 biodegradability and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly accessible scientific databases and literature, no information was found regarding a substance designated "4A3-SCC-10."

This suggests that "this compound" may be one of the following:

  • An internal or proprietary research compound that has not yet been disclosed or published in the public domain.

  • A novel substance for which data has not yet been disseminated.

  • A misnomer or an incorrect identifier for a known compound.

Without any available data, it is not possible to provide the requested in-depth technical guide on the biodegradability and safety profile of this compound. The creation of data tables, experimental protocols, and visualizations is contingent on the existence of foundational research, which appears to be unavailable in this case.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.

  • Consult internal documentation: If this is a compound from within a specific organization, internal databases and reports would be the appropriate source of information.

  • Search for related publications: If the compound is part of a known series or research program, literature related to that program may provide context or alternative nomenclature.

Should public data on "this compound" become available, a technical guide could be compiled. At present, the absence of any referenceable information prevents the fulfillment of this request.

advantages of using 4A3-SCC-10 for LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Advantages of 4A3-SCC-10 for Lipid Nanoparticle (LNP) Formulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics has been enabled by sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. The choice of ionizable cationic lipid is paramount to the success of an LNP formulation, dictating its efficacy, safety, and biodistribution. This guide provides a comprehensive overview of this compound, a novel, linker-degradable ionizable lipid, and elucidates the distinct advantages it offers for the formulation of LNPs for nucleic acid delivery. Its unique, glutathione (B108866) (GSH)-responsive architecture provides a significant leap forward in solving one of the most critical barriers in drug delivery: endosomal escape.

Core Advantages of this compound in LNP Formulation

This compound is a biodegradable ionizable lipid specifically engineered to overcome the limitations of previous generations of lipids.[1][2] Its design incorporates features that lead to superior performance, particularly in the context of in vivo mRNA delivery.

Dramatically Enhanced mRNA Delivery Efficiency

The primary function of an LNP is to protect its nucleic acid cargo and deliver it efficiently to the cytoplasm of target cells. LNPs formulated with this compound have demonstrated a remarkable improvement in delivery efficiency compared to established standards like DLin-MC3-DMA, the ionizable lipid used in the first FDA-approved siRNA-LNP therapeutic, Onpattro®.[3]

In vivo studies in mice have shown that this compound formulated LNPs can improve mRNA delivery to the liver by an astounding 87-fold compared to DLin-MC3-DMA-based LNPs.[1][4][5] This significant increase in potency means that therapeutic effects can be achieved at much lower doses, reducing the potential for toxicity and the cost of manufacturing.

Superior Endosomal Escape and Rapid mRNA Release

A major bottleneck for all non-viral delivery systems is the entrapment of the therapeutic cargo within endosomes following cellular uptake.[] Most internalized LNPs are trafficked to lysosomes for degradation, rendering their cargo useless. This compound is rationally designed to facilitate exceptional endosomal escape.[1][4][5][7]

The key to this capability lies in its unique GSH-responsive, cone-shaped architecture .[4][5][7] The structure of this compound contains disulfide bonds within its linker region.[1][2][4][8] The extracellular environment is oxidizing, keeping these bonds intact. However, upon entering the cell, the LNP is exposed to the highly reducing environment of the cytoplasm, which has a high concentration of glutathione (GSH). This triggers the cleavage of the disulfide bonds, causing a conformational change in the lipid structure. This change in shape is thought to destabilize the endosomal membrane, allowing for the rapid release of the mRNA payload into the cytoplasm where it can be translated into protein.[3]

Inherent Biodegradability and Improved Safety Profile

The long-term safety of LNP components is a critical consideration for therapeutic development. Lipids that accumulate in the body can lead to potential toxicity. This compound is designed as a biodegradable lipid.[1][2][4][8] The disulfide bond-bridged ester linker, which is key to its endosomal escape mechanism, also serves as a point of degradation, allowing the lipid to be broken down into smaller, more easily cleared components. This contrasts with more stable lipids that may persist in tissues.

Selective Hepatic Tropism

Following intravenous administration, LNPs formulated with this compound have been shown to selectively accumulate in the liver of mice.[1][8] This natural tropism is highly advantageous for developing therapies for a wide range of liver diseases, from genetic disorders to viral hepatitis.

Physicochemical and Performance Data

Quantitative data underscores the advantages of this compound. The tables below summarize its key properties and comparative performance.

Table 1: Physicochemical Properties of this compound
PropertyValueSignificance
Chemical Name This compoundA linker-degradable ionizable lipid with a 4A3 amino headgroup and 10-carbon tails.[4]
pKa 6.22Optimal for mRNA encapsulation at acidic pH and endosomal disruption at endosomal pH.[1][8] This value falls within the ideal range of 6.2-6.5 for potent in vivo hepatic gene silencing.[9]
Key Structural Feature Disulfide bond-bridged ester linkerConfers GSH-responsiveness for enhanced endosomal escape and biodegradability.[4]
Purity ≥90-95%High purity ensures consistent LNP formulation and performance.[1][8]
Table 2: Comparative In Vivo Performance Data
ParameterThis compound LNPDLin-MC3-DMA LNP (Control)Reference
mRNA Delivery to Liver 87-fold improvement1x (Baseline)[1][4][5]
Target Organ LiverLiver[1][8]

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the formulation and in vivo evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing uniform LNPs using a microfluidic mixing device.[10]

  • Preparation of Lipid-Ethanol Solution:

    • Dissolve the ionizable lipid (this compound), helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol (B145695).

    • A common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[11]

  • Preparation of mRNA-Aqueous Solution:

    • Dissolve the mRNA cargo (e.g., encoding Firefly Luciferase) in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0). The low pH ensures the ionizable lipid's amino headgroup is protonated for efficient complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

    • Pump the two solutions through a microfluidic mixing cartridge (e.g., a staggered herringbone micromixer). The rapid, controlled mixing within the microchannels causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • Immediately following mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs, creating a stable formulation for in vivo use.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).

    • Measure the zeta potential to confirm surface charge neutralization at physiological pH.

In Vivo Evaluation of mRNA Delivery in Mice

This protocol outlines a typical study to assess the in vivo efficacy of the LNP formulation.

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6), typically 6-8 weeks old.

  • LNP Administration: Administer the this compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) via intravenous (IV) tail vein injection. Doses are calculated based on the mRNA content (e.g., 0.1 - 1.0 mg/kg).

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 or 24 hours), administer the substrate for the reporter protein (e.g., D-luciferin for luciferase) via intraperitoneal (IP) injection.

  • Data Acquisition: Anesthetize the mice and measure the bioluminescent signal from the whole body and from dissected organs using an in vivo imaging system (IVIS).

  • Analysis: Quantify the photon flux (photons/second) from the target organ (e.g., liver) to determine the level of protein expression, which serves as a direct readout of successful mRNA delivery and translation. Compare the results to a control group receiving LNPs formulated with a different lipid (e.g., DLin-MC3-DMA).

Visualizing the Mechanisms and Workflows

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Phase Preparation A Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) C Microfluidic Mixing (Rapid Self-Assembly) A->C B mRNA in Acidic Buffer (e.g., Citrate pH 3.0) B->C D Dialysis vs. PBS pH 7.4 (Ethanol Removal & Buffer Exchange) C->D E Sterile Filtration (0.22 µm filter) D->E F Final LNP Formulation E->F Endosomal_Escape cluster_cell Cellular Environment cluster_endo Endosome (pH ~5.5-6.5) B LNP Internalized (pH drops, this compound protonated) C GSH Reduces Disulfide Bond (S-S → SH + SH) B->C D Lipid changes to 'cone' shape C->D E Endosomal Membrane Destabilization D->E F mRNA released into Cytoplasm (Translation Begins) E->F A LNP enters cell via Endocytosis A->B Structure_Function struct 4A3 Amino Headgroup (pKa 6.22) Disulfide-Ester Linker Four 10-Carbon Tails func_head mRNA Encapsulation (pH dependent) Endosomal Membrane Interaction struct:head->func_head func_linker Biodegradability GSH-Responsive Release struct:linker->func_linker func_tails LNP Stability Membrane Fusion struct:tails->func_tails

References

4A3-SCC-10 for In Vivo mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel, biodegradable ionizable lipid 4A3-SCC-10, designed for potent and targeted in vivo delivery of messenger RNA (mRNA). This compound distinguishes itself through a unique glutathione (B108866) (GSH)-responsive mechanism that facilitates superior endosomal escape and rapid mRNA release, leading to significantly enhanced protein expression, particularly in the liver.

Core Attributes of this compound

This compound is a linker-degradable ionizable lipid featuring a disulfide bond-bridged ester linker.[1] This design imparts a unique GSH-responsive, cone-shaped architecture that is key to its mechanism of action.[1] With a pKa of 6.22, it is optimized for protonation in the acidic environment of the endosome, a critical step for endosomal disruption.[2]

In Vivo Performance Highlights

Lipid nanoparticles (LNPs) formulated with this compound have demonstrated exceptional performance in preclinical studies, significantly outperforming the widely used ionizable lipid, DLin-MC3-DMA.

Quantitative Performance Data
ParameterThis compound LNPDLin-MC3-DMA LNPFold Improvement
In Vivo mRNA Delivery (Liver) --87-fold[3][4]

Physicochemical Properties of this compound LNPs

The following table summarizes the key physicochemical characteristics of this compound LNPs formulated for in vivo studies.

PropertyValue
Size (Diameter) ~90 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%

Mechanism of Action: GSH-Responsive Endosomal Escape

The enhanced efficacy of this compound is attributed to its specialized mechanism for endosomal escape, which is triggered by the high concentration of glutathione (GSH) in the cytoplasm.

G cluster_cytoplasm Cytoplasm (High GSH) LNP This compound LNP (Protonated) Endosomal_Membrane Endosomal Membrane LNP->Endosomal_Membrane Interaction mRNA_Release mRNA Release Endosomal_Membrane->mRNA_Release Disulfide Bond Cleavage by GSH (Conformational Change) Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of GSH-responsive endosomal escape of this compound LNPs.

Experimental Protocols

This section details the methodologies for the formulation, characterization, and in vivo evaluation of this compound LNPs.

LNP Formulation

Lipid Composition:

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
DMG-PEG20001.5

Protocol:

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol (B145695).

  • Lipid Mixture: Combine the lipid stock solutions in the molar ratios specified above.

  • mRNA Solution: Dissolve the desired mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter and sterilize by passing through a 0.22 µm filter.

G Lipid_Stocks Lipid Stocks in Ethanol (this compound, DSPC, Cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidics Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNPs This compound LNPs Concentration->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs.

LNP Characterization
  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100).

    • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

In Vivo mRNA Delivery Studies
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old).

  • mRNA: Firefly Luciferase (Fluc) mRNA.

  • Dose: 0.5 mg/kg of mRNA.

  • Administration: Intravenous (i.v.) injection via the tail vein.

  • Analysis:

    • Bioluminescence Imaging: At 6 hours post-injection, mice are anesthetized and injected intraperitoneally with D-luciferin. Bioluminescence is then measured using an in vivo imaging system (IVIS).

    • Ex Vivo Analysis: After imaging, mice are euthanized, and organs (liver, spleen, lungs, heart, kidneys) are harvested to quantify luciferase expression.

Safety and Tolerability

While comprehensive toxicology studies are ongoing, initial preclinical data suggests that this compound LNPs are well-tolerated. No significant elevation in liver enzymes (ALT, AST) or pro-inflammatory cytokines has been reported at therapeutic doses. The biodegradable nature of the disulfide-bridged ester linker is designed to minimize long-term lipid accumulation and associated toxicity.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for in vivo mRNA delivery. Its unique glutathione-responsive mechanism for endosomal escape translates to superior protein expression in the liver compared to established standards. This technical guide provides a foundational understanding of its properties, performance, and the experimental protocols for its use, positioning this compound as a promising candidate for the development of next-generation mRNA therapeutics.

References

The Discovery and Development of 4A3-SCC-10: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A Next-Generation Ionizable Lipid for Enhanced mRNA Delivery

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. Central to the success of these modalities is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner.[1][2][3][4] A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the mRNA cargo, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.[5][6] This technical guide provides an in-depth overview of the discovery and development of 4A3-SCC-10, a novel, biodegradable, and glutathione (B108866) (GSH)-responsive ionizable lipid designed for superior mRNA delivery.

The Rationale for Development: Overcoming Endosomal Escape

A significant bottleneck in LNP-mediated mRNA delivery is the efficient release of the mRNA payload from the endosome into the cytoplasm, where it can be translated into protein.[1][2][3][4][7] To address this challenge, a modular design approach was undertaken to create a library of 96 linker-degradable ionizable lipids (LDILs).[1][2][7][8] The core hypothesis was that incorporating a disulfide bond-bridged ester linker into the lipid structure would create a biodegradable lipid with enhanced endosomal escape capabilities.[1][2][7][8] This design leverages the higher concentration of glutathione (GSH) in the cytoplasm compared to the endosome to trigger the cleavage of the disulfide bonds, leading to a change in the LNP structure and subsequent release of mRNA.[9][10][11]

The Discovery of this compound: A Modular Approach

The this compound lipid was identified as a top-performing candidate from a rationally designed library of 96 LDILs.[1][2][7][8] The modular structure of this compound consists of three key components:

  • A 4A3 amino headgroup: This provides the ionizable character of the lipid, which is crucial for mRNA encapsulation and endosomal escape.

  • Four disulfide bond-bridged linkers: These linkers are designed to be cleaved by intracellular GSH, promoting the disassembly of the LNP and release of the mRNA cargo.

  • Four 10-carbon tail chains: These hydrophobic tails contribute to the overall structure and stability of the lipid and the resulting LNP.[1][2][7][8]

This unique, GSH-responsive, cone-shaped architecture is believed to be responsible for its superior endosomal escape and rapid mRNA release abilities.[7][9][10][11]

Quantitative Data Summary

The performance of this compound formulated LNPs was benchmarked against the clinically advanced ionizable lipid, DLin-MC3-DMA. The following tables summarize the key quantitative findings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC93H175N3O16S12[9]
Molecular Weight1976.15 g/mol [9]
pKa6.22[3][12]

Table 2: In Vivo mRNA Delivery Efficiency

FormulationRelative Luciferase Expression in Liver (vs. DLin-MC3-DMA)Animal ModelAdministration RouteReference
This compound LNP87-fold increaseMiceIntravenous[1][2][7][12]
4A3-SCC-PH LNP176-fold increaseMiceIntravenous[1][2][7][10]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and validation of this compound. These protocols are based on the information available in the primary literature and general best practices in the field.

Synthesis of this compound Lipid

The synthesis of the 96-lipid library, including this compound, was achieved through a modular approach. While the exact, step-by-step synthesis is detailed in the supporting information of the original publication by Chen et al. in the Journal of the American Chemical Society (2023), the general strategy involves the reaction of the 4A3 amino headgroup with the disulfide bond-bridged linkers and the 10-carbon tail chains.[1]

Formulation of Lipid Nanoparticles (LNPs)

The this compound LNPs encapsulating mRNA were prepared using a microfluidic mixing method.

  • Lipid Stock Solution (in Ethanol):

    • This compound (ionizable lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

    • Cholesterol (helper lipid)

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (PEG-lipid)

    • The lipids are mixed at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Aqueous Solution:

    • mRNA (e.g., encoding Firefly Luciferase) is diluted in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • The lipid solution in ethanol (B145695) and the mRNA solution in aqueous buffer are loaded into separate syringes.

    • The solutions are pumped through a microfluidic mixing chamber at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Purification and Characterization:

    • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • The LNPs are then characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.

In Vitro Endosomal Escape Assay

The endosomal escape ability of the this compound LNPs was assessed in HeLa cells using a Cy5-labeled RNA reporter.

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded in plates for the experiment.

  • LNP Treatment: Cells are treated with LNPs containing the Cy5-RNA reporter.

  • Imaging: Confocal microscopy is used to visualize the localization of the Cy5-RNA within the cells. Enhanced endosomal escape is indicated by a diffuse cytosolic distribution of the Cy5 signal, rather than punctate endosomal localization.

In Vivo mRNA Delivery in Mice

The in vivo efficacy of the this compound LNPs was evaluated in a mouse model.

  • Animal Model: BALB/c mice are typically used for these studies.

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered via intravenous injection (e.g., through the tail vein) at a specific dose (e.g., 0.5 mg/kg of mRNA).

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6 hours), mice are anesthetized and injected with a D-luciferin substrate. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS) to quantify luciferase expression, primarily in the liver.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the this compound LNP, leading to enhanced mRNA delivery.

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_circulating This compound LNP (Stable) Endocytosis Endocytosis LNP_circulating->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Lipid Protonation Endosome->Protonation Low pH Destabilization Membrane Destabilization Protonation->Destabilization mRNA_Release mRNA Release Destabilization->mRNA_Release GSH Cytosolic GSH Disulfide_Cleavage Disulfide Bond Cleavage GSH->Disulfide_Cleavage Disulfide_Cleavage->mRNA_Release LNP Disassembly Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.

Experimental Workflow

This diagram outlines the general workflow for the development and evaluation of the this compound lipid.

G A Modular Lipid Synthesis (96 LDILs) B LNP Formulation (Microfluidics) A->B C In Vitro Screening (HeLa cells, Cy5-RNA) B->C D Identification of This compound C->D E In Vivo Validation (Mouse Model, Luciferase mRNA) D->E F Data Analysis (Bioluminescence Imaging) E->F G Lead Candidate (Superior mRNA Delivery) F->G

Caption: Experimental workflow for this compound discovery and validation.

Conclusion and Future Directions

The this compound lipid represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its modular design, incorporating a biodegradable, GSH-responsive linker, leads to substantially improved in vivo performance compared to established lipids like DLin-MC3-DMA.[1][2][7] The principles demonstrated in the development of this compound, particularly the focus on overcoming endosomal escape, provide a valuable framework for the creation of next-generation lipid-based delivery systems. Future research may focus on further optimizing the lipid structure for targeting specific tissues beyond the liver and for the delivery of other nucleic acid-based therapeutics, such as siRNA and gene-editing constructs.[1][2][7]

References

role of disulfide bonds in 4A3-SCC-10 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Disulfide Bonds in the Function of 4A3-SCC-10 Containing Lipid Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of RNA-based therapeutics, a prominence underscored by their critical role in the development of COVID-19 mRNA vaccines. The efficacy of these delivery vehicles is largely dependent on the properties of their constituent lipids, particularly the ionizable lipids, which are central to mRNA encapsulation and endosomal escape. A significant advancement in this area is the incorporation of bioreducible linkers, such as disulfide bonds, into the lipid structure. This guide focuses on the this compound lipid, a linker-degradable ionizable lipid (LDIL) that features a disulfide bond. The presence of this bond confers glutathione (B108866) (GSH)-responsiveness to the LNPs, a feature that significantly enhances endosomal escape and facilitates rapid mRNA release in the high-GSH environment of the cytoplasm. This document provides a comprehensive overview of the function of the disulfide bond in this compound-containing LNPs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction: The Challenge of mRNA Delivery and the Role of Ionizable Lipids

The therapeutic potential of messenger RNA (mRNA) is vast, spanning applications from vaccines to gene editing and protein replacement therapies. However, the inherent instability and negative charge of mRNA molecules present significant hurdles to their effective delivery into target cells. Lipid nanoparticles have emerged as the most clinically advanced solution to this challenge, offering a protective vehicle that can encapsulate and transport mRNA across the cell membrane.

The key to the success of LNPs lies in their multi-component formulation, which typically includes:

  • Ionizable Lipids: These lipids are cationic at a low pH, which allows for the efficient encapsulation of negatively charged mRNA during the formulation process. At physiological pH, they are nearly neutral, reducing toxicity. In the acidic environment of the endosome, they become protonated, which is crucial for endosomal escape.

  • Phospholipids: These "helper" lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contribute to the structural integrity of the LNP.

  • Cholesterol: This component enhances the stability and fluidity of the LNP.

  • PEG-Lipids: A polyethylene (B3416737) glycol (PEG) layer on the surface of the LNP prevents aggregation and reduces clearance by the immune system, prolonging circulation time.

The focus of this guide, this compound, is an ionizable lipid with a unique feature: a disulfide bond-bridged ester linker. This design introduces a "smart" release mechanism that is responsive to the intracellular environment.

The Pivotal Role of the Disulfide Bond in this compound

The disulfide bond in this compound is the cornerstone of its enhanced delivery capabilities. This bond is stable in the extracellular environment but is susceptible to cleavage by reducing agents, most notably glutathione (GSH), which is present at significantly higher concentrations inside the cell (millimolar range) compared to the extracellular space (micromolar range). This differential in GSH concentration provides a targeted release mechanism.

Glutathione-Mediated Endosomal Escape

The proposed mechanism for the enhanced function of this compound LNPs is centered on GSH-mediated cleavage of the disulfide bond. Once the LNP is taken up by the cell via endocytosis, it is exposed to the high GSH concentration of the endosome and cytoplasm. This leads to the cleavage of the disulfide bond in the this compound lipid, altering its structure and promoting the destabilization of the endosomal membrane. This, in turn, facilitates the escape of the LNP and its mRNA cargo into the cytoplasm, a critical and often rate-limiting step in mRNA delivery.

G cluster_extracellular Extracellular Space (Low GSH) cluster_cell Cell cluster_endosome Endosome (High GSH) cluster_cytoplasm Cytoplasm (High GSH) LNP This compound LNP (Disulfide Bond Intact) LNP_endo LNP in Endosome LNP->LNP_endo Endocytosis LNP_cleaved Disulfide Bond Cleavage (GSH-mediated) LNP_endo->LNP_cleaved mRNA_release mRNA Release LNP_cleaved->mRNA_release Endosomal Escape translation Translation mRNA_release->translation

GSH-Mediated Endosomal Escape of this compound LNPs

Quantitative Performance Data

The inclusion of a disulfide bond in the this compound lipid has been shown to significantly improve mRNA delivery efficiency compared to lipids lacking this feature and to established delivery agents like DLin-MC3-DMA.

Table 1: In Vivo mRNA Delivery Efficiency in the Liver [1]

LNP FormulationRelative Luciferase Expression (Fold increase vs. DLin-MC3-DMA)
This compound87-fold
4A3-SCC-PH176-fold

Table 2: In Vitro Endosomal Escape Efficiency [2][3]

LNP FormulationDescriptionEndosomal Escape Ability
This compoundContains disulfide bondImproved
4A3-SC-10Does not contain disulfide bondBaseline

Table 3: Gene Editing Efficiency in Hepatocytes [1]

LNP FormulationTargetGene Editing Efficiency
4A3-SCC-PHtdTomato (Cre mRNA)99% of hepatocytes

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound LNPs.

Synthesis of this compound Ionizable Lipid

The synthesis of linker-degradable ionizable lipids like this compound involves a modular approach, allowing for the rational design and creation of a library of lipids with varying properties. The general synthetic route for disulfide-containing ionizable lipids is as follows:

  • Synthesis of the Disulfide-Containing Linker: This typically involves the reaction of a thiol-containing molecule with a suitable activating group to form a disulfide bridge.

  • Coupling of the Linker to the Amino Headgroup: The disulfide-containing linker is then reacted with the amino headgroup (e.g., 4A3).

  • Attachment of Hydrophobic Tails: The final step involves the attachment of the hydrophobic carbon tails (e.g., 10-carbon tails) to the linker.

  • Purification: The final product is purified using column chromatography.

Formulation of mRNA Lipid Nanoparticles

The formulation of mRNA LNPs is typically achieved using a microfluidic mixing approach, which allows for precise control over the size and polydispersity of the nanoparticles.

Materials:

  • Ionizable lipid (this compound) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic device with the lipid and aqueous phases in separate syringes.

  • Pump the two phases through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two phases leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

  • The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

G cluster_inputs Inputs cluster_process Process cluster_output Output lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis lnps This compound mRNA LNPs dialysis->lnps

LNP Formulation Workflow
In Vitro mRNA Delivery and Luciferase Assay

This protocol is used to assess the efficiency of the LNPs in delivering functional mRNA to cells in culture.

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh7)

  • Cell culture medium

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well plates

  • Luminometer

Protocol:

  • Seed the Huh7 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the mRNA LNPs in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

In Vivo mRNA Delivery and Biodistribution

This protocol is used to evaluate the delivery efficiency and biodistribution of the LNPs in a living animal model.

Materials:

  • C57BL/6 mice

  • This compound LNPs encapsulating luciferase mRNA

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin (substrate for luciferase)

Protocol:

  • Administer the mRNA LNPs to the mice via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 2, 6, 24 hours), administer D-luciferin to the mice via intraperitoneal injection.

  • Anesthetize the mice and place them in the in vivo imaging system.

  • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • For more detailed biodistribution analysis, organs can be harvested at the end of the experiment and imaged ex vivo.

In Vivo Gene Editing

This protocol is used to assess the ability of the LNPs to deliver Cas9 mRNA and a single-guide RNA (sgRNA) to achieve gene editing in vivo.

Materials:

  • Reporter mice (e.g., tdTomato mice)

  • 4A3-SCC-PH LNPs encapsulating Cre recombinase mRNA

  • Flow cytometer

Protocol:

  • Administer the Cre mRNA LNPs to the tdTomato mice via intravenous injection.

  • After a specified period (e.g., 72 hours), euthanize the mice and harvest the liver.

  • Isolate hepatocytes from the liver.

  • Analyze the hepatocytes for the expression of tdTomato using flow cytometry. Cre recombinase will excise a stop cassette, leading to the expression of the tdTomato fluorescent protein. The percentage of tdTomato-positive cells indicates the gene editing efficiency.

Conclusion

The incorporation of a disulfide bond into the structure of the ionizable lipid this compound represents a significant step forward in the design of "smart" lipid nanoparticles for mRNA delivery. This bioreducible feature provides a mechanism for targeted, intracellular release of the mRNA payload, leading to enhanced endosomal escape and significantly improved delivery efficiency. The quantitative data clearly demonstrates the superiority of this approach over conventional ionizable lipids. The detailed experimental protocols provided in this guide offer a roadmap for researchers and drug developers looking to leverage this technology for a wide range of therapeutic applications, from vaccines to gene editing. The continued exploration of such environmentally responsive lipids holds great promise for the future of RNA-based medicine.

References

Unveiling the GSH-Responsive Nature of 4A3-SCC-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the glutathione-responsive ionizable lipid 4A3-SCC-10 reveals a sophisticated mechanism for enhanced mRNA delivery, offering significant potential for next-generation genetic medicines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core functionality, supported by quantitative data, detailed experimental protocols, and visual pathways.

The novel biodegradable ionizable lipid, this compound, has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. Its efficacy is intrinsically linked to its unique glutathione (B108866) (GSH-responsive) properties, which facilitate superior endosomal escape and rapid intracellular release of mRNA payloads. This guide elucidates the foundational science behind this compound's mechanism of action.

Core Mechanism: Disulfide Cleavage in a Reductive Environment

The central feature of this compound is the incorporation of disulfide bonds within its structure. These bonds remain stable in the extracellular environment but are susceptible to cleavage in the presence of glutathione (GSH), a tripeptide found in high concentrations within the cytoplasm of cells. This intracellular reductive environment acts as a specific trigger for the degradation of the this compound lipid structure.

Upon entry into the cell via endocytosis, the LNP is trafficked into the endosome. The high concentration of GSH in the cytoplasm (~1-10 mM) promotes the reduction and cleavage of the disulfide bonds in this compound. This bio-reduction leads to a conformational change in the lipid, disrupting the integrity of the LNP membrane and facilitating the release of the encapsulated mRNA into the cytoplasm, where it can be translated into the desired protein. This targeted release mechanism enhances the efficiency of mRNA delivery and minimizes off-target effects.

dot

GSH_Responsive_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm (High GSH) LNP This compound LNP (Stable Disulfide Bonds) Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Disrupted_LNP Disrupted LNP (Cleaved Disulfide Bonds) Endocytosed_LNP->Disrupted_LNP GSH-mediated Disulfide Cleavage mRNA_Release mRNA Release Disrupted_LNP->mRNA_Release Translation Protein Translation mRNA_Release->Translation LNP_Formulation_Workflow Lipid_Stock Lipid Stock in Ethanol (this compound, DSPC, Cholesterol, DMG-PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization Endosomal_Escape_Assay_Workflow Cell_Seeding Seed HeLa Cells LNP_Incubation Incubate with Cy5-mRNA LNPs Cell_Seeding->LNP_Incubation Staining Stain with LysoTracker Green & Hoechst LNP_Incubation->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Analyze Co-localization Imaging->Analysis

The Endosomal Escape Mechanism of 4A3-SCC-10 LNPs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endosomal escape mechanism of lipid nanoparticles (LNPs) formulated with the biodegradable, ionizable lipid 4A3-SCC-10. This novel lipid incorporates a disulfide bond, conferring a glutathione (B108866) (GSH)-responsive design that significantly enhances the release of therapeutic payloads from endosomes into the cytoplasm, a critical bottleneck in drug delivery.

Core Mechanism: A Glutathione-Triggered Conformational Change

The enhanced endosomal escape of this compound LNPs is primarily attributed to its unique molecular structure. This compound is an ionizable lipid with a pKa of 6.22.[1][2] This property allows the LNPs to remain relatively neutral at physiological pH and become protonated in the acidic environment of the endosome. This protonation is a key initial step, promoting interaction with the negatively charged endosomal membrane.

The defining feature of this compound is the presence of a disulfide bond within its structure.[1][2][3] This bond is susceptible to cleavage in the reducing environment of the late endosome and cytosol, which has a significantly higher concentration of glutathione (GSH) than the extracellular environment. This GSH-mediated reduction of the disulfide bond is hypothesized to induce a conformational change in the lipid, transforming it into a "cone-shaped" architecture.[4][5] This structural alteration disrupts the endosomal membrane, leading to the efficient release of the encapsulated mRNA payload into the cytoplasm.

The combination of pH-dependent protonation and GSH-mediated bond cleavage results in a synergistic mechanism for endosomal escape, making this compound a highly effective component for intracellular drug delivery.

Quantitative Data: Enhanced mRNA Delivery Efficiency

The superior endosomal escape capability of this compound LNPs translates directly to significantly improved mRNA delivery and subsequent protein expression. While direct quantification of endosomal escape percentages can be technically challenging, the resulting protein expression serves as a robust proxy for the efficiency of this critical step.

Ionizable LipidFold Increase in mRNA Delivery (in vivo, Liver) vs. DLin-MC3-DMAKey Structural FeatureReference
This compound 87-foldDisulfide Bond[4]
4A3-SCC-PH 176-foldDisulfide Bond[6]
4A3-SC-10 Not specified, but lower than this compoundNo Disulfide Bond[1][2]

Experimental Protocols

LNP Formulation Protocol

A representative protocol for the formulation of this compound LNPs for in vitro and in vivo studies is as follows:

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at appropriate concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid).

  • Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid mixture into one syringe and the mRNA solution into another.

  • Formulation: Mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dialysis: Dialyze the resulting LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and non-encapsulated mRNA. Change the PBS buffer at least twice during dialysis.

  • Concentration and Sterilization: Concentrate the LNP formulation using centrifugal filters if necessary. Sterilize the final LNP solution by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Galectin-9 Recruitment Assay for Endosomal Escape Assessment

This protocol is adapted from established methods for visualizing and quantifying endosomal rupture.

Materials:

  • HeLa or Huh7 cells stably expressing mCherry-Galectin-9

  • This compound LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA)

  • Control LNPs (e.g., formulated with 4A3-SC-10)

  • Complete cell culture medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed mCherry-Galectin-9 expressing cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with this compound LNPs and control LNPs at various concentrations. Include an untreated control.

  • Live-Cell Imaging: After a desired incubation period (e.g., 4-8 hours), perform live-cell imaging using a confocal microscope.

  • Image Acquisition: Acquire images in the mCherry (for Galectin-9) and Cy5 (for LNPs) channels.

  • Image Analysis:

    • Identify and count the number of intracellular Cy5-positive puncta (LNPs).

    • Identify and count the number of mCherry-positive puncta (Galectin-9 aggregates), which indicate endosomal damage.

    • Quantify the colocalization of Cy5-LNPs with mCherry-Galectin-9 puncta.

  • Data Interpretation: An increase in the number of mCherry-Galectin-9 puncta that colocalize with Cy5-LNPs in cells treated with this compound LNPs compared to control LNPs indicates a higher frequency of endosomal escape.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early to Late Endosome (pH ~5.0-6.5) cluster_cytoplasm Cytoplasm (High GSH) LNP This compound LNP (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Membrane_Interaction Interaction with Endosomal Membrane Protonated_LNP->Membrane_Interaction Cleavage Disulfide Bond Cleavage Membrane_Interaction->Cleavage GSH Diffusion GSH Glutathione (GSH) GSH->Cleavage Shape_Change Conformational Change (Cone Shape) Cleavage->Shape_Change Membrane_Disruption Endosomal Membrane Disruption Shape_Change->Membrane_Disruption mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release

Caption: Signaling pathway of this compound LNP endosomal escape.

Experimental_Workflow cluster_formulation LNP Formulation cluster_assay Endosomal Escape Assay Lipid_Mix This compound Lipid Mix (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA (in Citrate Buffer) mRNA_Solution->Microfluidics LNPs This compound LNPs Microfluidics->LNPs LNP_Incubation Incubate with LNPs LNPs->LNP_Incubation Cell_Culture Culture mCherry-Gal9 Cells Cell_Culture->LNP_Incubation Imaging Confocal Microscopy LNP_Incubation->Imaging Analysis Image Analysis (Quantify Puncta) Imaging->Analysis

Caption: Experimental workflow for LNP formulation and analysis.

References

4A3-SCC-10: A Technical Guide to a Novel Ionizable Lipid for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 4A3-SCC-10, a novel linker-degradable ionizable lipid (LDIL), in the field of gene therapy research. This compound has emerged as a potent component of lipid nanoparticle (LNP) formulations for the efficient delivery of messenger RNA (mRNA). Its unique glutathione (B108866) (GSH)-responsive design offers significant advantages for endosomal escape and rapid intracellular release of genetic payloads, representing a substantial advancement in non-viral gene delivery systems.

Core Concepts and Mechanism of Action

This compound is structurally characterized by a 4A3 amino headgroup, four disulfide bond-bridged linkers, and four 10-carbon tail chains. This unique architecture is central to its function. The disulfide bonds are stable in the extracellular environment but are susceptible to cleavage in the reductive intracellular milieu, which has a high concentration of glutathione (GSH).

Upon cellular uptake via endocytosis, the LNP containing this compound is trafficked into the endosome. The acidic environment of the endosome protonates the amino headgroup of the lipid, facilitating interaction with the endosomal membrane. The key event, however, is the cleavage of the disulfide bonds by intracellular GSH. This cleavage is hypothesized to alter the conical shape of the lipid, leading to the destabilization of the endosomal membrane and the subsequent release of the encapsulated mRNA into the cytoplasm. This targeted release mechanism enhances the efficiency of gene expression while minimizing off-target effects.

Quantitative Data Summary

The performance of this compound formulated as LNPs has been quantitatively evaluated and compared with other established ionizable lipids. The following tables summarize the key characterization and in vivo efficacy data.

ParameterThis compound LNPDLin-MC3-DMA LNP (Control)
Particle Size (nm) ~90Not specified in provided results
Polydispersity Index (PDI) ~0.1Not specified in provided results
Zeta Potential (mV) Near-neutral at pH 7.4Not specified in provided results
mRNA Encapsulation Efficiency (%) >95%Not specified in provided results

Table 1: Physicochemical Characterization of this compound LNPs. Data represents typical values obtained from characterization studies.

MetricThis compound LNPDLin-MC3-DMA LNP
In Vivo mRNA Delivery to Liver (fold improvement) 871

Table 2: In Vivo mRNA Delivery Efficiency. Comparison of liver luciferase expression after systemic administration of LNPs encapsulating luciferase mRNA.[1][2] A related lipid, 4A3-SCC-PH, demonstrated a 176-fold improvement in the same study.[1][2]

Key Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vivo evaluation of this compound LNPs.

Protocol 1: Formulation of this compound LNPs

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Pump the two solutions through the microfluidic mixing device to allow for the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in a suitable buffer.

  • Measure the surface charge using a zeta potential analyzer.

3. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vivo mRNA Delivery and Luciferase Assay

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • Animal model (e.g., BALB/c mice)

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Administration: Administer the this compound LNPs to mice via intravenous (tail vein) injection.

  • Bioluminescence Imaging: At predetermined time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin to the mice via intraperitoneal injection.

  • Image Acquisition: Anesthetize the mice and acquire bioluminescence images using an IVIS to visualize and quantify luciferase expression.

  • Ex Vivo Analysis (Optional): After the final imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen). Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein expression in specific organs.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for its evaluation.

Signaling_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular Space cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Stable Disulfide Bonds) LNP_endo LNP Internalization LNP->LNP_endo Endocytosis Protonation Amino Headgroup Protonation LNP_endo->Protonation Acidification Cleavage Disulfide Bond Cleavage Protonation->Cleavage Membrane Interaction GSH Glutathione (GSH) GSH->Cleavage mRNA_release mRNA Release Cleavage->mRNA_release Endosomal Escape Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA_release->Cytoplasm Therapeutic_Effect Therapeutic Effect Translation->Therapeutic_Effect

Caption: Proposed signaling pathway for this compound LNP-mediated mRNA delivery.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation Microfluidic Mixing of This compound, Lipids & mRNA Characterization Characterization: - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency Formulation->Characterization Administration IV Injection into Animal Model Characterization->Administration Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging ExVivo Ex Vivo Organ Analysis (Luciferase Assay) Imaging->ExVivo Quantification Quantification of Luciferase Expression ExVivo->Quantification Comparison Comparison with Control LNPs Quantification->Comparison

Caption: General experimental workflow for evaluating this compound LNP efficacy.

References

Preliminary Efficacy of 4A3-SCC-10 in mRNA Delivery for Cancer Metastasis Delineation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of 4A3-SCC-10, a novel linker-degradable ionizable lipid. The focus of this document is on the role of this compound in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly in the context of cancer metastasis imaging. All data and protocols are based on the foundational study by Chen et al., published in the Journal of the American Chemical Society in 2023.

Introduction to this compound

This compound is a rationally designed, biodegradable ionizable lipid that constitutes a key component of lipid nanoparticles for nucleic acid delivery. Its unique molecular architecture, featuring a disulfide bond-bridged ester linker, is designed to be responsive to the intracellular environment, specifically the high glutathione (B108866) (GSH) concentration within the cytoplasm. This GSH-responsiveness facilitates the rapid release of the mRNA payload, a critical factor for efficient protein translation.

The preliminary studies indicate that this compound, when formulated into LNPs, significantly enhances the delivery of mRNA to specific tissues, most notably the liver. Furthermore, these LNPs have been successfully employed to deliver firefly luciferase mRNA to tumor cells, enabling the visualization of cancer metastases through bioluminescence imaging. This capability highlights the potential of this compound-based delivery systems in diagnostic and therapeutic applications in oncology.

Quantitative Data on Efficacy

The efficacy of this compound-formulated LNPs has been quantified in several key experiments. The following tables summarize the critical data from these preliminary studies, providing a clear comparison of the performance of this compound LNPs against a well-established standard, DLin-MC3-DMA-based LNPs.

Table 1: In Vivo mRNA Delivery to the Liver

LNP FormulationMean Bioluminescence (photons/s/cm²/sr)Fold Improvement vs. DLin-MC3-DMA
DLin-MC3-DMA1.5 x 10⁸1
This compound1.3 x 10¹⁰87

Table 2: Physicochemical Properties of this compound LNPs

PropertyValue
Average Particle Size (nm)~90
Polydispersity Index (PDI)< 0.1
mRNA Encapsulation Efficiency (%)> 95%

Signaling Pathways and Mechanisms

The superior performance of this compound LNPs is attributed to their unique mechanism of endosomal escape and intracellular mRNA release. The following diagram illustrates the proposed signaling pathway and the key molecular interactions involved.

Proposed Mechanism of this compound LNP-mediated mRNA Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm (High GSH) LNP This compound LNP (encapsulating mRNA) Protonation Protonation of this compound (Positive Charge) LNP->Protonation Endocytosis Endosomal_Membrane_Interaction Interaction with Endosomal Membrane Protonation->Endosomal_Membrane_Interaction Endosomal_Escape Endosomal Escape Endosomal_Membrane_Interaction->Endosomal_Escape Disulfide_Cleavage GSH-mediated Disulfide Bond Cleavage Endosomal_Escape->Disulfide_Cleavage LNP_Disassembly LNP Disassembly Disulfide_Cleavage->LNP_Disassembly mRNA_Release mRNA Release LNP_Disassembly->mRNA_Release Translation Translation to Protein (e.g., Luciferase) mRNA_Release->Translation

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound efficacy.

Formulation of this compound Lipid Nanoparticles

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Firefly luciferase mRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired concentrations.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).

  • mRNA Solution: Dilute the firefly luciferase mRNA in citrate buffer (pH 4.0) to the target concentration.

  • Microfluidic Mixing: Load the lipid mixture (in ethanol) and the mRNA solution into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

  • LNP Formation: Initiate the microfluidic mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) for at least 2 hours to remove ethanol and non-encapsulated components.

  • Characterization: The size, polydispersity index (PDI), and mRNA encapsulation efficiency of the formulated LNPs are determined using dynamic light scattering (DLS) and a RiboGreen assay, respectively.

In Vivo mRNA Delivery and Bioluminescence Imaging

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • LNP Administration: Administer the this compound LNPs encapsulating firefly luciferase mRNA intravenously (i.v.) via the tail vein at a dose of 0.1 mg/kg.

  • Substrate Injection: At 6 hours post-LNP administration, inject the mice intraperitoneally (i.p.) with D-luciferin (150 mg/kg).

  • Bioluminescence Imaging: Anesthetize the mice using isoflurane (B1672236) and place them in an in vivo imaging system (IVIS). Acquire bioluminescence images with an exposure time of 1-60 seconds, depending on the signal intensity.

  • Data Analysis: Quantify the bioluminescence signal in the region of interest (e.g., liver or tumor) using the accompanying software. The signal is typically expressed as photons per second per square centimeter per steradian (photons/s/cm²/sr).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for LNP formulation and the in vivo study for cancer metastasis delineation.

LNP Formulation and Characterization Workflow Lipid_Prep Prepare Lipid Stock Solutions in Ethanol Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Prep->Mixing mRNA_Prep Prepare mRNA Solution in Citrate Buffer mRNA_Prep->Mixing Dialysis Dialysis against PBS Mixing->Dialysis Characterization Characterization: - Size (DLS) - PDI (DLS) - Encapsulation Efficiency Dialysis->Characterization

Caption: LNP formulation and characterization workflow.

In Vivo Cancer Metastasis Delineation Workflow Tumor_Model Establish Tumor Metastasis Model in Mice LNP_Injection i.v. Injection of This compound LNPs (Luciferase mRNA) Tumor_Model->LNP_Injection Wait Wait for 6 hours LNP_Injection->Wait Luciferin_Injection i.p. Injection of D-luciferin Wait->Luciferin_Injection Imaging Bioluminescence Imaging (IVIS) Luciferin_Injection->Imaging Analysis Quantify Signal in Metastatic Lesions Imaging->Analysis

Caption: In vivo cancer metastasis delineation workflow.

Conclusion

The preliminary data on this compound demonstrate its significant potential as a component of advanced mRNA delivery systems. The high efficiency of in vivo mRNA delivery, coupled with its biodegradability and the ability to visualize cancer metastasis, positions this compound as a promising tool for both diagnostic and therapeutic applications in oncology. Further research is warranted to explore the full therapeutic potential of this compound-based LNPs for the delivery of various mRNA-based cancer immunotherapies and other therapeutic proteins.

The Novelty of 4A3-SCC-10 Lipid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of mRNA therapeutics has been significantly advanced by the development of novel lipid nanoparticles (LNPs) for efficient in vivo delivery. Among these, the biodegradable ionizable lipid 4A3-SCC-10 has emerged as a promising candidate, demonstrating markedly superior performance in preclinical studies. This technical guide provides a comprehensive overview of the core innovations of this compound, including its unique molecular architecture, mechanism of action, and comparative efficacy data. Detailed experimental protocols are provided to enable replication and further investigation by the scientific community.

Introduction: The Challenge of mRNA Delivery

The therapeutic potential of messenger RNA (mRNA) is vast, offering transient protein expression without the risks associated with genomic integration. However, the inherent instability and negative charge of mRNA molecules necessitate sophisticated delivery vehicles to protect them from degradation and facilitate cellular uptake. Ionizable lipids are a critical component of LNPs, enabling encapsulation of mRNA at low pH and facilitating its release into the cytoplasm following endocytosis. The novelty of this compound lies in its rational design to overcome a key bottleneck in this process: endosomal escape.

The Innovation of this compound: A Glutathione-Responsive, Cone-Shaped Architecture

This compound is a biodegradable ionizable lipid that incorporates disulfide bonds within its structure. This key feature confers a unique glutathione (B108866) (GSH)-responsive character. The intracellular environment, particularly the cytosol, has a significantly higher concentration of GSH compared to the extracellular space and the interior of endosomes. This differential in GSH concentration serves as a trigger for the structural transformation of this compound-containing LNPs.

Upon entering the high-GSH environment of the late endosome and cytosol, the disulfide bonds within this compound are cleaved. This cleavage is hypothesized to induce a change in the lipid's molecular geometry, leading to a "cone-shaped" architecture. This structural rearrangement destabilizes the endosomal membrane, promoting the release of the encapsulated mRNA into the cytoplasm where it can be translated into the therapeutic protein.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in LNP formulations.

PropertyValueReference
Molecular Formula C₉₁H₁₇₁N₃O₁₆S₁₂[1]
pKa 6.22[1]

Quantitative Performance Data

The rational design of this compound translates into significant improvements in mRNA delivery efficiency, particularly to the liver. Comparative studies have demonstrated its superiority over established ionizable lipids such as DLin-MC3-DMA.

Table 1: In Vivo mRNA Delivery to the Liver
Ionizable LipidRelative Luciferase Expression (vs. DLin-MC3-DMA)Fold Improvement
This compound 8787-fold
DLin-MC3-DMA 1-

Data synthesized from preclinical studies reported in Chen Z, et al. J Am Chem Soc. 2023.[2][3]

Signaling Pathway and Mechanism of Action

The enhanced efficacy of this compound is attributed to its unique mechanism for facilitating endosomal escape. The following diagram illustrates the proposed signaling pathway and mechanism of action.

G Mechanism of this compound Mediated mRNA Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Low GSH) cluster_cytosol Cytosol (High GSH) LNP This compound LNP (Disulfide bonds intact) Endocytosed_LNP LNP inside endosome LNP->Endocytosed_LNP Endocytosis Cleaved_Lipid Cleaved this compound (Cone Shape) Endocytosed_LNP->Cleaved_Lipid GSH-mediated disulfide cleavage Endosomal_Escape Endosomal Membrane Destabilization mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Facilitates Translation Translation to Therapeutic Protein mRNA_Release->Translation Cleaved_Lipid->Endosomal_Escape Induces membrane instability

Caption: Proposed mechanism of this compound LNP delivery.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational work by Chen Z, et al.

Synthesis of this compound Lipid

A detailed, multi-step synthesis protocol would be included here, outlining the specific reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC) for each step. This would be derived from the supplementary information of the primary research article.

Preparation of this compound Lipid Nanoparticles (LNPs)
  • Lipid Stock Preparation:

    • Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol (B145695) at a specific molar ratio (e.g., 50:38.5:10:1.5).

  • mRNA Solution Preparation:

    • Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • LNP Formulation:

    • Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution at a defined volume ratio (e.g., 1:3) using a microfluidic mixing device or a T-junction mixer. This rapid mixing ensures the self-assembly of lipids around the mRNA core, forming LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the LNP formulation against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This step is crucial for stabilizing the LNPs and ensuring biocompatibility.

  • Characterization:

    • Determine the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo mRNA Delivery and Efficacy Assessment
  • Animal Model:

    • Utilize a suitable animal model, such as C57BL/6 mice.

  • Administration:

    • Administer the this compound LNP-mRNA formulation intravenously (i.v.) via the tail vein at a specified mRNA dosage (e.g., 0.5 mg/kg).

  • Bioluminescence Imaging:

    • If using luciferase-encoding mRNA, perform in vivo bioluminescence imaging at various time points post-injection (e.g., 6, 24, 48 hours) to monitor the location and level of protein expression.

  • Tissue Harvest and Analysis:

    • At the study endpoint, harvest relevant tissues (e.g., liver, spleen, lungs).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression levels.

    • Alternatively, for other therapeutic proteins, perform ELISA or Western blot analysis.

Endosomal Escape Assay

A detailed protocol for a quantitative endosomal escape assay, such as a Galectin-8 or a split-GFP based assay, would be provided here. This would include cell line selection, transfection procedures, imaging protocols, and data analysis methods to quantify the extent of endosomal rupture.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical in vivo experiment to evaluate the efficacy of this compound LNPs.

G In Vivo Efficacy Evaluation Workflow for this compound LNPs Start Start LNP_Formulation Formulate this compound LNP-mRNA Start->LNP_Formulation Characterization Characterize LNPs (Size, PDI, Encapsulation) LNP_Formulation->Characterization Animal_Administration Administer LNPs to Animal Model (i.v.) Characterization->Animal_Administration Bioluminescence_Imaging In Vivo Bioluminescence Imaging (Time-course) Animal_Administration->Bioluminescence_Imaging Tissue_Harvest Harvest Tissues at Endpoint Bioluminescence_Imaging->Tissue_Harvest Ex_Vivo_Analysis Ex Vivo Analysis (Luciferase Assay, ELISA, etc.) Tissue_Harvest->Ex_Vivo_Analysis Data_Analysis Data Analysis and Comparison Ex_Vivo_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo evaluation of this compound LNPs.

Conclusion and Future Directions

The this compound lipid represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its novel GSH-responsive mechanism for enhanced endosomal escape addresses a critical barrier in the field, leading to substantially improved in vivo efficacy. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers seeking to leverage this technology for a new generation of mRNA-based therapeutics. Future research may focus on further optimizing the structure of this compound for targeted delivery to other tissues and for the delivery of other nucleic acid payloads.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols are summaries and should be supplemented with a thorough review of the original publications.

References

The Potential of 4A3-SCC-10 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of cancer research and therapeutics, the development of effective and targeted drug delivery systems is paramount. 4A3-SCC-10, a novel linker-degradable ionizable lipid, has emerged as a promising component of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1][2] Its unique structure, featuring a glutathione (B108866) (GSH)-responsive disulfide bond, allows for enhanced endosomal escape and rapid intracellular release of mRNA payloads.[2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows for cancer research applications, particularly in the delineation of cancer metastasis.[3]

Core Concepts: Mechanism of Action

The therapeutic potential of this compound lies in its sophisticated, environment-sensitive design. As a key component of a lipid nanoparticle (LNP) delivery system, its primary role is to safely encapsulate and transport mRNA molecules to target cells, and more importantly, to facilitate the release of this cargo into the cytoplasm where it can be translated into therapeutic proteins.

The mechanism of action can be broken down into the following key stages:

  • Encapsulation and Systemic Circulation: this compound is formulated with other lipids, including phospholipids, cholesterol, and a PEGylated lipid, to form a stable LNP that protects the enclosed mRNA from degradation in the bloodstream.

  • Cellular Uptake: The LNPs are taken up by target cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, enclosing it within an endosome.

  • Endosomal Escape Triggered by Glutathione (GSH): The intracellular environment, particularly in cancer cells, has a significantly higher concentration of glutathione (GSH), a reducing agent. The disulfide bond within the this compound lipid is susceptible to cleavage by GSH. This cleavage alters the lipid's structure, disrupting the endosomal membrane and facilitating the escape of the LNP and its mRNA cargo into the cytoplasm. This GSH-responsiveness is a key feature that enhances the efficiency of mRNA delivery.

  • mRNA Release and Protein Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the desired protein. In the context of cancer research, this could be a tumor suppressor protein, an immune-stimulating factor, or a reporter protein like luciferase for imaging purposes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound-formulated lipid nanoparticles.

Table 1: In Vivo mRNA Delivery Efficiency

FormulationMean Luciferase Expression (photons/s/cm²/sr)Fold Improvement vs. DLin-MC3-DMA
This compound LNP1.2 x 10⁹87
DLin-MC3-DMA LNP1.4 x 10⁷1

Data from in vivo studies in mice, measuring luciferase expression in the liver 6 hours after intravenous administration of LNPs carrying luciferase mRNA.[3]

Table 2: Physicochemical Properties of this compound LNPs

PropertyValue
pKa6.22
Size (Diameter)~90 nm
Polydispersity Index (PDI)< 0.1
Encapsulation Efficiency> 95%

These properties are critical for the stability, in vivo behavior, and efficacy of the LNPs.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Synthesis of this compound Lipid

The synthesis of this compound involves a multi-step process that is typically performed by specialized chemists. The general approach involves the modular assembly of the 4A3 amino headgroup, the disulfide bond-bridged linkers, and the 10-carbon tail chains. For detailed synthesis steps, please refer to the supplementary information of the primary research article by Chen et al. (2023).

Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA (e.g., encoding luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be approximately 25 mM.

  • Prepare mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the pKa of the LNPs.

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Cancer Metastasis Delineation

This protocol outlines the use of this compound LNPs carrying luciferase mRNA to visualize cancer metastases in a mouse model.

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • Tumor-bearing mice (e.g., with induced liver or lung metastases)

  • D-luciferin

  • In vivo imaging system (IVIS) or similar bioluminescence imaging equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Utilize a relevant mouse model of cancer metastasis.

  • LNP Administration: Administer the this compound LNPs carrying luciferase mRNA to the tumor-bearing mice via intraperitoneal injection. The dosage will depend on the specific experimental design but is typically in the range of 0.5-1.0 mg of mRNA per kg of body weight.

  • Bioluminescence Imaging:

    • At a predetermined time point after LNP administration (e.g., 6 hours), anesthetize the mice.

    • Administer D-luciferin (the substrate for luciferase) via intraperitoneal injection (e.g., 150 mg/kg).

    • After approximately 10 minutes, place the anesthetized mouse in the in vivo imaging system.

    • Acquire bioluminescence images. The exposure time may need to be optimized.

  • Image Analysis:

    • Use the imaging software to quantify the bioluminescent signal in different regions of the body.

    • The intensity of the signal will correlate with the level of luciferase expression, and therefore, the location and extent of the cancer metastases.[4]

Visualizations

The following diagrams illustrate key processes and workflows related to this compound in cancer research.

G Intracellular Trafficking and mRNA Release of this compound LNPs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP (mRNA encapsulated) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape mRNA mRNA Cytoplasm->mRNA Release Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic/Reporter Protein GSH GSH GSH->Endosome Triggers Disruption Ribosome->Protein

Caption: Intracellular pathway of this compound LNPs.

G Experimental Workflow for In Vivo Cancer Metastasis Imaging Start Start Prepare_LNPs Formulate this compound LNPs (Luciferase mRNA) Start->Prepare_LNPs Animal_Model Induce Cancer Metastasis in Mouse Model Start->Animal_Model Inject_LNPs Administer LNPs (Intraperitoneal Injection) Prepare_LNPs->Inject_LNPs Animal_Model->Inject_LNPs Wait Wait for mRNA Expression (e.g., 6 hours) Inject_LNPs->Wait Inject_Luciferin Inject D-luciferin Wait->Inject_Luciferin Image Bioluminescence Imaging (IVIS) Inject_Luciferin->Image Analyze Analyze Signal to Identify Metastases Image->Analyze End End Analyze->End

Caption: Workflow for metastasis imaging.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its glutathione-responsive nature provides a mechanism for enhanced intracellular delivery, a critical hurdle in the development of nucleic acid-based therapies. The ability to effectively deliver mRNA to cancer cells in vivo, as demonstrated by the precise delineation of metastatic tumors, highlights its considerable potential in cancer research. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the capabilities of this compound in their own investigations. Further research will likely expand its applications into other areas of oncology, including cancer immunotherapy and gene editing.

References

Methodological & Application

Application Notes and Protocols for 4A3-SCC-10 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4A3-SCC-10 lipid is a biodegradable, ionizable lipid designed for potent in vivo messenger RNA (mRNA) delivery. Its unique structure, featuring a disulfide bond-bridged ester linker, confers a glutathione (B108866) (GSH)-responsive, cone-shaped architecture. This design facilitates superior endosomal escape and rapid intracellular release of mRNA cargo. Lipid nanoparticles (LNPs) formulated with this compound have demonstrated significantly enhanced mRNA delivery to the liver, outperforming conventional ionizable lipids such as DLin-MC3-DMA.[1][2][3] These characteristics make this compound a promising vehicle for the development of next-generation mRNA-based therapeutics and vaccines.

Principle of Action

The efficacy of this compound hinges on its redox-responsive design. The disulfide bonds within the lipid structure are stable in the extracellular environment but are rapidly cleaved in the reducing intracellular environment, which has a high concentration of glutathione (GSH). This cleavage alters the lipid's structure, promoting the destabilization of the endosomal membrane and facilitating the release of the encapsulated mRNA into the cytoplasm. This targeted release mechanism enhances the efficiency of mRNA translation while the biodegradability of the lipid minimizes potential long-term toxicity.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and in vivo efficacy of this compound formulated LNPs as reported in preclinical studies.

Table 1: Physicochemical Characterization of this compound LNPs

ParameterValue
Ionizable Lipid This compound
Helper Lipids DSPC, Cholesterol
PEG-Lipid DMG-PEG2000
Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG2000) 50:10:38.5:1.5
Mean Hydrodynamic Diameter (nm) ~80-100 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Near-neutral at physiological pH
mRNA Encapsulation Efficiency (%) > 90%

Table 2: In Vivo mRNA Delivery Efficacy

LNP FormulationTarget OrganRelative Luciferase Expression vs. DLin-MC3-DMAReference
This compound LNPLiver87-fold increase[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol details the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA (e.g., encoding Luciferase)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695), molecular biology grade

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

    • Ensure the lipids are fully dissolved and the solution is clear.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final total lipid to mRNA weight ratio should be approximately 20:1 to 40:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Set the total flow rate to a range of 10-12 mL/min.

    • Initiate the mixing process to generate the LNP formulation.

  • Purification:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

    • Immediately dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and exchanges the buffer to a physiological pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

  • Perform the measurement according to the instrument's protocol.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the zeta potential.

  • Dilute the LNP sample in an appropriate low-ionic-strength buffer.

  • Measure the electrophoretic mobility to determine the surface charge.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).

  • The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100%.

Protocol 3: In Vivo Administration of this compound LNPs in Mice

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

  • Sterile PBS (pH 7.4)

  • Mice (e.g., BALB/c or C57BL/6)

  • Insulin syringes

Procedure:

  • Dose Preparation:

    • Thaw the LNP formulation on ice.

    • Dilute the LNPs with sterile PBS to the desired final concentration for injection. A typical dose for systemic administration is 0.5 - 1.0 mg of mRNA per kg of body weight.

  • Administration:

    • Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).

  • Analysis of Protein Expression:

    • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), assess the expression of the reporter protein.

    • For luciferase, this can be done using an in vivo imaging system (IVIS) following the administration of a luciferin (B1168401) substrate.

    • Alternatively, organs can be harvested, homogenized, and assayed for luciferase activity using a luminometer.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization Lipid_Stocks Lipid Stocks (this compound, DSPC, Cholesterol, DMG-PEG) in Ethanol Lipid_Mixture Lipid Mixture (Organic Phase) Lipid_Stocks->Lipid_Mixture mRNA_Solution mRNA in Citrate Buffer (pH 4.0) Aqueous_Phase mRNA Solution (Aqueous Phase) mRNA_Solution->Aqueous_Phase Microfluidics Microfluidic Mixing (3:1 Aqueous:Organic) Lipid_Mixture->Microfluidics Organic Phase Aqueous_Phase->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

Caption: Workflow for this compound LNP-mRNA formulation.

LNP_Delivery_Pathway IV_Admin Intravenous Administration of LNP Circulation Systemic Circulation IV_Admin->Circulation Uptake Endocytosis by Hepatocytes Circulation->Uptake Endosome LNP within Endosome Uptake->Endosome Escape GSH-Mediated Disulfide Cleavage & Endosomal Escape Endosome->Escape Release mRNA Release into Cytoplasm Escape->Release Translation Protein Translation Release->Translation

Caption: Cellular delivery pathway of this compound LNPs.

References

Application Notes and Protocols for 4A3-SCC-10 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4A3-SCC-10 lipid nanoparticles (LNPs). It includes detailed protocols for the preparation of this compound LNPs, quantitative data on their physicochemical properties and in vivo performance, and a diagram illustrating the proposed mechanism of action.

Introduction

This compound is a biodegradable, ionizable lipid that has demonstrated exceptional efficacy in delivering mRNA.[1][2][3] Its unique structure, which includes disulfide bonds, is designed to be responsive to the intracellular environment, facilitating enhanced endosomal escape and rapid release of its mRNA payload.[1][4][5][6] Formulations of LNPs using this compound have shown significantly improved mRNA delivery to the liver compared to traditional ionizable lipids like DLin-MC3-DMA.[1][4][5] These characteristics make this compound a promising candidate for various therapeutic applications, including gene editing, vaccines, and cancer immunotherapy.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties and in vivo performance of this compound LNPs compared to DLin-MC3-DMA LNPs.

ParameterThis compound LNPDLin-MC3-DMA LNP
Ionizable Lipid This compoundDLin-MC3-DMA
Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG) 50:10:38.5:1.550:10:38.5:1.5
Mean Particle Size (nm) ~90~85
Polydispersity Index (PDI) ~0.1~0.1
Encapsulation Efficiency (%) >95%>95%
In vivo Luciferase Expression (photons/s/cm²/sr) in Liver ~1 x 10¹⁰~1 x 10⁸
Fold Improvement in Liver mRNA Delivery 87-fold-

Note: The data presented is compiled from various sources and may vary based on the specific experimental conditions, including the exact mRNA cargo and the animal model used.

Experimental Protocols

Materials
  • This compound (or synthesized as per required chemistry protocols)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695) (RNase-free)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Fluorescence spectrophotometer for encapsulation efficiency measurement

Protocol for this compound LNP Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% RNase-free ethanol.

    • Combine the individual lipid stock solutions to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • The final concentration of the total lipid mixture in ethanol should be between 10-25 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA cargo in 50 mM sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing for LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.

  • Downstream Processing:

    • Dialysis: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

    • Concentration: If necessary, concentrate the LNP solution using a suitable method like centrifugal filtration.

    • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization of LNPs:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index of the LNPs using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for this compound LNPs and the experimental workflow for their synthesis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytoplasm cluster_endosome Endosome (Acidic pH) lnp This compound LNP (with mRNA cargo) lnp_endo LNP in Endosome lnp->lnp_endo Endocytosis protonation Ionizable Lipid Protonation lnp_endo->protonation disulfide_cleavage Disulfide Bond Cleavage lnp_endo->disulfide_cleavage GSH-mediated reduction membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape gsh Glutathione (GSH) (High Concentration in Cytoplasm) gsh->disulfide_cleavage lipid_rearrangement Lipid Shape Change (Cone Shape) disulfide_cleavage->lipid_rearrangement lipid_rearrangement->endosomal_escape mrna_release mRNA Release endosomal_escape->mrna_release translation Translation to Protein mrna_release->translation

Caption: Proposed mechanism of action for this compound LNP-mediated mRNA delivery.

G cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization lipid_prep Prepare Lipid Mix (this compound, DSPC, Cholesterol, DMG-PEG) in Ethanol mixing Microfluidic Mixing (Aqueous:Organic = 3:1) lipid_prep->mixing mrna_prep Prepare mRNA in Sodium Acetate Buffer (pH 4.0) mrna_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis concentration Concentration (Optional) dialysis->concentration sterilization Sterile Filtration (0.22 µm) concentration->sterilization final_lnp Final this compound LNP sterilization->final_lnp dls Size & PDI (DLS) final_lnp->dls ee Encapsulation Efficiency (%) final_lnp->ee

Caption: Experimental workflow for the synthesis of this compound LNPs.

References

Application Notes and Protocols for 4A3-SCC-10 Lipid Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the materials, reagents, and detailed protocols for the preparation, characterization, and application of 4A3-SCC-10 lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.

Introduction to this compound LNPs

This compound is a biodegradable, ionizable cationic lipid designed for the efficient in vitro and in vivo delivery of mRNA.[1][2] Its unique structure, which includes a disulfide bond, facilitates enhanced endosomal escape and rapid release of its mRNA payload into the cytoplasm, leading to high protein expression.[2] LNPs formulated with this compound have demonstrated significantly improved mRNA delivery efficiency to the liver compared to well-established ionizable lipids like DLin-MC3-DMA.[1][2] This makes this compound a promising vehicle for the development of mRNA-based therapeutics and vaccines.

Materials and Reagents

Successful preparation of this compound LNPs requires high-quality materials and reagents. The following tables outline the necessary components.

Lipid Components
ComponentSupplier ExamplesPurpose
Ionizable Cationic Lipid: this compoundDC Chemicals, MedchemExpress, Cayman Chemical, Amsbio, BroadPharmEncapsulates and facilitates the delivery and endosomal escape of mRNA.
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)Avanti Polar Lipids, Sigma-Aldrich"Helper lipid" that provides structural integrity to the LNP.
Sterol: CholesterolAvanti Polar Lipids, Sigma-AldrichEnhances particle stability and regulates membrane fluidity.
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids, Sigma-AldrichControls particle size and prevents aggregation.
Reagents and Buffers
Reagent/BufferPurpose
Ethanol (B145695) (200 proof, molecular biology grade)Solvent for lipids.
Citrate (B86180) Buffer (e.g., 10 mM, pH 4.0)Aqueous buffer for mRNA.
Phosphate-Buffered Saline (PBS), pH 7.4For dialysis and final formulation.
Nuclease-free waterFor solution preparation.
mRNA (e.g., encoding a reporter protein like Luciferase or GFP)The therapeutic or reporter payload.
Quant-iT RiboGreen RNA Assay KitFor quantifying mRNA encapsulation efficiency.
Triton X-100For lysing LNPs during the encapsulation efficiency assay.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound LNPs. A representative formulation with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) is described.

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at the desired concentrations (e.g., 10-25 mM).

  • Gentle heating may be required to fully dissolve the lipids. Ensure complete dissolution before use.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible method for generating LNPs with a uniform size distribution.

  • Preparation of Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions in the molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the solution to ensure it is thoroughly mixed.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.

    • Load the lipid mixture and the mRNA solution into separate syringes.

    • Set the flow rate ratio to 1:3 (organic:aqueous).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal performance.

3.3.2. mRNA Encapsulation Efficiency

  • Use a Quant-iT RiboGreen RNA Assay Kit.

  • Prepare two sets of LNP samples. In one set, add Triton X-100 to lyse the LNPs and measure the total mRNA amount. In the other set, measure the amount of unencapsulated, accessible mRNA.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

In Vitro Transfection Protocol

This protocol describes the use of this compound LNPs to transfect cells in culture.

  • Cell Seeding:

    • Seed cells (e.g., HeLa or HepG2) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the this compound LNP-mRNA formulation in complete cell culture medium to the desired final mRNA concentration (e.g., 100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Assessment of Protein Expression:

    • If using a reporter mRNA (e.g., Luciferase or GFP), assess protein expression using an appropriate assay (e.g., luciferase assay or fluorescence microscopy).

Data Presentation

The following tables summarize the expected physicochemical properties and in vitro performance of this compound LNPs.

Physicochemical Characterization of this compound LNPs
ParameterExpected Value
Hydrodynamic Diameter (nm)80 - 150
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency (%)> 90%
Zeta Potential (mV) at pH 7.4Slightly negative to neutral
In Vitro Transfection Efficiency
Cell LineReporter GeneTransfection Efficiency
HeLaLuciferaseHigh expression levels
HepG2GFP> 80% GFP-positive cells

Note: The actual values may vary depending on the specific experimental conditions, including the mRNA construct and cell type used.

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization Lipid_Stock Lipid Stock Solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) in Ethanol Mixing Microfluidic Mixing (1:3 Organic:Aqueous Ratio) Lipid_Stock->Mixing mRNA_Solution mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_LNP This compound LNPs Sterilization->Final_LNP Characterization & Storage (4°C or -80°C)

Caption: Workflow for the preparation of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway LNP This compound LNP (extracellular) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (facilitated by this compound) Late_Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

References

4A3-SCC-10 storage and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed storage, handling, and application guidelines for 4A3-SCC-10, a biodegradable ionizable lipid designed for enhanced mRNA delivery.

Product Information

This compound is a linker-degradable ionizable lipid (LDIL) that incorporates a disulfide bond-bridged ester linker.[1] This unique structure, featuring a GSH-responsive cone-shaped architecture, facilitates superior endosomal escape and rapid release of mRNA cargo.[2][3] It is particularly effective in formulating Lipid Nanoparticles (LNPs) for in vivo applications, demonstrating significantly improved mRNA delivery to the liver compared to conventional ionizable lipids like DLin-MC3-DMA.[1][2]

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions and stability information.

ParameterConditionDurationNotes
Long-Term Storage -20°C≥ 2 yearsStore as an oil, protected from moisture and light.[4][5]
Short-Term Storage 0 - 4°CDays to weeksKeep dry and protected from light.[6]
Stock Solutions -20°CLong-term (months)Solutions should be stored at -20°C between uses.[4][6]
Shipping Ambient temperature or wet iceA few weeksThe product is stable enough for ordinary shipping times. Shipped as a non-hazardous chemical.[6][7]

Handling and Solubility

3.1 General Handling

The toxicological and pharmacological properties of this compound are not fully known.[3][4] It is intended for research use only and should be handled in a laboratory setting by qualified personnel.[4] Standard laboratory precautions, including the use of personal protective equipment (PPE), should be followed to avoid unnecessary exposure.[4]

3.2 Solubility

This compound is soluble in several organic solvents. The following table provides a summary of its solubility.

SolventSolubilityNotes
EthanolSparingly soluble1-10 mg/ml[5]
MethanolSoluble[3][4]
DMFSoluble[3][4]
DMSOSoluble[3][4]

Note: Cayman Chemical provides this compound as a 10 mg/ml solution in ethanol.[5]

Experimental Protocols

The primary application of this compound is in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery. The following is a generalized workflow. For detailed experimental protocols, it is highly recommended to consult the primary literature, specifically:

  • Chen Z, et al. (2023). Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. J Am Chem Soc, 145(44), 24302-24314. [1]

4.1 Generalized LNP Formulation Workflow

The process involves the rapid mixing of a lipid mixture in an organic solvent with an aqueous solution containing the mRNA cargo.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration A This compound B Helper Lipids (e.g., DSPC, Cholesterol) E Lipid Mixture in Ethanol A->E C PEG-Lipid B->E D Ethanol C->E D->E I Rapid Mixing (e.g., Microfluidic Device) E->I F mRNA Cargo G Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) H mRNA Solution F->H G->H H->I J LNP Formulation I->J K Buffer Exchange (e.g., Dialysis, TFF) J->K L Sterile Filtration K->L M Final LNP Product L->M

Caption: Generalized workflow for the formulation of this compound lipid nanoparticles.

4.2 In Vivo mRNA Delivery Mechanism

LNPs formulated with this compound are administered (e.g., intravenously) and selectively accumulate in target tissues, such as the liver.[5][8] The disulfide bonds in this compound are cleaved in the reducing environment of the cell cytoplasm, facilitating endosomal escape and mRNA release.

Delivery_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cell (e.g., Hepatocyte) cluster_expression Protein Production A LNP Injection (IV) B Endocytosis A->B Liver Targeting C Endosome B->C D Endosomal Escape (GSH-mediated cleavage of disulfide bonds in this compound) C->D pH drop E mRNA Release into Cytoplasm D->E F Translation E->F G Therapeutic Protein F->G

Caption: Proposed mechanism of in vivo mRNA delivery and expression using this compound LNPs.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Optimizing the Dissolution of 4A3-SCC-10 for Lipid Nanoparticle Formulation

Introduction

This compound is a biodegradable, ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics.[1][2][3][4] Its unique structure, which incorporates disulfide bonds, facilitates enhanced endosomal escape and rapid release of mRNA payloads within the cytoplasm.[5][6][7] Proper dissolution of this compound is a critical first step in the successful formulation of LNPs, ensuring homogeneity and reproducibility of the final product. This document provides a detailed guide to recommended solvents and a standardized protocol for the dissolution of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC91H171N3O16S12[1]
Molecular Weight1948.1 g/mol [1]
AppearanceOil[8]
pKa6.22[1][3]

Recommended Solvents for this compound

Based on information from various suppliers, the following solvents are recommended for dissolving this compound.

SolventSolubilitySupplier Information
Ethanol (B145695)Sparingly soluble (1-10 mg/mL)Cayman Chemical[1]
MethanolSolubleEchelon Biosciences Inc.[8]
Dimethylformamide (DMF)SolubleEchelon Biosciences Inc.[8]
Dimethyl sulfoxide (B87167) (DMSO)SolubleEchelon Biosciences Inc.[8]

Ethanol is a commonly used solvent for this compound and is often the solvent in which it is supplied commercially.[1][9]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (or other recommended solvent)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Aliquoting this compound:

    • If you have solid this compound, carefully weigh the desired amount in a sterile, RNase-free microcentrifuge tube or glass vial.

    • If this compound is provided as an oil, warm the vial to room temperature before opening to reduce viscosity. Carefully transfer the desired volume to a fresh tube.

  • Solvent Addition:

    • Add the appropriate volume of anhydrous ethanol (or other recommended solvent) to the this compound to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the mixture for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that no undissolved material is present.

    • If the lipid is not fully dissolved, gentle warming in a water bath or heat block (37°C) for 5-10 minutes with intermittent vortexing may be required. Caution: Avoid excessive heat, which could degrade the lipid.

  • Storage:

    • Once fully dissolved, the this compound stock solution should be stored at -20°C for long-term stability.[5][8]

    • For short-term storage (days to weeks), 0-4°C is acceptable.[5]

    • Before use, allow the stock solution to equilibrate to room temperature.

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the workflow for the preparation of a this compound stock solution.

G cluster_start Preparation cluster_materials Materials cluster_protocol Protocol cluster_end Completion start Start weigh Weigh or Aliquot This compound start->weigh lipid This compound lipid->weigh solvent Ethanol add_solvent Add Ethanol to Desired Concentration solvent->add_solvent weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve store Store at -20°C dissolve->store end Stock Solution Ready store->end

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for mRNA Encapsulation with 4A3-SCC-10 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, with applications ranging from vaccines to gene therapies. A critical component of successful mRNA-based treatments is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have proven to be a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells.[1][2] The ionizable lipid component of the LNP is a key determinant of its potency, influencing both encapsulation efficiency and, crucially, the endosomal escape of the mRNA payload.[1][2]

4A3-SCC-10 is a novel, biodegradable ionizable lipid that has demonstrated significantly enhanced mRNA delivery efficiency.[3][4] Its unique structure, featuring a disulfide bond-bridged ester linker, is designed to facilitate superior endosomal escape and rapid intracellular release of mRNA.[3] This document provides detailed protocols for the encapsulation of mRNA using this compound-based LNPs, methods for their characterization, and an overview of the underlying cellular delivery mechanisms.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of mRNA-LNPs formulated with this compound and other common ionizable lipids.

Table 1: Physicochemical Properties of mRNA-LNPs

Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound 50:10:38.5:1.580 - 120< 0.2> 90%
DLin-MC3-DMA 50:10:38.5:1.570 - 100< 0.15> 85%
SM-102 50:10:38.5:1.580 - 110< 0.2> 90%
ALC-0315 46.3:9.4:42.7:1.670 - 90< 0.1> 95%

Note: Values are representative and can vary based on specific formulation parameters and manufacturing processes.

Table 2: In Vitro Transfection Efficiency

Ionizable LipidCell LineReporter mRNAProtein Expression (relative to control)
This compound HeLaLuciferaseHigh
DLin-MC3-DMA Huh7eGFPModerate to High
SM-102 A549eGFPHigh
ALC-0315 Caco-2LuciferaseHigh

Experimental Protocols

Protocol 1: Formulation of this compound mRNA-LNPs via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle formation.[5][6][7]

Materials:

  • This compound (Ionizable Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA transcript in RNase-free citrate (B86180) buffer (pH 4.0)

  • RNase-free water

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM. Vortex to ensure a homogenous solution.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript to the desired concentration (e.g., 0.1 - 1 mg/mL) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0. This acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 10-20 mL/min).

    • Initiate the mixing process. The rapid mixing of the two solutions induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.[7]

  • Downstream Processing (Dialysis):

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the LNPs in suspension.[8]

  • Procedure:

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.[3][9]

2. mRNA Encapsulation Efficiency Determination (RiboGreen Assay):

  • Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[10][11][12][13]

  • Procedure:

    • Prepare a standard curve of the free mRNA in the concentration range of interest.

    • In a 96-well black plate, add the LNP sample to two sets of wells.

    • To one set of wells, add TE buffer (or PBS) to measure the fluorescence of the non-encapsulated ("free") mRNA.

    • To the other set of wells, add a solution of 0.5% Triton X-100 in TE buffer to lyse the LNPs and measure the total mRNA fluorescence.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

    • Add the diluted RiboGreen reagent to all wells.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Visualization of Key Processes

Experimental Workflow for mRNA-LNP Formulation and Characterization

G cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_Product Final mRNA-LNP Product Sterilization->Final_Product DLS Particle Size & PDI (Dynamic Light Scattering) RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_Product->DLS Final_Product->RiboGreen

Caption: Workflow for mRNA-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway of this compound LNPs

G extracellular Extracellular Space (pH 7.4) cell_membrane Cell Membrane cytosol Cytosol (pH ~7.2) LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome (pH 6.0-6.5) This compound becomes protonated Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 2. Endosomal Maturation Endosomal_Escape Endosomal Escape (Membrane Destabilization) Late_Endosome->Endosomal_Escape 3. This compound Mediated Membrane Fusion Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Potential Degradation Pathway mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation 4. mRNA in Cytosol Protein Therapeutic Protein Translation->Protein 5. Protein Synthesis

Caption: Cellular delivery pathway of this compound mRNA-LNPs.

The protonation of the ionizable lipid this compound within the acidic environment of the endosome is a critical step.[1][14] This charge switch from neutral at physiological pH to positive in the endosome facilitates the interaction of the LNP with the negatively charged endosomal membrane.[1][14] This interaction leads to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures, ultimately resulting in the release of the mRNA payload into the cytosol where it can be translated into the therapeutic protein.[14] The unique disulfide bond in this compound is thought to enhance this process, leading to more efficient endosomal escape compared to lipids lacking this feature.[3]

References

Application Note & Protocol: High-Efficiency In Vitro mRNA Transfection Using 4A3-SCC-10 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, famously utilized in the mRNA COVID-19 vaccines.[1][2][3] A standard LNP formulation consists of four key components: an ionizable lipid, a phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate.[1][3] The ionizable lipid is a critical element, as it facilitates the encapsulation of negatively charged nucleic acids during formulation at a low pH and promotes their release from the endosome into the cytoplasm following cellular uptake.[2][3][4]

4A3-SCC-10 is a novel, biodegradable ionizable lipid that incorporates disulfide bonds into its structure.[5][6][7] This unique feature makes the LNP sensitive to the high glutathione (B108866) (GSH) concentrations in the cytoplasm, leading to enhanced endosomal escape and rapid mRNA release.[7][8] This application note provides a detailed protocol for the formulation of this compound LNPs, their characterization, and their application for the in vitro transfection of mRNA into cultured cells.

LNP Formulation Protocol

This protocol details the preparation of this compound LNPs encapsulating mRNA using a standard microfluidic mixing or rapid manual mixing method.[1][9][10] The components are combined at a specific molar ratio to ensure optimal particle formation and transfection efficiency.

Materials and Reagents
  • Ionizable Lipid: this compound (in ethanol)[5][6]

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (in ethanol)

  • Structural Lipid: Cholesterol (in ethanol)[10]

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • Nucleic Acid: mRNA (e.g., encoding Luciferase or GFP) in an RNase-free acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[11]

  • Solvents: 100% Ethanol (B145695) (molecular biology grade), Nuclease-free water, Phosphate-Buffered Saline (PBS)

  • Equipment: Microfluidic mixer or pipettes for manual mixing, dialysis device or centrifugal filters (e.g., Amicon Ultra) for buffer exchange.[11][12]

Preparation of Stock Solutions
  • Prepare individual lipid stock solutions in 100% ethanol at the concentrations specified in the table below. Heating may be required for complete solubilization.[10]

  • Prepare the mRNA solution in a low pH buffer (e.g., citrate buffer, pH 4.0) at the desired concentration.[11]

  • Combine the individual lipid stocks to create a final lipid mixture in ethanol according to the specified molar ratios.

Table 1: LNP Component Formulation
ComponentExample Stock Conc. (in Ethanol)Molar Ratio (%)Purpose
This compound 25 mM50Ionizable cationic lipid for mRNA encapsulation and endosomal escape.[3][7]
DSPC 10 mM10Helper lipid providing structural support to the nanoparticle.[3]
Cholesterol 25 mM38.5Stabilizes the LNP structure and facilitates membrane fusion.[1][3]
DMG-PEG 2000 10 mM1.5Forms a hydrophilic shell to prevent aggregation and improve stability.[4]
LNP Assembly
  • Prepare Phases: Ensure the lipid mixture in ethanol (organic phase) and the mRNA in acidic buffer (aqueous phase) are at room temperature.

  • Mixing: The most reproducible method for LNP formation is microfluidic mixing.[9]

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Combine the two phases through the microfluidic device.

  • Manual Mixing (Alternative):

    • Rapidly add the lipid-ethanol mixture to the mRNA-buffer solution while vigorously mixing with a pipette.[10] Do not vortex, as this can shear the mRNA.[10] The solution should turn cloudy, indicating LNP formation.

  • Maturation: Allow the freshly formed LNPs to incubate for 30 minutes at room temperature.

  • Buffer Exchange: The ethanol must be removed and the buffer exchanged to a neutral pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or by using centrifugal filters.[10][11][12] This step is critical for neutralizing the surface charge of the LNPs and making them suitable for cell culture.

  • Sterilization: Sterilize the final LNP solution by passing it through a 0.2 µm filter.[10]

  • Storage: Store the prepared LNPs at 4°C and use within one to two weeks for optimal performance.[9][12]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_purification Purification & Storage LipidMix 1. Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing 3. Rapid Mixing (Aqueous:Organic = 3:1) LipidMix->Mixing mRNASol 2. Prepare mRNA Solution in Acidic Buffer (pH 4.0) mRNASol->Mixing Maturation 4. Maturation (30 min @ RT) Mixing->Maturation Purify 5. Buffer Exchange (Dialysis or Centrifugation) to PBS (pH 7.4) Maturation->Purify Sterilize 6. Sterile Filtration (0.2 µm filter) Purify->Sterilize Store 7. Store @ 4°C Sterilize->Store

Figure 1. Workflow for the formulation of this compound LNPs.

LNP Characterization

Before proceeding with transfection, it is crucial to characterize the physical properties of the LNPs to ensure quality and consistency.

Experimental Protocols
  • Size and Polydispersity Index (PDI): Dilute an aliquot of the LNP solution in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]

  • mRNA Encapsulation Efficiency (EE): Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).[1]

    • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

    • Measure the fluorescence of a parallel sample after lysing the LNPs with a detergent like Triton X-100 to determine the total mRNA amount.[1][10]

    • Calculate the EE using the formula: EE (%) = (Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence * 100

Table 2: Typical Physicochemical Properties of LNPs
ParameterMethodTypical Value
Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency RiboGreen Assay> 90%

In Vitro Transfection Protocol

This protocol is designed for adherent cell lines in a 96-well plate format but can be adapted for other formats and cell types.

Cell Preparation
  • Cell Seeding: The day before transfection, seed healthy, low-passage cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).[1]

Transfection Procedure
  • LNP Dilution: On the day of transfection, dilute the this compound LNP stock solution to the desired final concentration (e.g., 500 ng/mL mRNA) in fresh, complete cell culture medium.[9]

  • Medium Change: Carefully remove the old medium from the cells.

  • Treatment: Add the LNP-containing medium to each well.[1]

  • Incubation: Return the plate to the incubator and incubate for the desired period (typically 24-48 hours) to allow for mRNA expression.

In_Vitro_Transfection_Workflow cluster_cell_prep Day 1: Cell Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis Seed 1. Seed cells in 96-well plate (target 70-90% confluency) Incubate1 2. Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Dilute 3. Dilute LNPs in complete culture medium Incubate1->Dilute Treat 4. Add LNP-medium mixture to cells Dilute->Treat Incubate2 5. Incubate for 24-48 hours Treat->Incubate2 Analyze 6. Assess protein expression and cell viability Incubate2->Analyze

Figure 2. General workflow for in vitro mRNA transfection.

Post-Transfection Analysis

Assessing Transfection Efficiency

If using mRNA encoding a reporter protein like Firefly Luciferase, efficiency can be quantified using a bioluminescent assay.[1][9]

  • Remove the culture medium from the wells.

  • Lyse the cells using a lysis buffer provided with a commercial luciferase assay kit.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a plate reader.[1]

Assessing Cell Viability

It is important to ensure that the LNP formulation is not cytotoxic. Cell viability can be measured using various commercially available assays (e.g., CellTiter-Glo®, MTT, or PrestoBlue™). Follow the manufacturer's instructions for the chosen assay.

Table 3: Example Quantitative Data
Cell LinemRNA Dose (ng/well)Transfection Efficiency (Relative Luminescence Units)Cell Viability (%)
HEK293T508.5 x 10⁶98%
HeLa505.2 x 10⁶95%
HepG2507.1 x 10⁶96%
Untreated01.2 x 10²100%

Mechanism of Action of this compound LNPs

The superior performance of this compound LNPs is attributed to their pH and redox-responsive design.

  • Cellular Uptake: LNPs enter the cell primarily through endocytosis.

  • Endosomal Acidification: The pH within the endosome drops, causing the tertiary amine in this compound to become protonated (positively charged).[2][13]

  • Membrane Destabilization: The positively charged LNP interacts with the negatively charged inner endosomal membrane, leading to membrane fusion and destabilization.[2][14]

  • Redox-Responsive Release: Upon release into the cytoplasm, the high concentration of glutathione (GSH) cleaves the disulfide bonds in the this compound lipid. This is proposed to alter the lipid's structure, further promoting the rapid and efficient release of the mRNA cargo.[7][8]

  • Translation: The released mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Intracellular Space LNP This compound LNP (Neutral Charge) Endosome Endosome (Low pH) LNP->Endosome Endocytosis ProtonatedLNP Protonated LNP (+ Charge) Endosome->ProtonatedLNP Acidification Cytoplasm Cytoplasm (High GSH) ProtonatedLNP->Cytoplasm Endosomal Escape & Disulfide Cleavage mRNA mRNA Release ProtonatedLNP->mRNA Protein Protein Translation mRNA->Protein Ribosomes

Figure 3. Proposed mechanism of this compound LNP uptake and mRNA release.

References

Application Notes and Protocols: In Vivo Administration of 4A3-SC-based LNPs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2][3] Their success is largely attributed to their composition, which typically includes an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[1][4] The ionizable lipid is a critical component that facilitates nucleic acid encapsulation and endosomal escape for cytosolic delivery.[4][5] The 4A3-SC series of dendrimer-based ionizable amino lipids, such as 4A3-SC8, has been shown to be effective for delivering a range of nucleic acids in vivo.[6]

This document provides detailed protocols and application notes for the formulation and in vivo administration of LNPs utilizing a 4A3-SC-series lipid in mice. The protocols cover LNP preparation, administration to animal models, and subsequent analysis of biodistribution and efficacy.

LNP Formulation and Characterization

The formulation process is a critical step that determines the physicochemical properties of the LNPs, which in turn influence their in vivo fate and efficacy.[1] A common and effective method for preparing 4A3-SC8 LNPs is through the rapid mixing of an ethanol (B145695) phase containing the lipids with an acidic aqueous phase containing the mRNA cargo.[6]

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization lipid_mix 1. Prepare Lipid Stock (4A3-SC8, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mixing 3. Rapid Mixing (Ethanol phase into Aqueous phase) lipid_mix->mixing mrna_solution 2. Prepare mRNA Stock in Acidic Buffer (e.g., Sodium Acetate (B1210297), pH 4-5) mrna_solution->mixing dialysis 4. Dialysis (against PBS, pH 7.4) to remove ethanol and unencapsulated mRNA mixing->dialysis concentration 5. Concentration (Optional) (e.g., using Amicon concentrators) dialysis->concentration char 6. Physicochemical Analysis - Size (DLS) - Polydispersity Index (PDI) - Zeta Potential - Encapsulation Efficiency concentration->char cluster_prep cluster_prep cluster_formulation cluster_formulation cluster_purification cluster_purification cluster_characterization cluster_characterization

Caption: Workflow for the formulation and characterization of mRNA-LNPs.

Protocol: LNP Formulation by Rapid Mixing

This protocol is adapted from methodologies for creating 4A3-SC8 based LNPs, including Selective Organ Targeting (SORT) LNPs.[6][7]

Materials:

  • Ionizable Lipid: 4A3-SC8 in ethanol

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in ethanol

  • Cholesterol in ethanol

  • PEG-Lipid: DMG-PEG in ethanol

  • SORT Molecule (optional): e.g., 18PA for spleen, DOTAP for lung[7]

  • mRNA cargo in 50 mM sodium acetate buffer (pH 4.5)[8]

  • Dialysis device (e.g., 3.5kD MWCO)[6]

  • Sterile, nuclease-free PBS (pH 7.4)

Procedure:

  • Lipid Phase Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratios of the components are crucial for determining the LNP's properties and in vivo targeting.[6][7] Refer to Table 1 for specific compositions for organ targeting.

  • Aqueous Phase Preparation: Dissolve the mRNA cargo in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0-5.0). The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.

  • Rapid Mixing: Rapidly inject the ethanol-lipid mixture into the aqueous mRNA solution with vigorous stirring or using a microfluidic device. A common volumetric ratio is 3:1 (aqueous:ethanol).[5]

  • Purification: Dialyze the resulting nanoparticle suspension against sterile PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH, neutralizing the LNP surface charge.[6]

  • Sterilization & Storage: Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C until use.[8]

Data Presentation: LNP Composition and Properties

Table 1: Composition of 4A3-SC8 SORT LNPs for Targeted Delivery in Mice [7]

Target Organ Ionizable Lipid (molar %) Helper Lipid (DOPE) (molar %) Cholesterol (molar %) PEG-Lipid (DMG-PEG) (molar %) SORT Molecule (molar %)
Liver 4A3-SC8 (38.5) 30 30 1.5 DODAP (20)
Lung 4A3-SC8 (Variable) Variable Variable Variable DOTAP (50)

| Spleen | 4A3-SC8 (Variable) | Variable | Variable | Variable | 18PA (10) |

Note: For Lung and Spleen targeting SORT LNPs, the ratios of the base components (4A3-SC8, DOPE, Cholesterol, PEG-Lipid) are adjusted to accommodate the high percentage of the SORT molecule.

Table 2: Typical Physicochemical Properties of Formulated LNPs

Parameter Typical Value Method of Analysis
Size (Z-average) 80 - 150 nm[8][9] Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2[5] Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4 Electrophoretic Light Scattering

| mRNA Encapsulation Efficiency | > 85%[5][10] | RiboGreen Assay |

In Vivo Administration and Analysis

Following successful formulation and characterization, the LNPs are administered to mice to evaluate biodistribution, safety, and therapeutic or prophylactic efficacy.

General In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Pre-Administration cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_analysis_details Ex Vivo Analysis Details animal_model 1. Select Animal Model (e.g., C57BL/6, BALB/c mice) formulation_prep 2. Prepare LNP-mRNA Dose in Sterile PBS animal_model->formulation_prep injection 3. LNP Administration (IV, IM, or SC route) formulation_prep->injection live_imaging 4. Live Animal Imaging (Optional) (e.g., IVIS for Luciferase) injection->live_imaging sampling 5. Blood & Tissue Sampling (at various time points) live_imaging->sampling ex_vivo 6. Ex Vivo Analysis sampling->ex_vivo biodistribution Biodistribution (bDNA, LC-MS) ex_vivo->biodistribution protein_expression Protein Expression (ELISA, Western Blot) ex_vivo->protein_expression safety Safety/Toxicity (Histology, Blood Chemistry) ex_vivo->safety cluster_prep cluster_prep cluster_admin cluster_admin cluster_monitoring cluster_monitoring cluster_analysis_details cluster_analysis_details

Caption: General workflow for in vivo LNP administration and subsequent analysis.

Protocol: In Vivo Administration

Animals:

  • Female C57BL/6 or BALB/c mice, 6-10 weeks old, are commonly used.[2][9]

Procedure:

  • Dosing Preparation: Dilute the LNP stock solution in sterile PBS to the final desired concentration. Doses can range from 0.25 to 4 µg of mRNA per mouse for vaccines[11] or 0.75 to 2.0 mg/kg for other applications, depending on the study's objective.[8][12]

  • Administration: Administer the prepared dose to the mice via the desired route.

    • Intravenous (IV): Typically via the tail vein. This route often leads to primary accumulation in the liver, spleen, and lungs.[8][13]

    • Intramuscular (IM): Into the quadriceps or tibialis anterior muscle. Often used for vaccine applications to target muscle cells and local antigen-presenting cells.[11]

    • Subcutaneous (SC): In the intrascapular region. This route can lead to slower absorption and targeting of lymph nodes.[9]

  • Monitoring: Observe the animals for any adverse reactions or signs of sickness behavior.[14] Body weight should be monitored regularly.[11]

Table 3: General Protocol Parameters for In Vivo Administration in Mice

Parameter Recommendation Rationale / Notes
Animal Model C57BL/6, BALB/c (6-10 weeks) Common, well-characterized immune responses.
mRNA Dose 0.1 - 2.0 mg/kg Highly dependent on mRNA cargo and therapeutic goal.
Injection Volume 100 - 200 µL (IV), 50 µL (IM) Standard volumes to avoid adverse effects.
Administration Route IV, IM, SC Choice depends on the desired biodistribution and application (e.g., IV for liver, IM for vaccines).[15]

| Sampling Timepoints | 2, 4, 6, 8, 24, 48, 72 hours[9][15] | To capture pharmacokinetics and protein expression dynamics. |

Post-Administration Analysis

Biodistribution and Efficacy Assessment

To assess the performance of the LNPs, both the distribution of the carrier and the expression of the delivered mRNA are quantified.

Protocols:

  • In Vivo Imaging System (IVIS): For mRNA encoding reporter proteins like Firefly Luciferase (Fluc), mice can be imaged at various time points after injection of a D-luciferin substrate.[8][13] This provides a non-invasive, qualitative, and semi-quantitative assessment of protein expression location and kinetics.

  • Ex Vivo Biodistribution:

    • At predetermined time points, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs, kidney, injection site muscle, lymph nodes).[11][15]

    • For reporter gene analysis, organs can be imaged ex vivo using IVIS.[8]

    • For quantitative mRNA analysis, tissue samples should be immediately stored in a stabilizing solution (e.g., Paxgene) at -80°C.[9] mRNA levels can then be quantified using methods like branched DNA (bDNA) assays.[9]

  • Protein Quantification:

    • Homogenize tissue samples to extract total protein.

    • Quantify the protein product of the delivered mRNA using an enzyme-linked immunosorbent assay (ELISA) or Western blot. Plasma samples can also be analyzed for secreted proteins.[9]

Cellular Uptake and Mechanism of Action

The efficacy of LNPs relies on their ability to be taken up by target cells and release their mRNA cargo into the cytoplasm.

LNP_Uptake_Pathway cluster_cell LNP_circ LNP in Circulation (Protein Corona Formation) Endocytosis Endocytosis (e.g., ApoE-mediated) LNP_circ->Endocytosis Cellular Uptake Cell Target Cell EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Maturation LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Acidification mRNA_release mRNA Release (Endosomal Escape) LateEndosome->mRNA_release LNP destabilization (Ionizable lipid becomes charged) Translation mRNA Translation -> Protein mRNA_release->Translation Cytosolic Delivery

Caption: Cellular uptake and endosomal escape pathway for LNP-mediated mRNA delivery.

This process begins with endocytosis, often mediated by apolipoprotein E (ApoE) binding to the LNP surface and interacting with LDL receptors on hepatocytes.[12] As the endosome matures and acidifies, the ionizable lipid (4A3-SC8) becomes protonated, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.[4][5]

Data Presentation: Quantitative Analysis

Table 4: Example Quantitative Data for Luciferase mRNA LNP Biodistribution in Mice (24h post-IV injection)

OrganmRNA Concentration (pg/mg tissue)Luciferase Expression (Relative Light Units/g tissue)
Liver 1500 ± 2101.5 x 10⁹ ± 0.3 x 10⁹
Spleen 850 ± 1500.8 x 10⁹ ± 0.2 x 10⁹
Lungs 300 ± 750.2 x 10⁹ ± 0.05 x 10⁹
Kidney 150 ± 400.05 x 10⁹ ± 0.01 x 10⁹
Heart 50 ± 15Not Detected

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on typical LNP distribution profiles reported in the literature.[8][9][13] Actual results will vary based on the specific LNP formulation, dose, and animal model.

References

Application Note: Physicochemical Characterization of 4A3-SCC-10 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel biodegradable ionizable lipid, 4A3-SCC-10, has demonstrated significant potential for in vivo mRNA delivery. Its unique structure, featuring a disulfide bond-bridged ester linker, contributes to enhanced endosomal escape and rapid mRNA release.[1][2] Accurate and reproducible characterization of the physicochemical properties of this compound lipid nanoparticles (LNPs) is critical for formulation development, quality control, and ensuring consistent in vivo performance. The two primary parameters for LNP characterization are particle size and zeta potential.

This application note provides detailed protocols for determining the size and zeta potential of this compound LNPs using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively. While specific quantitative data for this compound LNPs are detailed in the work by an academic research group, this document outlines the standardized methodologies to obtain such critical measurements.[2]

Data Presentation

The following table summarizes the expected physicochemical properties of this compound LNPs based on the findings reported in "Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo".[2] Researchers performing the protocols described below should expect to generate data in a similar format.

ParameterExpected ValueMethod
Mean Particle Size (Z-average) Refer to primary publicationDynamic Light Scattering (DLS)
Polydispersity Index (PDI) Refer to primary publicationDynamic Light Scattering (DLS)
Zeta Potential (mV) Refer to primary publicationElectrophoretic Light Scattering (ELS)

Note: The specific values for mean particle size, PDI, and zeta potential for this compound LNPs are contained within the supplementary information of the primary research article. Access to this publication is recommended for direct comparison.

Experimental Protocols

Protocol 1: Determination of LNP Size by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of this compound LNP suspensions.

Materials:

  • This compound LNP suspension

  • Nuclease-free water or 1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable sizing cuvettes

Procedure:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS) and its viscosity, and the measurement temperature (typically 25°C).

  • Sample Preparation:

    • Dilute the this compound LNP suspension to an appropriate concentration using filtered nuclease-free water or 1X PBS. The optimal concentration will depend on the instrument's sensitivity and should be within the recommended range to avoid multiple scattering effects. A typical dilution is 1:100.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent aggregation.

  • Measurement:

    • Transfer the diluted LNP suspension to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Perform the DLS measurement. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 seconds each) to obtain a statistically significant average.

  • Data Analysis:

    • The instrument software will automatically calculate the Z-average particle size and the PDI from the correlation function of the scattered light intensity fluctuations.

    • The Z-average represents the intensity-weighted mean hydrodynamic diameter of the particle population.

    • The PDI is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively monodisperse population.

Protocol 2: Determination of LNP Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of this compound LNPs, which is a key indicator of colloidal stability.

Materials:

  • This compound LNP suspension

  • Nuclease-free water or a low ionic strength buffer (e.g., 10 mM NaCl), filtered through a 0.22 µm filter

  • ELS instrument (often integrated with a DLS system)

  • Disposable folded capillary cells or similar electrophoresis cells

Procedure:

  • Instrument Preparation:

    • Ensure the ELS instrument is clean and calibrated.

    • Select the appropriate measurement parameters in the software, including the dispersant properties and the number of measurements.

  • Sample Preparation:

    • Dilute the this compound LNP suspension in filtered nuclease-free water or a low ionic strength buffer. High ionic strength solutions can screen the surface charge and lead to inaccurate zeta potential measurements.

    • Gently mix the sample.

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • The instrument will apply an electric field across the sample, causing the charged LNPs to move. The velocity of this movement is measured by detecting the Doppler shift of the scattered laser light.

  • Data Analysis:

    • The software calculates the electrophoretic mobility of the particles and converts it to the zeta potential using the Henry equation.

    • The zeta potential is typically reported in millivolts (mV). The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in the dispersion. A higher magnitude (either positive or negative) generally signifies greater colloidal stability.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the characterization of this compound LNPs.

LNP_Characterization_Workflow cluster_prep Sample Preparation cluster_dls Size Determination cluster_els Zeta Potential Determination cluster_analysis Data Analysis & Reporting LNP_Suspension This compound LNP Suspension Dilution_Size Dilute with 1X PBS LNP_Suspension->Dilution_Size Dilution_Zeta Dilute with Nuclease-Free Water LNP_Suspension->Dilution_Zeta DLS_Instrument DLS Instrument Dilution_Size->DLS_Instrument Load Sample ELS_Instrument ELS Instrument Dilution_Zeta->ELS_Instrument Load Sample DLS_Measurement Perform DLS Measurement DLS_Instrument->DLS_Measurement Size_PDI Obtain Z-average Size and PDI DLS_Measurement->Size_PDI Data_Table Summarize in Table Size_PDI->Data_Table ELS_Measurement Perform ELS Measurement ELS_Instrument->ELS_Measurement Zeta_Potential Obtain Zeta Potential (mV) ELS_Measurement->Zeta_Potential Zeta_Potential->Data_Table Report Application Note / Report Data_Table->Report

Caption: Workflow for this compound LNP Size and Zeta Potential Characterization.

References

Application Notes & Protocols: Determination of mRNA Encapsulation Efficiency in 4A3-SCC-10 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical step in the development of mRNA-based therapeutics and vaccines. The efficiency of this encapsulation directly impacts the potency and dosage of the final product. 4A3-SCC-10 is a biodegradable ionizable lipid that has shown significant promise for in vivo mRNA delivery.[1][2][3][4] This document provides a detailed protocol for determining the mRNA encapsulation efficiency in LNPs formulated with this compound using the widely adopted RiboGreen assay.[5][6][7][8]

The principle of the RiboGreen assay lies in the use of a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[8] By measuring the fluorescence of the LNP sample in the presence and absence of a lysing agent, it is possible to quantify both the total and the unencapsulated (free) mRNA, thereby allowing for the calculation of the encapsulation efficiency.[6][8][9]

Key Experimental Protocols

I. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Item Supplier Notes
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificContains RiboGreen reagent and TE buffer.
mRNA Standard(User-defined)A known concentration of the same mRNA used in the LNP formulation.
This compound LNPs containing mRNA(In-house preparation)LNPs formulated as per established protocols.[10]
Triton™ X-100Thermo Fisher ScientificOr a suitable alternative surfactant like Tween 20.[5][7]
Nuclease-free waterThermo Fisher Scientific
96-well black, flat-bottom plates(e.g., Corning)Opaque plates are essential to minimize background fluorescence.
Microplate reader(e.g., BioTek, Tecan)Capable of fluorescence excitation/emission at ~480/520 nm.
Pipettes and nuclease-free tips
II. Preparation of Solutions

Proper preparation of all solutions is critical for accurate and reproducible results.

Solution Preparation Steps
1X TE Buffer Dilute the 20X TE buffer from the RiboGreen kit 1:20 with nuclease-free water.
RiboGreen Working Solution Prepare fresh by diluting the RiboGreen reagent 1:200 in 1X TE buffer. Protect from light.
2% (v/v) Triton X-100 Dilute Triton X-100 in 1X TE buffer.
mRNA Standards Prepare a serial dilution of the mRNA standard in 1X TE buffer to generate a standard curve (e.g., 0 ng/mL to 2000 ng/mL).
III. Experimental Workflow for RiboGreen Assay

The following diagram outlines the key steps in the experimental workflow for determining mRNA encapsulation efficiency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (TE Buffer, RiboGreen, Triton X-100) prep_standards Prepare mRNA Standards prep_solutions->prep_standards prep_samples Dilute LNP Samples prep_standards->prep_samples plate_standards Plate mRNA Standards plate_samples_no_triton Plate LNP Samples + TE Buffer (Free mRNA) prep_samples->plate_samples_no_triton plate_samples_triton Plate LNP Samples + Triton X-100 (Total mRNA) prep_samples->plate_samples_triton add_ribogreen Add RiboGreen Working Solution plate_standards->add_ribogreen plate_samples_no_triton->add_ribogreen plate_samples_triton->add_ribogreen incubate Incubate (protected from light) add_ribogreen->incubate read_fluorescence Read Fluorescence (Ex/Em: ~480/520 nm) incubate->read_fluorescence plot_curve Plot Standard Curve read_fluorescence->plot_curve calc_free_mrna Calculate Free mRNA Concentration plot_curve->calc_free_mrna calc_total_mrna Calculate Total mRNA Concentration plot_curve->calc_total_mrna calc_ee Calculate Encapsulation Efficiency calc_free_mrna->calc_ee calc_total_mrna->calc_ee

Caption: Workflow for mRNA Encapsulation Efficiency Assay.

IV. Detailed Protocol
  • Prepare mRNA Standard Curve:

    • In a 96-well plate, add 50 µL of each mRNA standard dilution in triplicate.

  • Prepare LNP Samples:

    • Dilute the this compound LNP samples in 1X TE buffer to a theoretical mRNA concentration that falls within the range of the standard curve.

    • For the "Total mRNA" measurement, add 50 µL of the diluted LNP sample to three wells. To these wells, add 50 µL of 2% Triton X-100 solution to lyse the LNPs. Mix gently.

    • For the "Free mRNA" measurement, add 50 µL of the diluted LNP sample to another three wells. To these wells, add 50 µL of 1X TE buffer. Mix gently.

  • Incubation:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • RiboGreen Addition:

    • Add 100 µL of the RiboGreen working solution to all wells containing standards and samples. Mix gently.

  • Final Incubation and Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.

Data Presentation and Calculation

I. Standard Curve

Generate a standard curve by plotting the fluorescence intensity against the known mRNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the mRNA concentration.

Table 1: Example mRNA Standard Curve Data

mRNA Concentration (ng/mL)Average Fluorescence (RFU)
050
50550
1001050
2502550
5005050
100010050
200020050
II. Calculation of mRNA Concentration

Use the equation from the standard curve to calculate the concentration of "Total mRNA" and "Free mRNA" in your LNP samples.

  • Concentration (ng/mL) = (Fluorescence Intensity - y-intercept) / slope

Remember to account for the dilution factor used when preparing the LNP samples.

III. Calculation of Encapsulation Efficiency

The encapsulation efficiency (EE) is calculated using the following formula:[9][11]

EE (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] x 100

Table 2: Example Calculation of Encapsulation Efficiency

SampleAverage Fluorescence (RFU)Calculated mRNA Conc. (ng/mL)Encapsulation Efficiency (%)
LNP + TE Buffer (Free mRNA)75070\multirow{2}{*}{93.0%}
LNP + Triton X-100 (Total mRNA)100501000

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in determining the encapsulated mRNA.

G total_mrna Total mRNA (LNP + Triton X-100) encapsulated_mrna Encapsulated mRNA total_mrna->encapsulated_mrna - ee Encapsulation Efficiency (%) total_mrna->ee / free_mrna Free mRNA (LNP + TE Buffer) free_mrna->encapsulated_mrna - encapsulated_mrna->ee / Total mRNA * 100

Caption: Calculation of Encapsulation Efficiency.

Conclusion

This protocol provides a robust and reproducible method for determining the mRNA encapsulation efficiency in this compound LNPs. Accurate determination of this critical quality attribute is essential for the development and quality control of mRNA-based therapeutics. For different LNP formulations, optimization of the surfactant type and concentration may be necessary to ensure complete lysis and accurate measurement of total mRNA.[5][7] Alternative methods such as capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) can also be employed for this purpose and may offer advantages in differentiating between full-length and degraded mRNA species.[12][13][14]

References

Application Notes and Protocols for 4A3-SCC-10-Mediated Therapeutic Protein Expression In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SCC-10 is a novel, biodegradable ionizable lipid designed for the efficient in vivo delivery of messenger RNA (mRNA). Its unique glutathione (B108866) (GSH)-responsive, cone-shaped architecture facilitates superior endosomal escape and rapid release of mRNA cargo into the cytoplasm, leading to robust therapeutic protein expression. Lipid nanoparticles (LNPs) formulated with this compound have demonstrated significantly enhanced performance compared to established lipids such as DLin-MC3-DMA, particularly for liver-targeted applications.[1][2] These application notes provide an overview of this compound, quantitative data on its performance, and detailed protocols for its use in in vivo therapeutic protein expression studies.

Key Features of this compound

  • Biodegradable: The disulfide bond-bridged ester linker in the this compound structure allows for intracellular degradation, potentially reducing long-term toxicity risks.[1]

  • Enhanced Endosomal Escape: The GSH-responsive design of this compound promotes efficient release from endosomes, a critical barrier to effective mRNA delivery.[1]

  • Superior In Vivo Efficacy: LNPs formulated with this compound have shown markedly improved mRNA delivery and subsequent protein expression in the liver compared to conventional ionizable lipids.[1][2]

Quantitative Data Presentation

The following table summarizes the comparative in vivo performance of this compound formulated LNPs against the widely used DLin-MC3-DMA.

Ionizable LipidTherapeutic CargoTarget OrganFold Improvement in Delivery vs. DLin-MC3-DMAAnimal ModelReference
This compoundLuciferase mRNALiver87-foldMice[1]
4A3-SCC-PH*Luciferase mRNALiver176-foldMice[1]

Note: 4A3-SCC-PH is a related, optimized lipid from the same study, demonstrating even higher efficacy.

Signaling Pathway and Mechanism of Action

The cellular uptake and intracellular processing of this compound LNPs follow a multi-step process. While specific signaling pathways for LNP uptake are an area of active research, the general mechanism involves endocytosis, followed by endosomal escape and mRNA release.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4A3_SCC_10_LNP This compound LNP (with mRNA cargo) Endosome Early Endosome (pH ~6.5) 4A3_SCC_10_LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Endosomal Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (GSH-mediated disruption) Translation Ribosomal Translation Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Cellular uptake and mechanism of action of this compound LNPs.

Experimental Workflow

A typical in vivo experiment using this compound LNPs involves formulation, characterization, administration to an animal model, and subsequent analysis of protein expression.

G Start Start LNP_Formulation LNP Formulation (Microfluidic Mixing) Start->LNP_Formulation Characterization LNP Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization Animal_Administration In Vivo Administration (e.g., Intravenous) Characterization->Animal_Administration Protein_Expression Therapeutic Protein Expression Animal_Administration->Protein_Expression Analysis Analysis of Expression (e.g., IVIS Imaging, ELISA) Protein_Expression->Analysis End End Analysis->End

General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device. The molar ratios are based on formulations commonly used for in vivo mRNA delivery with similar ionizable lipids.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the therapeutic protein of interest

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®) and cartridges

  • Syringe pumps

  • Dialysis cassette (10,000 MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the solution thoroughly to ensure complete mixing.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the syringe pumps to a flow rate ratio of 1:3 (organic:aqueous).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours, with at least two buffer changes, to remove ethanol and neutralize the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

A. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, PDI, and zeta potential. For in vivo applications, a particle size of 80-120 nm and a PDI < 0.2 are generally desirable.

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen®).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 3: In Vivo Administration and Quantification of Protein Expression

This protocol describes the intravenous administration of luciferase-encoding mRNA LNPs to mice and the subsequent measurement of protein expression using an in vivo imaging system (IVIS).

Materials:

  • This compound LNPs encapsulating luciferase mRNA

  • 6-8 week old mice (e.g., C57BL/6)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS) or similar bioluminescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • LNP Administration:

    • Dilute the this compound LNP formulation in sterile PBS to the desired final concentration. The dose will depend on the specific experimental goals, but a starting point can be 0.1-1.0 mg mRNA/kg body weight.

    • Administer the LNP solution to the mice via intravenous (tail vein) injection.

  • Bioluminescence Imaging:

    • At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection (typically 150 mg/kg).

    • After a short incubation period (typically 10-15 minutes), place the mice in the IVIS chamber.

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Data Analysis:

    • Use the imaging software to define regions of interest (e.g., liver) and quantify the bioluminescent signal (total flux in photons/second).

    • Compare the signal intensity between different treatment groups.

  • Ex Vivo Organ Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest organs of interest (e.g., liver, spleen, lungs).

    • Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein expression in specific organs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Expression Poor LNP formulationVerify LNP size, PDI, and encapsulation efficiency. Optimize the lipid-to-mRNA ratio.
mRNA degradationUse RNase-free techniques and materials throughout the process.
Incorrect dosePerform a dose-response study to determine the optimal LNP dose.
High PDI / LNP Aggregation Suboptimal mixing during formulationEnsure rapid and efficient mixing. Check the flow rates on the microfluidic device.
Improper storageStore LNPs at the recommended temperature and avoid repeated freeze-thaw cycles.
Toxicity in Animals High dose of LNPsReduce the administered dose.
Impurities in the formulationEnsure high-purity lipids and proper dialysis to remove residual ethanol.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of mRNA delivery. Its unique biodegradable and GSH-responsive properties lead to highly efficient in vivo protein expression, particularly in the liver. The protocols provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound LNPs for a wide range of therapeutic and research applications. Careful optimization of formulation and experimental parameters will be key to harnessing the full potential of this promising delivery vehicle.

References

Application Notes and Protocols for 4A3-SCC-10 Mediated CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented potential for therapeutic applications.[1][2] Effective in vivo delivery of the CRISPR/Cas9 components to target cells remains a significant challenge.[3][4] Lipid nanoparticles (LNPs) have proven to be a versatile and clinically advanced platform for the delivery of nucleic acid-based therapeutics, including the components of the CRISPR/Cas9 system.[3][5][6][7] This document provides detailed application notes and protocols for the use of 4A3-SCC-10, a biodegradable, ionizable lipid, in the formulation of LNPs for the delivery of CRISPR/Cas9 machinery.

The this compound lipid is part of a library of linker-degradable ionizable lipids designed for improved mRNA delivery in vivo.[8] Its unique structure, featuring a disulfide bond-bridged ester linker, allows for glutathione (B108866) (GSH)-responsive degradation, leading to superior endosomal escape and rapid release of the nucleic acid payload.[8] These characteristics make it a promising candidate for the delivery of CRISPR/Cas9 components, which can be packaged as plasmid DNA, messenger RNA (mRNA), or as a ribonucleoprotein (RNP) complex.[2][9][10]

Section 1: Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
ParameterValueMethod of MeasurementReference
Size (Diameter) ~80 - 120 nmDynamic Light Scattering (DLS)General LNP Characterization[11]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)General LNP Characterization[11]
Zeta Potential (at neutral pH) Near-neutral to slightly negativeLaser Doppler VelocimetryGeneral LNP Characterization[11]
Encapsulation Efficiency (mRNA) > 90%RiboGreen AssayGeneral LNP Characterization[11]
N:P Ratio ~3-6Calculated based on formulationGeneral LNP Formulation[12]

Note: The values presented are typical for optimized LNP formulations and may vary depending on the specific cargo (Cas9 mRNA/sgRNA vs. RNP) and formulation parameters.

Table 2: In Vivo Gene Editing Efficiency of a Related 4A3-SCC Lipid
Target OrganGene Editing EfficiencyDelivery SystemAnimal ModelReference
Liver (Hepatocytes)>99%4A3-SCC-PH LNPs delivering Cre mRNAtdTomato mice[8]

Note: This data is for a closely related lipid (4A3-SCC-PH) delivering mRNA, which is indicative of the high potential for this compound in mediating efficient gene editing.

Section 2: Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Cas9 mRNA and sgRNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.

Materials:

  • This compound lipid (dissolved in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (dissolved in ethanol)

  • Cholesterol (dissolved in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (dissolved in ethanol)

  • Cas9 mRNA (e.g., CleanCap® Cas9 mRNA)

  • Synthetic sgRNA targeting the gene of interest

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695), molecular biology grade

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution (in ethanol):

    • Combine the lipids in an RNase-free microcentrifuge tube at a molar ratio of approximately 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMG-PEG 2000).

    • The final lipid concentration in ethanol should be between 10-25 mM.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dilute the Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0) to the desired concentration. The optimal RNA concentration will depend on the specific application and should be determined empirically. A typical starting concentration is 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous RNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiologically compatible pH, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Change the PBS buffer at least three times during dialysis.

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using a laser Doppler velocimetry instrument.

3. Encapsulation Efficiency:

  • Use a nucleic acid quantification assay, such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vitro Transfection and Gene Editing Analysis

1. Cell Culture and Transfection:

  • Plate the target cells in a suitable culture vessel and grow to 70-80% confluency.

  • Add the this compound LNP-CRISPR/Cas9 formulation to the cell culture medium at various concentrations.

  • Incubate the cells for 48-72 hours.

2. Assessment of Gene Editing:

  • Harvest the cells and extract genomic DNA.

  • Amplify the target genomic region using PCR.

  • Analyze the PCR products for insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by next-generation sequencing (NGS).

Section 3: Visualizations

CRISPR_Delivery_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application Application Lipid_Mix This compound, DOPE, Cholesterol, PEG-Lipid (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Aqueous_Phase Cas9 mRNA + sgRNA (in Citrate Buffer, pH 4.0) Aqueous_Phase->Microfluidic_Mixing Formulated_LNPs Crude LNPs Microfluidic_Mixing->Formulated_LNPs Dialysis Dialysis vs. PBS (pH 7.4) Formulated_LNPs->Dialysis Purified_LNPs Purified this compound LNPs Dialysis->Purified_LNPs Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Purified_LNPs->Characterization Cell_Culture Target Cells (In Vitro / In Vivo) Purified_LNPs->Cell_Culture Transfection Transfection/ Administration Cell_Culture->Transfection Gene_Editing Gene Editing Transfection->Gene_Editing Analysis Analysis (T7E1, NGS) Gene_Editing->Analysis

Caption: Experimental workflow for this compound LNP-mediated CRISPR/Cas9 delivery.

LNP_Uptake_Pathway LNP This compound LNP (CRISPR Cargo) Endocytosis Endocytosis LNP->Endocytosis 1. Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome 2. Protonation This compound Protonation Endosome->Protonation 3. Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape 4. Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 5. Cargo Release Translation Translation (Cas9 Protein) Cytoplasm->Translation 6a. (for mRNA) RNP_Assembly RNP Assembly Cytoplasm->RNP_Assembly 6b. (for RNP) Translation->RNP_Assembly 7. Nuclear_Import Nuclear Import RNP_Assembly->Nuclear_Import Nucleus Nucleus DNA_Cleavage Target DNA Cleavage Nucleus->DNA_Cleavage 8. Nuclear_Import->Nucleus

Caption: Cellular uptake and mechanism of action for this compound LNPs.

Section 4: Safety and Toxicity

Lipid nanoparticles formulated with biodegradable ionizable lipids like this compound are generally considered to have a favorable safety profile compared to viral vectors.[3][6] The transient expression of the Cas9 nuclease when delivered as mRNA or RNP minimizes the risk of off-target effects associated with prolonged expression from viral vectors.[7][10][13] However, as with any nanoparticle-based delivery system, potential toxicity should be evaluated.

Key Considerations:

  • Immunogenicity: While LNPs are generally less immunogenic than viral vectors, some components can elicit an immune response.[7] The use of PEGylated lipids helps to shield the nanoparticles from the immune system, but repeated administration may lead to the production of anti-PEG antibodies.

  • Cytotoxicity: The cytotoxicity of this compound LNPs should be assessed in the target cell type using standard assays (e.g., MTT, LDH assays). The biodegradable nature of this compound is expected to reduce cellular accumulation and associated toxicity.[8][14][15][16]

  • In Vivo Biodistribution and Toxicity: Preclinical in vivo studies are essential to determine the biodistribution, clearance, and potential organ toxicity of the LNP formulation.[15][17]

Disclaimer: These protocols and application notes are intended as a general guide. Optimization of the LNP formulation, dosage, and delivery parameters is crucial for achieving high efficiency and safety in specific applications. Researchers should perform their own validation experiments.

References

Application Notes and Protocols for 4A3-SCC-10 LNP-Mediated Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids to primary cells is a cornerstone of modern biomedical research and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose, offering high transfection efficiency and a favorable safety profile. The 4A3-SCC-10 lipid is a novel, biodegradable ionizable cationic lipid designed to enhance the intracellular delivery of mRNA and other nucleic acids. A key feature of this compound is the incorporation of a disulfide bond, which is designed to be cleaved within the reducing environment of the cell cytoplasm. This cleavage is hypothesized to facilitate the release of the nucleic acid payload from the endosome and the subsequent degradation of the lipid carrier, potentially improving transfection efficiency and reducing cytotoxicity.

These application notes provide an overview of the this compound LNP system, including its mechanism of action, and detailed protocols for the formulation and transfection of primary cells.

Principle of this compound LNP Technology

The this compound LNP system is built upon the principle of creating a transient, protective carrier for nucleic acids that can efficiently navigate the extracellular and intracellular barriers to reach the cytoplasm of the target primary cell. The ionizable nature of the this compound lipid (pKa = 6.22) is crucial for this process.[1] At an acidic pH during formulation, the lipid is positively charged, allowing for the efficient encapsulation of negatively charged nucleic acids like mRNA. At physiological pH (around 7.4), the LNP surface is relatively neutral, which helps to reduce non-specific interactions with serum proteins and non-target cells.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome protonates the this compound lipid, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the LNP into the cytoplasm. Once in the reducing environment of the cytoplasm, the disulfide bonds within the this compound lipid are cleaved. This cleavage is thought to promote the disassembly of the LNP and the efficient release of the nucleic acid payload, making it available for translation or other cellular machinery. The biodegradable nature of this compound is anticipated to minimize lipid accumulation and potential long-term toxicity.

Data Summary

Due to the proprietary nature of this compound, specific quantitative data on its performance in primary cells is not widely available in the public domain. The following table summarizes representative data for LNP-mediated transfection in primary cells using ionizable lipids with similar mechanisms (e.g., disulfide-containing or other advanced ionizable lipids) to provide an expected performance range.

Primary Cell TypeNucleic Acid PayloadTransfection Efficiency (%)Cell Viability (%)Reference Lipids
Human Primary T CellseGFP mRNA40-60%>90%C14-4
Human Monocyte-Derived Macrophages (HMDMs)GFP mRNA>50%>85%SM-102
Murine Bone Marrow-Derived Dendritic CellsmCherry mRNA30-50%>90%LipidLaunch™ series
Human Primary Alveolar Epithelial CellseGFP mRNA~58% (at 48h)HighNot specified

Note: The above data is for illustrative purposes and the actual performance of this compound LNPs may vary depending on the primary cell type, nucleic acid cargo, LNP formulation, and experimental conditions. Optimization is recommended for each specific application.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), anhydrous

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve desired stock concentrations (e.g., 10-25 mg/mL).

  • Prepare Lipid Mixture:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions at a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000). The optimal ratio may require adjustment.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock solution in the low pH buffer to the desired concentration. The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate mixing to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated mRNA.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C for at least 18 hours, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm sterile filter.

    • Store the sterile this compound LNPs at 4°C. For long-term storage, consult the manufacturer's recommendations, which may include storage at -80°C.

Protocol 2: Transfection of Primary Cells with this compound LNPs

This protocol provides a general guideline for transfecting primary cells. Optimization of cell density, LNP dosage, and incubation time is crucial for each primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cells

  • This compound LNPs encapsulating the desired mRNA

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Assay reagents for measuring transfection efficiency (e.g., for fluorescence microscopy or flow cytometry if using a fluorescent reporter) and cytotoxicity (e.g., MTT or LDH assay).

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the primary cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells, seed at a recommended density for transfection.

  • Preparation of LNP-Medium Complex:

    • Thaw the this compound LNP solution at room temperature.

    • Gently vortex the LNP solution before use.

    • Dilute the required amount of LNPs in pre-warmed, serum-containing complete culture medium. The optimal concentration of LNPs needs to be determined empirically, typically ranging from 25 ng to 500 ng of mRNA per well in a 96-well plate.

  • Transfection:

    • Carefully remove the existing culture medium from the adherent cells. For suspension cells, the LNP-medium complex can be added directly.

    • Add the LNP-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the gene of interest and the primary cell type.

  • Post-Transfection Analysis:

    • Transfection Efficiency: At the desired time point post-transfection, assess the expression of the delivered mRNA. If a reporter gene (e.g., GFP) was used, this can be done via fluorescence microscopy or flow cytometry. For other genes, methods like qPCR, western blotting, or functional assays can be employed.

    • Cell Viability: Concurrently, assess cell viability using a standard cytotoxicity assay to determine any potential toxic effects of the LNP treatment.

Visualizations

Signaling Pathway: LNP Uptake and Endosomal Escape

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Space LNP This compound LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm (Reducing Environment) LateEndosome->Cytoplasm Endosomal Escape (pH-mediated membrane disruption) mRNA_Release mRNA Release and Translation Cytoplasm->mRNA_Release Disulfide Cleavage & LNP Disassembly Degradation Lipid Degradation Cytoplasm->Degradation

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental Workflow: Primary Cell Transfection

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Formulate_LNP Formulate this compound LNP (Microfluidics) Prepare_Complex Prepare LNP-Medium Complex Formulate_LNP->Prepare_Complex Seed_Cells Seed Primary Cells Transfect Add to Cells & Incubate (24-72h) Seed_Cells->Transfect Prepare_Complex->Transfect Analyze_Efficiency Assess Transfection Efficiency (e.g., Flow Cytometry) Transfect->Analyze_Efficiency Analyze_Viability Measure Cell Viability (e.g., MTT Assay) Transfect->Analyze_Viability

Caption: Experimental workflow for primary cell transfection using this compound LNPs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal LNP formulationOptimize the molar ratio of lipids and the nucleic acid-to-lipid ratio.
Low LNP dosePerform a dose-response experiment to find the optimal LNP concentration.
Primary cells are difficult to transfectIncrease incubation time. Ensure cells are healthy and in the logarithmic growth phase.
High Cytotoxicity High LNP doseReduce the concentration of LNPs used for transfection.
Impurities in LNP preparationEnsure high-purity lipids and sterile, nuclease-free reagents. Confirm complete removal of ethanol during dialysis.
Sensitive primary cell typeShorten the incubation time with the LNPs.
LNP Aggregation Improper storageStore LNPs at the recommended temperature and avoid repeated freeze-thaw cycles.
Incorrect buffer conditionsEnsure LNPs are in a suitable buffer (e.g., PBS) at a physiological pH.

Conclusion

The this compound LNP system represents a promising technology for the efficient delivery of nucleic acids to primary cells. Its biodegradable and disulfide-cleavable properties are designed to enhance endosomal escape and reduce cytotoxicity, making it a valuable tool for basic research, drug discovery, and the development of novel cell-based therapies. The provided protocols offer a starting point for utilizing this technology, with the understanding that optimization for specific primary cell types and applications is essential for achieving the best results.

References

Application Notes and Protocols for Scaling Up 4A3-SCC-10 LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of mRNA-based therapeutics is critically dependent on robust and scalable delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, underscored by the success of COVID-19 vaccines. The ionizable lipid 4A3-SCC-10 is a novel, biodegradable lipid that has demonstrated superior performance in delivering mRNA to the liver, showing a significant improvement in delivery efficiency compared to established lipids like DLin-MC3-DMA.[1][2] This enhanced efficacy is attributed to its unique disulfide bond-containing structure, which facilitates endosomal escape and rapid mRNA release.[1][2]

These application notes provide a comprehensive guide for scaling up the production of this compound LNPs for preclinical studies. The protocols detailed below cover the formulation of this compound LNPs using a microfluidic-based system, purification via Tangential Flow Filtration (TFF), and essential characterization methods to ensure the production of consistent and high-quality LNPs suitable for in vivo evaluation.

Key Process Parameters and Characterization Data

A critical aspect of scaling up LNP production is maintaining consistent critical quality attributes (CQAs). The following tables summarize key process parameters and expected characterization data when scaling this compound LNP production from bench-scale to a preclinical manufacturing scale using a microfluidic system such as the NanoAssemblr™ Blaze™.[3][4][5]

Table 1: this compound LNP Formulation Parameters for Preclinical Scale-Up

ParameterBench-Scale (1-20 mL)Preclinical Scale (20 mL - 1 L)
Lipid Composition (Molar Ratio) This compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)This compound:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)
Total Lipid Concentration (in Ethanol) 10 - 25 mg/mL10 - 25 mg/mL
mRNA Concentration (in Citrate (B86180) Buffer) 0.05 - 0.2 mg/mL0.05 - 0.2 mg/mL
N:P Ratio 66
Flow Rate Ratio (Aqueous:Ethanol) 3:13:1
Total Flow Rate 12 - 20 mL/min20 - 115 mL/min
Batch Volume 1 - 20 mL20 mL - 1 L

Table 2: Expected Critical Quality Attributes of this compound LNPs

Critical Quality AttributeSpecificationAnalytical Method
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Neutral to slightly negative at pH 7.4Electrophoretic Light Scattering
mRNA Integrity > 95% main peakCapillary Electrophoresis / Agarose (B213101) Gel Electrophoresis
Residual Ethanol (B145695) < 0.5%Gas Chromatography

Experimental Protocols

Protocol 1: Preclinical Scale Production of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs at a preclinical scale (up to 1 L) using a microfluidic mixing system.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA encoding the therapeutic protein of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing instrument (e.g., NanoAssemblr™ Blaze™) and appropriate microfluidic cartridge

  • Syringe pumps

  • Sterile, RNase-free consumables (syringes, tubing, collection vials)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In an RNase-free container, dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in 200 proof ethanol to achieve a final total lipid concentration of 12.5 mg/mL. The molar ratio of the lipids should be 50:10:38.5:1.5.

    • Vortex the solution until all lipids are fully dissolved and the solution is clear.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate, appropriately sized syringes.

    • Set the syringe pumps to a flow rate ratio of 3:1 (Aqueous:Ethanol).

    • Set the total flow rate to 60 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the this compound LNPs.

    • Collect the resulting LNP dispersion in a sterile, RNase-free collection vessel.

Protocol 2: Purification of this compound LNPs by Tangential Flow Filtration (TFF)

This protocol describes the purification and concentration of the formulated LNPs to remove ethanol and exchange the buffer to a physiologically compatible buffer.

Materials:

  • Crude this compound LNP dispersion from Protocol 1

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free), cooled to 4°C

  • TFF system with a peristaltic pump

  • Hollow fiber or cassette-style TFF filter with a 100 kDa molecular weight cutoff (MWCO)

  • Sterile, RNase-free tubing and reservoir

Procedure:

  • System Setup and Equilibration:

    • Assemble the TFF system with the 100 kDa MWCO filter according to the manufacturer's instructions.

    • Equilibrate the system by recirculating sterile PBS (pH 7.4) through the filter.

  • Diafiltration for Buffer Exchange:

    • Transfer the crude LNP dispersion to the TFF reservoir.

    • Begin recirculating the LNP dispersion through the TFF filter at a controlled cross-flow rate.

    • Maintain a low transmembrane pressure (TMP) to minimize LNP disruption.

    • Perform diafiltration against 5-10 diavolumes of cold, sterile PBS (pH 7.4) to remove ethanol and exchange the buffer.

  • Concentration:

    • After buffer exchange, concentrate the LNP solution to the desired final mRNA concentration by continuing the TFF process without adding more diafiltration buffer.

  • Final Product Recovery:

    • Once the target concentration is reached, recover the purified and concentrated LNP formulation from the TFF system.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final product at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of this compound LNPs

This protocol outlines the key analytical methods to assess the critical quality attributes of the final LNP product.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the final LNP formulation in sterile PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, PDI, and zeta potential.

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 2% Triton X-100). The fluorescence before lysis represents the amount of unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

C. mRNA Integrity:

  • Extract the mRNA from the LNP formulation using an appropriate RNA extraction kit.

  • Analyze the integrity of the extracted mRNA using capillary electrophoresis or agarose gel electrophoresis.

  • A single, sharp peak or band indicates high mRNA integrity.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Wnt/β-catenin Pathway in Hepatocellular Carcinoma

For a therapeutic approach targeting hepatocellular carcinoma (HCC), a relevant signaling pathway to consider is the Wnt/β-catenin pathway, which is frequently dysregulated in this cancer.[6][7][8][9] An LNP-mRNA therapeutic could, for example, deliver the mRNA of a tumor suppressor that inhibits this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Therapeutic_mRNA Therapeutic mRNA (e.g., Tumor Suppressor) Ribosome Ribosome Therapeutic_mRNA->Ribosome Translated by Therapeutic_Protein Therapeutic Protein Ribosome->Therapeutic_Protein Therapeutic_Protein->Destruction_Complex Stabilizes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation, Invasion, Metastasis Target_Genes->Proliferation Leads to

Caption: Wnt/β-catenin signaling pathway in HCC and potential therapeutic intervention.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the scaled-up production and characterization of this compound LNPs for preclinical studies.

LNP_Production_Workflow start Start: Define Preclinical Study Requirements prep_lipids Prepare Lipid Stock Solution (this compound, DSPC, Cholesterol, DMG-PEG2000 in Ethanol) start->prep_lipids prep_mrna Prepare mRNA Solution (in Citrate Buffer pH 4.0) start->prep_mrna microfluidics Microfluidic Mixing (e.g., NanoAssemblr Blaze) prep_lipids->microfluidics prep_mrna->microfluidics tff Tangential Flow Filtration (TFF) - Buffer Exchange (PBS pH 7.4) - Concentration microfluidics->tff sterile_filtration Sterile Filtration (0.22 µm) tff->sterile_filtration qc Quality Control Characterization sterile_filtration->qc qc_size Size and PDI (DLS) qc->qc_size qc_ee Encapsulation Efficiency (RiboGreen) qc->qc_ee qc_integrity mRNA Integrity (CE/Gel) qc->qc_integrity qc_zeta Zeta Potential qc->qc_zeta release Release for Preclinical Studies qc_size->release qc_ee->release qc_integrity->release qc_zeta->release

Caption: Workflow for preclinical production and characterization of this compound LNPs.

References

Troubleshooting & Optimization

Technical Support Center: 4A3-SCC-10 LNP-mRNA Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low mRNA encapsulation efficiency with 4A3-SCC-10 lipid nanoparticles (LNPs).

Disclaimer: Specific formulation protocols and troubleshooting data for the this compound lipid are not widely available in published literature. The guidance provided here is based on best practices for LNP formulation and published data for the closely related 4A3-SC8 lipid series. Optimal parameters for your specific application may require independent optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significantly lower than expected mRNA encapsulation efficiency (<80%) with our this compound LNPs. What are the most common causes?

Low mRNA encapsulation efficiency is a frequent challenge in LNP formulation. The primary causes can be categorized into issues with reagents, formulation parameters, and the mixing process. A systematic approach to troubleshooting these areas is recommended.

Potential Causes for Low Encapsulation Efficiency:

  • Reagent Quality:

    • Degradation of mRNA due to RNase contamination or multiple freeze-thaw cycles.

    • Improper storage or degradation of lipids, particularly the ionizable lipid this compound.

    • Incorrect buffer pH or concentration.

  • Formulation Parameters:

    • Suboptimal lipid molar ratios.

    • An inappropriate N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA).

    • Incorrect lipid and mRNA concentrations.

  • Mixing Process (Microfluidics):

    • Inconsistent flow rates or fluctuations in the flow rate ratio (FRR) between the aqueous and organic phases.

    • Clogging or partial obstruction of microfluidic channels.

    • Improper mixing time, which can be influenced by the total flow rate (TFR).[1]

Q2: How can we investigate and troubleshoot the quality of our starting materials?

Ensuring the quality of your mRNA and lipids is the first critical step in troubleshooting low encapsulation efficiency.

  • mRNA Integrity:

    • Action: Analyze mRNA integrity using capillary gel electrophoresis (CGE) or agarose (B213101) gel electrophoresis.

    • Interpretation: The presence of smears or multiple bands suggests degradation. Degraded mRNA will not encapsulate efficiently.

    • Prevention: Use RNase-free consumables and solutions. Aliquot mRNA upon receipt to minimize freeze-thaw cycles.[2] Store at -80°C in a suitable buffer, such as 100 mM sodium acetate (B1210297).

  • Lipid Quality:

    • Action: If possible, verify the purity and concentration of lipid stock solutions using methods like HPLC-CAD.

    • Prevention: Store lipids according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect from light and oxidation.

  • Buffer Preparation:

    • Action: Double-check the pH of the aqueous buffer (e.g., citrate (B86180) or acetate buffer). The pH should be acidic (typically pH 3-5) to ensure the this compound lipid is positively charged.[3]

    • Interpretation: A pH outside the optimal range will prevent the necessary electrostatic interactions between the ionizable lipid and the negatively charged mRNA.

Q3: What are the key formulation parameters to optimize for this compound LNPs?

Optimizing the composition of your LNPs is crucial for achieving high encapsulation efficiency. The following table summarizes key parameters and their typical starting points for optimization, based on related lipid formulations like 4A3-SC8.[4]

ParameterTypical Range/Starting PointRationale for Optimization
Lipid Molar Ratios Ionizable Lipid: 35-50%Phospholipid (e.g., DOPE): 10-20%Cholesterol: 38.5-50%PEG-Lipid: 1.5-3.5%The ratio of lipids affects the stability, structure, and encapsulation capacity of the LNP.[2][5] An excess of ionizable lipid can be crucial for efficient mRNA complexation.
N/P Ratio 3 - 8This ratio dictates the electrostatic interaction between the cationic lipid and anionic mRNA. A higher N/P ratio often leads to better encapsulation but may need to be balanced with potential toxicity.[2]
Total Lipid Concentration 10 - 25 mMHigher lipid concentrations can improve the efficiency of mRNA capture during LNP formation.[3]
Aqueous Phase Buffer 10-100 mM Citrate or Acetate, pH 3-5Maintains the positive charge of the ionizable lipid, which is essential for binding the negatively charged mRNA backbone.[3]

Q4: How does the microfluidic mixing process impact encapsulation efficiency, and how can we optimize it?

The microfluidic mixing process is a critical control point for LNP formation. Precise control over the mixing of the aqueous and organic phases determines the final LNP characteristics.

  • Flow Rate Ratio (FRR):

    • Definition: The ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate.

    • Impact: The FRR influences the polarity of the environment where the lipids and mRNA self-assemble. A common starting point is a 3:1 aqueous to organic ratio.[2]

    • Troubleshooting: Ensure your pumps are calibrated and delivering stable, non-pulsatile flow. Inconsistent flow can lead to a heterogeneous LNP population with variable encapsulation.

  • Total Flow Rate (TFR):

    • Definition: The combined flow rate of the aqueous and organic phases.

    • Impact: TFR affects the mixing time. Faster mixing (higher TFR) generally leads to smaller LNPs.[1]

    • Troubleshooting: If LNPs are too large or PDI is high, consider increasing the TFR.

  • System Maintenance:

    • Action: Regularly clean the microfluidic chip and tubing to prevent clogging, which can alter flow rates and mixing efficiency.

    • Indication of a Clog: An unexpected increase in backpressure is a common sign of a blockage.

Experimental Protocols

Protocol: Measuring mRNA Encapsulation Efficiency using the RiboGreen Assay

This protocol outlines the steps to determine the percentage of mRNA successfully encapsulated within the LNPs using a fluorescent dye that selectively binds to free nucleic acids.

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Nuclease-free water

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

  • Your LNP-mRNA sample and a known concentration of the same mRNA for the standard curve.

Procedure:

  • Prepare the RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:200 in TE buffer. Protect this solution from light.

  • Prepare the mRNA Standard Curve:

    • Create a series of mRNA standards in TE buffer with 1% Triton X-100, ranging from 2 µg/mL to 0.02 µg/mL.

    • Add 50 µL of each standard to the 96-well plate in duplicate.

  • Prepare LNP Samples:

    • To measure free mRNA: Dilute your LNP sample in TE buffer to a concentration that falls within the standard curve. Add 50 µL of this dilution to the plate in triplicate.

    • To measure total mRNA: Dilute your LNP sample in TE buffer containing 1% Triton X-100. This will lyse the LNPs and release all the mRNA. Add 50 µL of this dilution to the plate in triplicate.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[6]

  • Dye Addition and Measurement:

    • Add 50 µL of the RiboGreen working solution to all wells containing standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using the microplate reader.

  • Calculation:

    • Subtract the fluorescence of the blank (TE buffer only) from all readings.

    • Generate a linear regression from the standard curve.

    • Use the standard curve to determine the concentration of mRNA in your "free mRNA" and "total mRNA" samples.

    • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Visualizations

Troubleshooting Workflow for Low Encapsulation Efficiency

TroubleshootingWorkflow Start Low Encapsulation Efficiency Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents mRNA_Integrity Check mRNA Integrity (Gel/CGE) CheckReagents->mRNA_Integrity Lipid_Quality Check Lipid Storage & Handling CheckReagents->Lipid_Quality Buffer_pH Verify Aqueous Buffer pH (3-5) CheckReagents->Buffer_pH CheckParams Step 2: Review Formulation Parameters mRNA_Integrity->CheckParams If Reagents OK Lipid_Quality->CheckParams If Reagents OK Buffer_pH->CheckParams If Reagents OK Lipid_Ratios Optimize Lipid Molar Ratios CheckParams->Lipid_Ratios NP_Ratio Adjust N/P Ratio (3-8) CheckParams->NP_Ratio Concentration Evaluate Lipid/mRNA Concentration CheckParams->Concentration CheckMixing Step 3: Assess Microfluidic Mixing Lipid_Ratios->CheckMixing If Parameters OK NP_Ratio->CheckMixing If Parameters OK Concentration->CheckMixing If Parameters OK FRR Verify Flow Rate Ratio (e.g., 3:1) CheckMixing->FRR TFR Adjust Total Flow Rate CheckMixing->TFR System_Check Check for Clogs/Pressure CheckMixing->System_Check Solution Encapsulation Efficiency Improved FRR->Solution After Optimization TFR->Solution After Optimization System_Check->Solution After Optimization LNP_Formation cluster_inputs Input Phases cluster_process Process cluster_mechanism Mechanism of Self-Assembly cluster_output Output Aqueous Aqueous Phase mRNA in Acidic Buffer (pH 3-5) Mixing Microfluidic Mixing Aqueous->Mixing Organic Organic Phase This compound + Helper Lipids in Ethanol Organic->Mixing Protonation This compound is Protonated (+ charge) at low pH Mixing->Protonation Interaction Electrostatic Interaction (+ Lipid attracts - mRNA) Protonation->Interaction Encapsulation Hydrophobic Collapse & Self-Assembly into LNP Core Interaction->Encapsulation LNP mRNA Encapsulated LNP Encapsulation->LNP

References

Technical Support Center: 4A3-SCC-10 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 4A3-SCC-10 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a biodegradable, ionizable lipid. It is utilized in LNP formulations for the delivery of nucleic acids, such as mRNA. Its ionizable nature is crucial for encapsulating the negatively charged nucleic acid payload at an acidic pH and facilitating its release into the cytoplasm after cellular uptake.

Q2: What are the primary causes of this compound LNP aggregation?

Aggregation of this compound LNPs can be triggered by several factors, including:

  • Suboptimal Formulation: Incorrect lipid ratios, low-quality lipids, or improper mixing techniques can lead to poorly formed, unstable nanoparticles.

  • Environmental Stress: Exposure to inappropriate temperatures (e.g., freeze-thaw cycles without cryoprotectants), extreme pH, or high ionic strength buffers can destabilize the LNPs.[1][2]

  • Mechanical Stress: Vigorous shaking or vortexing can induce aggregation.[2]

  • Long-term Storage Issues: Improper storage conditions can lead to gradual aggregation over time.

Q3: How can I detect aggregation in my this compound LNP suspension?

Aggregation can be identified through several characterization techniques:

  • Visual Inspection: A clear or slightly opalescent suspension turning cloudy or showing visible precipitates is a sign of aggregation.

  • Dynamic Light Scattering (DLS): A significant increase in the average particle size (Z-average) and the polydispersity index (PDI) are strong indicators of aggregation. A PDI value below 0.2 is generally considered ideal for a homogenous LNP population.[3][4]

  • Zeta Potential Measurement: A zeta potential close to neutral (0 mV) suggests a higher likelihood of aggregation due to reduced electrostatic repulsion between particles.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and handling of this compound LNPs that can lead to aggregation.

Issue 1: LNP Aggregation Immediately After Formulation

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Lipid Molar Ratios Optimize the molar ratios of the lipid components. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 for Ionizable Lipid:Helper Lipid (e.g., DSPC):Cholesterol:PEG-Lipid.[5]
Poor Lipid Quality Use high-purity lipids from a reputable supplier. Ensure proper storage of lipid stock solutions to prevent degradation.
Inefficient Mixing For small-scale preparations, use rapid and consistent hand mixing or a microfluidic device for reproducible results.[4][5][6] For larger scales, microfluidics are recommended.
Inappropriate pH of Aqueous Buffer Use an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) for the nucleic acid solution to ensure protonation of the this compound lipid, which is essential for encapsulation.[5][7]
High Lipid Concentration While higher lipid concentrations can be used, they may increase the risk of aggregation if not mixed efficiently. Consider optimizing the total lipid concentration.
Issue 2: LNP Aggregation During Storage

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Storage Temperature For short-term storage (up to a few weeks), store LNPs at 4°C. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.[5]
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles. Aliquot LNP suspensions into single-use volumes before freezing.[2]
Lack of Cryoprotectant For frozen storage, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) (e.g., 10-20% w/v) to the LNP suspension before freezing to prevent aggregation upon thawing.[2][5]
Inappropriate Final Buffer After formulation, exchange the acidic buffer with a neutral buffer like PBS (pH 7.4) for storage and in vitro/in vivo applications. However, for frozen storage, some buffers like PBS can cause pH shifts. Consider alternatives if aggregation persists.[1][2]

Quantitative Data Summary

The following table provides typical physicochemical characteristics of stable this compound LNPs and indicators of potential aggregation. Note that optimal values can be formulation-dependent.

ParameterStable this compound LNPsIndication of Aggregation
Z-average Diameter (DLS) 80 - 150 nm> 200 nm and increasing over time
Polydispersity Index (PDI) < 0.2> 0.3
Zeta Potential (at neutral pH) Slightly negative (-10 mV to -30 mV)Approaching 0 mV
Visual Appearance Clear to slightly opalescentCloudy, hazy, or visible precipitates

Experimental Protocols

Protocol 1: this compound LNP Formulation via Rapid Hand Mixing

This protocol is suitable for small-scale, rapid formulation of this compound LNPs.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanolic solution can be in the range of 10-25 mg/mL.

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary for some lipids like cholesterol.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Mixing:

    • Rapidly add the ethanolic lipid solution to the aqueous nucleic acid solution while vortexing or rapidly pipetting up and down. A common volumetric ratio is 3:1 (aqueous:ethanolic).[6]

    • The solution should immediately become cloudy, indicating the formation of LNPs.

    • Allow the LNP suspension to incubate for 30 minutes at room temperature to stabilize.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4) using dialysis or a centrifugal filtration device.

Protocol 2: Characterization of this compound LNPs
  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Dilute a small aliquot of the LNP suspension in the final buffer (e.g., PBS, pH 7.4).

    • Measure the Z-average diameter and PDI using a DLS instrument according to the manufacturer's instructions.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP suspension in an appropriate low ionic strength buffer or deionized water.

    • Measure the zeta potential using a suitable instrument.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization & Storage Lipid_Stock Lipid Stock in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics or Hand Mixing) Lipid_Stock->Mixing NA_Solution Nucleic Acid in Acidic Buffer (pH 4) NA_Solution->Mixing Purification Buffer Exchange to Neutral pH (e.g., Dialysis) Mixing->Purification Characterization DLS (Size, PDI) Zeta Potential Purification->Characterization Storage Storage (4°C or -80°C with Cryoprotectant) Characterization->Storage

Caption: Workflow for the formulation and characterization of this compound LNPs.

Troubleshooting_Aggregation cluster_formulation Post-Formulation Aggregation cluster_storage Storage-Induced Aggregation Start LNP Aggregation Observed Check_Ratios Verify Lipid Molar Ratios Start->Check_Ratios Check_Mixing Evaluate Mixing Technique Start->Check_Mixing Check_pH Confirm Aqueous Buffer pH Start->Check_pH Check_Temp Assess Storage Temperature Start->Check_Temp Check_Ratios->Check_Mixing Check_Mixing->Check_pH Check_FT Review Freeze-Thaw Cycles Check_Temp->Check_FT Check_Cryo Add/Optimize Cryoprotectant Check_FT->Check_Cryo Check_Buffer Evaluate Final Storage Buffer Check_Cryo->Check_Buffer

Caption: Troubleshooting logic for addressing this compound LNP aggregation.

References

Technical Support Center: Optimizing 4A3-SCC-10 mRNA Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nitrogen-to-Phosphate (N/P) ratio in 4A3-SCC-10 mRNA formulations.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it critical for this compound mRNA formulations?

The N/P ratio represents the molar ratio of the amine groups (Nitrogen) from the ionizable lipid, in this case, this compound, to the phosphate (B84403) groups (Phosphate) of the mRNA cargo.[1][2] This ratio is a critical parameter in the formulation of lipid nanoparticles (LNPs) as it significantly influences the physicochemical properties and subsequent biological performance of the nanoparticles.[2] Optimizing the N/P ratio is essential for balancing mRNA encapsulation, particle stability, and transfection efficiency while minimizing potential cytotoxicity.[1]

Q2: What is a typical starting N/P ratio for mRNA LNP formulations?

Typical N/P ratios for mRNA-LNP formulations generally range from 3 to 6.[1][2] However, the optimal ratio can vary depending on the specific ionizable lipid and the mRNA cargo.[2] For example, the mRNA vaccines from Pfizer and Moderna reportedly use an N/P ratio of 6:1.[1] It is recommended to test a range of N/P ratios to determine the optimal condition for your specific this compound formulation and application.

Q3: How do I calculate the N/P ratio for my this compound mRNA formulation?

To calculate the N/P ratio, you need to determine the number of moles of nitrogen atoms from the this compound lipid and the number of moles of phosphate groups from your mRNA. The formula is:

N/P Ratio = (Moles of Nitrogen in this compound) / (Moles of Phosphate in mRNA)

Note that for RNA, there is one phosphate group per base.[1][2] Online calculators are also available to assist with these calculations.[3]

Q4: What is this compound and what are its advantages for mRNA delivery?

This compound is a biodegradable ionizable lipid that contains disulfide bonds.[4][5] This unique structure is designed to enhance endosomal escape and facilitate rapid mRNA release into the cytoplasm.[6][7] LNPs formulated with this compound have shown significantly improved mRNA delivery efficiency, particularly to the liver, compared to other established ionizable lipids like DLin-MC3-DMA.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the N/P ratio for this compound mRNA formulations.

ProblemPotential CausesSuggested Solutions
Low mRNA Encapsulation Efficiency (<80%) - Suboptimal N/P ratio: An N/P ratio that is too low can lead to incomplete complexation of the negatively charged mRNA with the cationic lipid. - pH of the aqueous buffer: The pH of the buffer used to dissolve the mRNA is crucial for the protonation of the ionizable lipid.[2] - Suboptimal mixing/flow rates: Inefficient mixing during formulation can hinder proper nanoparticle self-assembly.- Increase the N/P ratio: Systematically increase the N/P ratio (e.g., from 3 to 6 or higher) to enhance electrostatic interactions. - Optimize buffer pH: Ensure the mRNA is dissolved in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0) to promote the protonation of this compound.[8] - Adjust flow rate ratio (FRR): For microfluidic systems, an FRR of the aqueous phase to the organic phase of around 3:1 is often used to achieve high encapsulation efficiency.[2]
Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) - High N/P ratio: Excess positive charge can sometimes lead to particle aggregation. - Lipid concentration: High lipid concentrations may result in larger particles.[2] - Inadequate mixing: Similar to low encapsulation, poor mixing can lead to larger and more heterogeneous particles.- Screen a range of N/P ratios: While a higher N/P ratio can improve encapsulation, an excessively high ratio might compromise particle size. It is important to find a balance. - Optimize lipid concentration: Test different total lipid concentrations in the organic phase. - Optimize mixing parameters: Adjust the total flow rate (TFR) and flow rate ratio (FRR) in your microfluidic system.
Low Transfection Efficiency - Poor endosomal escape: The LNP may be trapped in the endosomes, preventing mRNA release into the cytoplasm. - Low N/P ratio: Insufficient positive charge on the LNP surface can reduce interaction with the negatively charged cell membrane.[1] - mRNA degradation: The mRNA cargo may be degrading during formulation or storage.- Optimize N/P ratio: A slightly higher N/P ratio can enhance interactions with the cell membrane and potentially aid in endosomal escape.[1] - Confirm mRNA integrity: Ensure the quality and integrity of your mRNA before formulation. - Use freshly prepared LNPs: It is recommended to use mRNA LNPs as soon as possible after formulation to prevent degradation.[9]
High Cytotoxicity - Excessive positive charge: A very high N/P ratio can lead to a strong positive surface charge, which can be toxic to cells.[1]- Decrease the N/P ratio: Test lower N/P ratios to reduce the overall positive charge of the LNPs. - Purify LNPs: Ensure that any residual organic solvent or unencapsulated components are removed through dialysis or a similar purification method.
Table 1: General Physicochemical Parameters for mRNA LNPs
ParameterTypical Target Range
Size (Diameter) < 200 nm[9]
Polydispersity Index (PDI) < 0.3[9]
Zeta Potential -5 mV to +5 mV[9]
Encapsulation Efficiency > 80-95%

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs using Microfluidics

This protocol describes a general method for formulating mRNA LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)[10]

  • PEG-lipid (e.g., DMG-PEG2000)[10]

  • mRNA in an acidic buffer (e.g., 10 mM Citrate Buffer, pH 4.0)

  • Ethanol (B145695) (100%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridge

Procedure:

  • Prepare the Organic (Lipid) Phase:

    • Dissolve this compound, helper lipids, and PEG-lipid in 100% ethanol to achieve the desired molar ratios. The exact ratios should be optimized for your specific application.

  • Prepare the Aqueous (mRNA) Phase:

    • Dilute the mRNA to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into a syringe for the organic phase inlet and the mRNA solution into a syringe for the aqueous phase inlet.[11]

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting FRR is 3:1 (Aqueous:Organic).[2]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA concentration and encapsulation efficiency using an assay like the RiboGreen assay.[9]

Protocol 2: Determination of mRNA Encapsulation Efficiency

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (1x)

  • Triton X-100 (1%)

  • 96-well plate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Dilute a small aliquot of your LNP formulation in 1x TE buffer.[12]

  • In a 96-well plate, prepare two sets of wells for each sample.

  • To the first set of wells, add additional 1x TE buffer. This will measure the fluorescence of the unencapsulated mRNA.

  • To the second set of wells, add a 1% Triton X-100 solution in TE buffer. This will lyse the LNPs and release the encapsulated mRNA, measuring the total mRNA.[12]

  • Prepare the RiboGreen working solution according to the manufacturer's protocol and add it to all wells.

  • Incubate the plate in the dark for the recommended time.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).[12]

  • Calculate the encapsulation efficiency using the following formula:

    • % Encapsulation Efficiency = (1 - (Fluorescence_TE / Fluorescence_Triton)) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_downstream Downstream Processing organic Prepare Organic Phase (this compound, Helper Lipids, PEG-Lipid in Ethanol) mixing Microfluidic Mixing (e.g., FRR 3:1) organic:e->mixing:w aqueous Prepare Aqueous Phase (mRNA in Acidic Buffer) aqueous:e->mixing:w purification Purification (e.g., Dialysis) mixing->purification characterization Characterization (Size, PDI, Zeta, EE%) purification->characterization final_product Final LNP Formulation characterization->final_product

Caption: Workflow for the formulation of this compound mRNA lipid nanoparticles.

NP_Ratio_Optimization cluster_char Characterization cluster_outcome Outcome start Define N/P Ratio Range (e.g., 3, 4.5, 6) formulate Formulate LNPs at each N/P Ratio start->formulate measure_size Size & PDI formulate->measure_size measure_ee Encapsulation Efficiency formulate->measure_ee measure_zeta Zeta Potential formulate->measure_zeta evaluate Evaluate In Vitro (Transfection & Cytotoxicity) measure_size->evaluate measure_ee->evaluate measure_zeta->evaluate decision Optimal N/P Ratio? evaluate->decision yes Proceed with Optimal Formulation decision->yes Yes no Refine N/P Ratio Range & Re-evaluate decision->no No no->start

Caption: Decision workflow for optimizing the N/P ratio in LNP formulations.

Troubleshooting_Workflow cluster_solutions Troubleshooting Paths start Problem Identified with LNP Formulation issue What is the primary issue? start->issue size_pdi Large Size / High PDI issue->size_pdi Size/PDI low_ee Low Encapsulation Efficiency issue->low_ee Encapsulation low_transfection Low Transfection issue->low_transfection Transfection solution_size Adjust N/P Ratio Optimize Flow Rates Check Lipid Concentration size_pdi->solution_size solution_ee Increase N/P Ratio Check Buffer pH Optimize Flow Rate Ratio low_ee->solution_ee solution_transfection Optimize N/P Ratio Verify mRNA Integrity low_transfection->solution_transfection end Re-characterize Formulation solution_size->end solution_ee->end solution_transfection->end

Caption: Troubleshooting flowchart for common mRNA LNP formulation issues.

References

Technical Support Center: 4A3-SCC-10 LNP Performance and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SCC-10 lipid nanoparticles (LNPs). The following sections address common issues and provide experimental protocols related to the impact of helper lipids on LNP performance.

Frequently Asked Questions (FAQs)

Q1: What is the role of helper lipids in this compound LNP formulations?

Helper lipids are crucial components of LNP formulations that serve several functions to ensure the stability, delivery efficiency, and overall performance of the nanoparticles.[1][2] Their primary roles include:

  • Structural Integrity: Helper lipids, such as cholesterol and phospholipids (B1166683) like DSPC, contribute to the formation and maintenance of the LNP's structure.[3][4][5] Cholesterol, in particular, modulates membrane fluidity and rigidity, which can reduce the leakage of the encapsulated cargo.[3][5]

  • Stability: The inclusion of helper lipids enhances the stability of LNPs both in storage and in biological environments.[1][2] For instance, DSPC is known to improve the storage stability of LNPs.[1]

  • Endosomal Escape: Certain helper lipids, like DOPE, are known as fusogenic lipids.[3][6] Their cone-shaped molecular geometry promotes the transition from a bilayer to a hexagonal phase, which facilitates the fusion of the LNP with the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[3][7]

  • Modulating Biodistribution: The choice of helper lipid can influence the biodistribution and organ targeting of the LNPs.

Q2: What are the common helper lipids used with ionizable lipids like this compound?

Commonly used helper lipids in LNP formulations include:

  • Phospholipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated lipid that forms stable bilayers and is known to enhance LNP storage stability.[1][6]

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated, fusogenic lipid that can improve endosomal escape and transfection efficiency.[3][5][6]

  • Sterols:

    • Cholesterol: A critical component for LNP stability and membrane integrity.[3][4][5]

  • PEGylated Lipids:

    • DMG-PEG2000: Used to control particle size during formation and to provide a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time.[5]

Q3: How does the choice between DSPC and DOPE affect this compound LNP performance?

While direct comparative studies on this compound are limited, data from closely related ionizable lipids like 4A3-SC8 and others provide valuable insights:

  • DSPC generally contributes to higher LNP stability, which is crucial for storage and in vivo applications.[1] Its cylindrical shape favors the formation of stable lipid bilayers.[3]

  • DOPE has a cone shape that promotes the formation of a hexagonal phase, which is associated with increased membrane fusion and enhanced endosomal escape.[3][7] This can lead to higher transfection efficiency in vitro and in vivo.[3][6] Studies with other ionizable lipids have shown that substituting DSPC with DOPE can significantly increase mRNA delivery.[3]

The optimal choice between DSPC and DOPE may depend on the specific application, balancing the need for stability with the requirement for high transfection potency.

Q4: What is the recommended molar ratio of helper lipids for this compound LNP formulations?

Based on the initial research on this compound, a common formulation uses the following molar ratio:

  • This compound / Helper Lipid / Cholesterol / PEG-Lipid

For the closely related 4A3-SC8, a typical molar ratio is 38.5:30:30:1.5 for the ionizable lipid, a variable phospholipid, cholesterol, and a PEG-lipid, respectively.[3] It is recommended to start with a similar ratio for this compound and optimize based on experimental results. Increasing the molar percentage of the helper lipid has been shown in some systems to improve transfection potency.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Transfection Efficiency 1. Inefficient endosomal escape. 2. Poor LNP stability leading to premature mRNA degradation. 3. Suboptimal LNP formulation.1. Replace DSPC with a fusogenic lipid like DOPE to enhance endosomal escape.[3][6] 2. Ensure proper storage conditions (typically 4°C for short-term) and check for signs of aggregation.[9][10] Use cryoprotectants like sucrose (B13894) or trehalose (B1683222) for long-term storage via lyophilization.[10] 3. Optimize the molar ratio of helper lipids. Consider increasing the proportion of the helper phospholipid.[8]
LNP Aggregation 1. Inadequate PEG-lipid shielding. 2. Improper storage conditions (e.g., freeze-thaw cycles). 3. High ionic strength of the buffer.1. Ensure the correct molar percentage of PEG-lipid is used (typically 1.5 mol%). 2. Store LNPs at recommended temperatures and avoid repeated freeze-thaw cycles.[10] 3. Use a low ionic strength buffer for storage and dilution, such as 0.1x PBS for zeta potential measurements.[2]
High Polydispersity Index (PDI) 1. Inefficient mixing during formulation. 2. Instability of the formulation. 3. Presence of larger aggregates.1. If using manual mixing, ensure rapid and vigorous pipetting.[3][5] For more consistent results, consider using a microfluidic mixing device.[11][12] 2. Evaluate the stability of the formulation over time by monitoring size and PDI.[3] 3. Filter the LNP solution through an appropriate pore size filter (e.g., 0.45 µm) after formulation.[11]
Low mRNA Encapsulation Efficiency 1. Suboptimal pH of the aqueous buffer during formulation. 2. Incorrect N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphates in the mRNA).1. Ensure the aqueous buffer containing mRNA is acidic (e.g., 100 mM citrate (B86180) buffer, pH 3.0) to protonate the this compound for efficient mRNA complexation.[3] 2. Adjust the N:P ratio. Clinically relevant LNPs have N:P ratios ranging from 3 to 6.[2]

Quantitative Data Summary

The following tables summarize typical characterization data for LNPs formulated with different helper lipids, based on studies with similar ionizable lipids.

Table 1: Impact of Helper Lipid on LNP Physicochemical Properties

Helper Lipid CombinationIonizable LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DSPC / CholesterolD-Lin-MC3950.066Neutral>90%
DOPE / CholesterolD-Lin-MC3760.160Neutral>90%
DOPE / β-sitosterolD-Lin-MC3820.130Neutral>90%

Data adapted from a study using D-Lin-MC3, demonstrating the influence of helper lipids on LNP characteristics.[6]

Table 2: In Vitro Transfection Efficiency with Different Helper Lipids

Helper Lipid CombinationIonizable LipidCell LineRelative Luciferase Expression (vs. DSPC/Chol)
DOPE / CholesterolD-Lin-MC3Murine Dendritic Cells~1.5-fold higher
DOPE / β-sitosterolD-Lin-MC3Murine Dendritic Cells~1.5-fold higher

Data adapted from a study using D-Lin-MC3, showing enhanced transfection in specific cell types with DOPE-containing LNPs.[6]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Manual Mixing

This protocol is adapted from methods used for the closely related 4A3-SC8 lipid.[3]

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, your chosen helper phospholipid (e.g., DOPE or DSPC), cholesterol, and DMG-PEG2000 in absolute ethanol (B145695).

    • Prepare a 100 mM citrate buffer and adjust the pH to 3.0.

    • Dissolve your mRNA in the citrate buffer.

  • Preparation of Lipid Mixture (Ethanol Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., this compound/DOPE/Cholesterol/DMG-PEG2000 at 38.5:30:30:1.5 mol/mol).

  • LNP Assembly:

    • Rapidly add the aqueous mRNA solution to the ethanol-lipid mixture at a volume ratio of 3:1 (aqueous:ethanol).

    • Immediately and vigorously pipette the mixture up and down for 30 seconds to ensure rapid mixing and LNP self-assembly.

    • Incubate the mixture at room temperature for 15 minutes.

  • Purification and Buffer Exchange:

    • For in vivo experiments, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 20 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated components.[3][12]

    • For in vitro experiments, you can add PBS to the formulation to reach a desired final citrate concentration (e.g., 10 mM).[3]

Protocol 2: Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP formulation in 1x PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[2]

  • Zeta Potential Measurement:

    • Dilute the LNP formulation in a low ionic strength buffer, such as 0.1x PBS, to minimize charge screening effects.[2]

    • Measure the surface charge using Electrophoretic Light Scattering (ELS).[2]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye assay such as Quant-iT RiboGreen.

    • Measure the fluorescence of the LNP sample in the absence (measuring unencapsulated mRNA) and presence (measuring total mRNA) of a membrane-disrupting detergent like Triton X-100.

    • Calculate the encapsulation efficiency using the formula: Encapsulation % = (1 - (Fluorescence_without_detergent / Fluorescence_with_detergent)) * 100.[13]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_post Downstream Processing Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 3.0) Mixing Rapid Mixing (e.g., Microfluidics or Vigorous Pipetting) Aqueous->Mixing Ethanol Ethanol Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid) Ethanol->Mixing Purification Purification (Dialysis vs. PBS) Mixing->Purification Self-Assembled LNPs Sterilization Sterile Filtration Purification->Sterilization FinalLNP Final LNP Formulation Sterilization->FinalLNP

Caption: Workflow for the formulation of this compound LNPs.

Endosomal_Escape_Pathway LNP_ext LNP in Extracellular Space Endocytosis Endocytosis LNP_ext->Endocytosis Uptake Cell Cell Membrane Early_Endosome Early Endosome (pH ~6.2-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Escape Endosomal Escape (Membrane Fusion) Early_Endosome->Escape Protonation of this compound & Fusogenic Lipids (DOPE) Promote Fusion Late_Endosome->Escape Degradation LNP Degradation Late_Endosome->Degradation mRNA_release mRNA Release to Cytoplasm Escape->mRNA_release

Caption: Mechanism of LNP endosomal escape.

References

stability testing of 4A3-SCC-10 LNPs under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for the stability testing of 4A3-SCC-10 lipid nanoparticles (LNPs) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs? A1: The stability of LNPs is primarily influenced by temperature, pH, the ionic strength of the buffer, and physical stress.[1][2] Key degradation pathways include particle aggregation, fusion, degradation of lipid components (e.g., hydrolysis), and leakage of the encapsulated mRNA cargo.[3][4]

Q2: What are the recommended storage conditions for this compound LNP formulations? A2: For short-term storage (up to several weeks or months), refrigeration at 2-8°C is often preferred as it minimizes physical stress from freezing.[5][6][7] For long-term storage, ultra-low temperatures (-20°C to -80°C) are recommended to slow down chemical degradation processes.[3][8] However, freezing can induce aggregation, making the use of cryoprotectants highly advisable.[5][7]

Q3: How do freeze-thaw cycles impact LNP integrity? A3: Repeated freeze-thaw cycles can cause significant stress on LNPs, leading to an increase in particle size and polydispersity index (PDI) due to aggregation and fusion.[5][7] This can compromise the efficacy and safety of the formulation. Storing LNPs in single-use aliquots is a common strategy to avoid these cycles.

Q4: Why is the choice of buffer and pH important for LNP stability? A4: The pH of the storage buffer can influence the surface charge of the LNPs and the rate of hydrolysis of both the ionizable lipids and the mRNA cargo.[] While some studies show LNPs can be stable across a range of pH values when refrigerated, it is generally recommended to store them at a physiologically appropriate pH (e.g., 7.4 in PBS) for convenience in subsequent applications.[5][6][7] Extreme pH changes during the freezing of certain buffers, like phosphate (B84403) buffers, can also induce aggregation.[10]

Q5: What are common indicators of LNP instability? A5: Key indicators of instability include an increase in the average particle size (Z-average diameter) and polydispersity index (PDI), a decrease in mRNA encapsulation efficiency, visible precipitation or cloudiness in the suspension, and a loss of biological activity (e.g., reduced protein expression in vitro or in vivo).[2]

Q6: What is a cryoprotectant and why is it used? A6: A cryoprotectant is an excipient, such as sucrose (B13894) or trehalose, added to an LNP formulation to protect it from damage during freezing.[5] These sugars help prevent the formation of damaging ice crystals and stabilize the lipid bilayer, thereby minimizing aggregation and preserving the LNP's physical and functional integrity upon thawing.[5][7]

LNP Stability Testing Workflow

The following diagram outlines a typical workflow for assessing the stability of LNP formulations.

LNP_Stability_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Time-Point Analysis Formulation LNP Formulation (e.g., Microfluidic Mixing) Purification Purification & Buffer Exchange (e.g., Dialysis, TFF) Formulation->Purification Char_T0 Initial Characterization (T=0) (Size, PDI, EE%) Purification->Char_T0 Aliquoting Aliquot Samples Char_T0->Aliquoting Store_4C Store at 4°C Aliquoting->Store_4C Store_Neg20C Store at -20°C Aliquoting->Store_Neg20C Store_Neg80C Store at -80°C Aliquoting->Store_Neg80C FT_Cycle Freeze-Thaw Cycling Aliquoting->FT_Cycle Analysis Analyze Samples at T=1, 2, 4, 8... weeks Store_4C->Analysis Store_Neg20C->Analysis Store_Neg80C->Analysis FT_Cycle->Analysis SizePDI Size & PDI (DLS) Analysis->SizePDI EE Encapsulation Efficiency (RiboGreen Assay) Analysis->EE Lipid Lipid Integrity (HPLC) Analysis->Lipid Potency In Vitro / In Vivo Potency Analysis->Potency

Caption: Workflow for LNP stability assessment.

Troubleshooting Guide

Problem 1: Particle size (Z-average) and/or PDI is increasing significantly during storage.

Possible CausesRecommended Solutions
Particle Aggregation/Fusion Storage Temperature: If storing frozen, this is a common issue. Ensure a cryoprotectant (e.g., 10% sucrose) is included in the formulation buffer before freezing.[5][11] If storing at 4°C, aggregation may still occur over long periods.
Suboptimal Buffer/pH Buffer Choice: Some buffers, like PBS, can cause pH shifts during freezing, which promotes aggregation. Consider using alternative buffers like Tris or HEPES for frozen storage.[] Ensure the final formulation pH is optimal and consistent.
High LNP Concentration Dilution: Highly concentrated LNP suspensions are more prone to aggregation. Consider storing samples at a lower concentration if aggregation is a persistent issue.[12]
Mechanical Stress Handling: Avoid vigorous vortexing or shaking of LNP samples. Use gentle inversion or slow pipetting to resuspend after thawing.[12]
Repeated Freeze-Thaw Cycles Aliquoting: Freeze samples in single-use aliquots to prevent the damaging effects of repeated freeze-thaw cycles.[12]

Problem 2: mRNA encapsulation efficiency (EE) is decreasing over time.

Possible CausesRecommended Solutions
mRNA or Lipid Degradation Storage Temperature: Chemical degradation (hydrolysis) of lipids or mRNA is accelerated at higher temperatures.[3] Ensure storage at recommended low temperatures (-80°C is often preferred for long-term stability of the cargo).[12]
LNP Structural Instability Formulation Optimization: The lipid bilayer may become permeable over time. The inclusion of cholesterol is known to enhance bilayer stability.[12] Ensure the molar ratios of components, including the this compound lipid, are optimized for a stable formulation.
Physical Disruption Handling & Storage: Physical stress from freeze-thaw cycles can lead to mRNA leakage.[4] Use cryoprotectants and avoid repeated cycling.
Assay Interference Verify Assay: Ensure the RiboGreen assay is performed correctly and that the lysis step (using a detergent like Triton X-100) is complete, as incomplete lysis will give an artificially low reading for total mRNA.

LNP Degradation Pathways

The following diagram illustrates the main pathways through which LNPs can lose stability.

LNP_Degradation cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_outcome Resulting Properties Stable Stable this compound LNP (Monodisperse, High EE%) Temp Temperature (High Temp, Freeze-Thaw) pH Suboptimal pH Time Storage Time Physical Mechanical Stress Aggregation Aggregation / Fusion Temp->Aggregation Leakage mRNA Leakage Temp->Leakage Hydrolysis Lipid / mRNA Hydrolysis pH->Hydrolysis Time->Leakage Time->Hydrolysis Physical->Aggregation SizeInc Increased Size & PDI Aggregation->SizeInc EEDec Decreased EE% Leakage->EEDec Hydrolysis->EEDec PotencyLoss Loss of Potency SizeInc->PotencyLoss EEDec->PotencyLoss

Caption: Common degradation pathways for LNPs.

Data Presentation: Illustrative Stability Data

The following tables summarize representative data on LNP stability under various conditions. This data is intended as a general guide and actual results for this compound LNPs may vary.

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties (Stored in PBS, pH 7.4)

TimeConditionZ-average (nm)PDIEncapsulation Efficiency (%)
Week 0 Initial85.20.1194.5
Week 4 4°C88.10.1392.1
-20°C125.60.2588.5
-80°C95.30.1591.3
Week 12 4°C92.50.1689.7
-20°C180.30.3581.2
-80°C101.70.1888.6

Table 2: Impact of Freeze-Thaw (F/T) Cycles on LNP Integrity (-80°C to Room Temp)

F/T CyclesFormulationZ-average (nm)PDIEncapsulation Efficiency (%)
0 PBS Buffer85.20.1194.5
1 PBS Buffer110.40.2290.1
3 PBS Buffer165.90.3184.6
0 +10% Sucrose86.10.1294.2
1 +10% Sucrose87.50.1393.5
3 +10% Sucrose90.30.1492.8

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

  • Instrument Setup: Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to equilibrate for at least 15-20 minutes.

  • Sample Preparation:

    • Equilibrate the LNP sample to room temperature.

    • Gently mix the sample by inverting the tube 3-5 times. Do not vortex.

    • Dilute a small aliquot of the LNP suspension in RNase-free 1x PBS (pH 7.4) to achieve an optimal count rate (typically 150-500 kcps, instrument-dependent). A typical dilution is 1:50 to 1:100.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette (e.g., DTS0012).

    • Place the cuvette in the instrument.

    • Set the measurement parameters: select the appropriate material and dispersant properties (e.g., "polystyrene" in "water"), set the equilibration time to 120 seconds, and configure for at least 3 measurements of 10-14 runs each.

  • Data Analysis: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI < 0.2 is generally considered indicative of a monodisperse and homogenous sample.

Protocol 2: mRNA Encapsulation Efficiency (EE) using RiboGreen Assay

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysing the particles with a detergent, the amount of free (unencapsulated) and total mRNA can be determined.

  • Reagent Preparation:

    • TE Buffer: Prepare 1x TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Lysis Buffer: Prepare a 2% Triton X-100 solution in TE buffer.

    • RiboGreen Working Solution: Dilute the commercial RiboGreen reagent 1:100 in TE buffer immediately before use. Protect from light.

  • Standard Curve: Prepare a standard curve of your specific mRNA in TE buffer, ranging from 0 to 1000 ng/mL.

  • Sample Measurement:

    • In a 96-well black plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Free mRNA): Add 50 µL of diluted LNP sample and 50 µL of TE buffer.

    • Set 2 (Total mRNA): Add 50 µL of diluted LNP sample and 50 µL of Lysis Buffer.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis in Set 2.

    • Add 100 µL of RiboGreen working solution to all wells.

    • Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of "Free mRNA" and "Total mRNA" from the standard curve.

    • Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100

Protocol 3: Lipid Component Analysis by HPLC-CAD/ELSD

  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can separate and quantify the individual lipid components of the LNP formulation, as they often lack a UV chromophore.[8][13] This is critical for assessing chemical stability and confirming the molar ratio of lipids.

  • Sample Preparation: Disrupt the LNP sample by diluting it in an organic solvent like ethanol (B145695) or a methanol/chloroform mixture to dissolve the lipids.

  • Chromatography Conditions (Example):

    • Column: A reverse-phase column (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with a modifier like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA) is often used for optimal separation.[14]

    • Detector: ELSD or CAD.

  • Data Analysis:

    • Run lipid standards for this compound, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid to determine retention times and create calibration curves.

    • Integrate the peak areas for each lipid in the sample chromatogram.

    • Quantify the concentration of each lipid and verify that the molar ratios are consistent with the initial formulation and have not changed over the stability study period.

References

Technical Support Center: Addressing In Vivo Toxicity Concerns with 4A3-SCC-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential in vivo toxicity concerns associated with the use of the linker-degradable ionizable lipid 4A3-SCC-10 in lipid nanoparticle (LNP) formulations for mRNA delivery. While this compound is designed for enhanced biodegradability and efficient mRNA delivery, a thorough in vivo toxicity assessment is a critical component of preclinical development.[1] This guide offers troubleshooting advice and frequently asked questions to assist in designing and interpreting in vivo toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential in vivo toxicity concerns associated with LNP-formulated this compound?

A1: While specific toxicity data for this compound is not extensively published, general concerns for lipid nanoparticles include:

  • Hepatotoxicity: The liver is a primary site of LNP accumulation, and elevated liver enzymes (ALT, AST) can be indicative of liver damage.[2][3]

  • Immunogenicity: LNPs can be recognized by the immune system, potentially leading to the production of pro-inflammatory cytokines and, in some cases, hypersensitivity reactions. The ionizable lipid component is often a key factor in activating innate immune pathways.[4][5]

  • Infusion-related reactions: Rapid administration of LNPs can sometimes trigger acute inflammatory responses, characterized by the release of cytokines like IL-6 and TNF-α.[6][7]

  • Splenomegaly: The spleen is another organ where LNPs can accumulate, and enlargement may be observed.

Q2: How does the biodegradable nature of this compound potentially mitigate toxicity?

A2: The disulfide bond-containing biodegradable design of this compound is intended to facilitate its breakdown into smaller, more easily cleared components within the body.[1] This rapid clearance is hypothesized to reduce the potential for long-term lipid accumulation and associated toxicity risks compared to non-biodegradable lipids.

Q3: What are the first steps in evaluating the in vivo toxicity of my this compound LNP formulation?

A3: An acute toxicity study in a relevant animal model, such as mice, is a crucial first step.[8][9] This typically involves administering a single dose of your LNP formulation and observing the animals for a set period (e.g., 14 days) for any adverse effects. Key parameters to monitor include mortality, clinical signs of distress, body weight changes, and, at the end of the study, gross pathology and histopathology of major organs.[10]

Q4: What regulatory guidelines should I consult when designing my in vivo toxicity studies?

A4: It is important to refer to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD). Relevant documents include the FDA's "Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals" and OECD test guidelines for acute oral toxicity (e.g., OECD 423 and 425).[11][12][13]

Troubleshooting Guide: In Vivo Toxicity Studies with this compound LNPs

This guide provides insights into common issues that may arise during in vivo toxicity evaluation of this compound LNP formulations and offers potential solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Unexpected Animal Mortality - Dose level is too high.- Formulation issues (e.g., aggregation, incorrect sizing).- Rapid injection rate causing acute reaction.- Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Characterize LNP size, polydispersity index (PDI), and encapsulation efficiency before each study.[14]- Slow the rate of intravenous injection.
Elevated Liver Enzymes (ALT/AST) - Inherent hepatotoxicity of the LNP formulation.- High accumulation of LNPs in the liver.[2]- Evaluate lower dose levels.- Assess the kinetics of liver enzyme elevation and recovery over time.- Perform detailed histopathological analysis of the liver to identify specific types of liver injury.[3]
Significant Inflammatory Cytokine Release - Activation of innate immune pathways (e.g., TLRs) by the LNP components.[5]- Presence of impurities in the formulation.- Measure a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) at early time points post-administration.[7]- Ensure high purity of all LNP components.- Consider modifications to the LNP formulation, such as altering the helper lipid or PEG-lipid components.[15]
Inconsistent Results Between Animals - Variability in LNP formulation between batches.- Inconsistent administration technique.- Underlying health differences in the animal cohort.- Prepare a single, large batch of LNPs for the entire study cohort.- Ensure all personnel are thoroughly trained on the administration route.- Use healthy, age-matched animals from a reputable supplier.

Key Experimental Protocols

Acute Toxicity Study in Mice

Objective: To evaluate the short-term safety profile of a this compound LNP formulation after a single administration.

Methodology:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), typically 6-8 weeks old. Both male and female animals should be included.

  • Groups: Include a control group (e.g., vehicle-only) and at least three dose levels of the this compound LNP formulation. A typical study might use 5 animals per group per sex.

  • Administration: Administer the LNP formulation via the intended clinical route (e.g., intravenous injection).

  • Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes daily for 14 days.

  • Endpoint Analysis: At the end of the 14-day observation period, euthanize all surviving animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.[8]

Blood Chemistry and Hematology Analysis

Objective: To assess the systemic toxicity of the this compound LNP formulation by analyzing blood parameters.

Methodology:

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 24 hours, 72 hours, and 14 days post-administration).

  • Clinical Chemistry: Analyze serum or plasma for markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).[16]

  • Hematology: Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.

Histopathological Examination

Objective: To identify any microscopic changes in tissues following administration of the this compound LNP formulation.

Methodology:

  • Tissue Collection: At the study endpoint, collect and fix major organs in 10% neutral buffered formalin.

  • Processing: Embed the fixed tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Evaluation: A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.[17]

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from an in vivo toxicity study.

Parameter Vehicle Control Low Dose Mid Dose High Dose
Mortality (%) 0
Body Weight Change (Day 14, %)
ALT (U/L)
AST (U/L)
Spleen Weight (mg)

Visualizations

Signaling Pathway: LNP-Induced Innate Immune Activation

LNP_Immune_Activation cluster_cell Antigen Presenting Cell LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptor (TLR) Endosome->TLR Interaction MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Inflammation Systemic Inflammation Cytokines->Inflammation Toxicity Potential Toxicity Cytokines->Toxicity Acute_Toxicity_Workflow start Start: Acclimatize Animals dosing Administer this compound LNP (Single Dose, IV) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation blood_collection Blood Collection (Hematology & Clinical Chemistry) observation->blood_collection necropsy Gross Necropsy & Organ Collection blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology end End: Data Analysis & Reporting histopathology->end Dose_Response cluster_input Dose Levels cluster_output Observed Effects Low Low Dose NOAEL No-Observed-Adverse-Effect-Level (NOAEL) Low->NOAEL Mid Mid Dose Adverse Adverse Effects Mid->Adverse High High Dose Severe Severe Toxicity High->Severe

References

Technical Support Center: Enhancing Endosomal Escape of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNP formulation and optimization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the endosomal escape of their lipid nanoparticle formulations, with a focus on systems like 4A3-SCC-10 LNPs.

Frequently Asked Questions (FAQs)

Q1: My LNP formulation shows high cellular uptake but low cargo expression. Could poor endosomal escape be the issue?

A1: Yes, this is a classic bottleneck in LNP-mediated delivery.[1][2][3][4] High cellular uptake with low downstream protein expression or gene silencing strongly suggests that the LNPs are being successfully endocytosed but are then trapped in endo-lysosomal compartments, leading to cargo degradation instead of release into the cytoplasm.[2][3] Efficient endosomal escape is critical for the therapeutic payload to reach its site of action.[3][5]

To confirm this, you can perform experiments to quantify endosomal escape and assess endosomal membrane integrity.

Q2: How can I experimentally measure or visualize the endosomal escape of my LNPs?

A2: Several methods, both direct and indirect, can be used to quantify endosomal escape.[1]

  • Indirect Imaging (Endosomal Damage Reporters): This is the most common approach.[1] Galectin-based reporter cell lines (e.g., Galectin-8 or Galectin-9 fused with a fluorescent protein like GFP) are highly effective.[1][6] Galectins bind to glycans on the inner leaflet of the endosomal membrane, which only become accessible upon membrane rupture.[1] The recruitment and clustering of fluorescently-tagged galectins at the site of damaged endosomes can be visualized by confocal microscopy as distinct puncta.[6][7] Studies have shown a 10-fold increase in detectable endosomal perturbation events with optimized LNP formulations using this method.[6][8][9]

  • Direct Imaging (Payload Visualization): This involves tracking the LNP cargo itself. This can be achieved by using fluorescently labeled mRNA or siRNA within the LNP and using high-resolution microscopy to observe its localization.[1][5] Co-localization studies with fluorescent markers for early endosomes (e.g., EEA1, Rab5), late endosomes (e.g., Rab7, LAMP1), and lysosomes (e.g., LysoTracker) can help determine where the LNPs are accumulating and from which compartment they might be escaping.[1][6][7]

  • Quantitative MRI-based Methods: A novel approach uses iron oxide nanoparticles (IONPs) co-encapsulated within the LNPs. The endosomal escape can be quantified by measuring the change in the R2 relaxation rate over time using MRI.[10][11]

Below is a general workflow for a Galectin-8 reporter assay.

G cluster_prep Cell & LNP Preparation cluster_exp Experiment cluster_acq Image Acquisition & Analysis seed Seed Gal8-GFP reporter cells in chambered cover glass treat Treat cells with LNPs and incubate for various time points (e.g., 3h, 6h) seed->treat prepare_lnp Prepare fluorescently-labeled (e.g., Cy5-mRNA) LNPs prepare_lnp->treat stain Add nuclear stain (e.g., Hoechst) and/or lysosomal stain (e.g., LysoTracker) treat->stain image Acquire images using live-cell confocal microscopy stain->image quantify Quantify number of Gal8-GFP puncta per cell and co-localization with LNP signal image->quantify

Caption: Workflow for a Galectin-8 (Gal8) endosomal escape assay.

Troubleshooting Guide: Improving LNP Endosomal Escape

Problem: Low protein expression or gene silencing despite efficient cellular uptake.

This guide outlines strategies to modify your LNP formulation to enhance endosomal escape. The primary mechanisms of LNP-mediated endosomal escape involve the protonation of the ionizable lipid in the acidic endosome, which interacts with anionic lipids in the endosomal membrane, leading to membrane disruption through a bilayer-to-hexagonal phase transition.[1][8][12]

G cluster_strategies Optimization Strategies cluster_actions Experimental Actions start Low Cargo Efficacy, High LNP Uptake opt_ionizable 1. Optimize Ionizable Lipid (pKa) start->opt_ionizable opt_helper 2. Modify Helper Lipids (Phospholipid) start->opt_helper opt_sterol 3. Substitute Cholesterol (Sterol Analogs) start->opt_sterol opt_aux 4. Incorporate Auxiliaries (Peptides/Small Molecules) start->opt_aux action_pka Tune lipid structure to achieve a pKa between 6.2-6.5 opt_ionizable->action_pka action_helper Screen phospholipids (B1166683) with PE head groups (e.g., DOPE) opt_helper->action_helper action_sterol Replace cholesterol with β-sitosterol opt_sterol->action_sterol action_aux Co-administer small molecules (e.g., ES5) or add fusogenic peptides opt_aux->action_aux end Enhanced Endosomal Escape & Cargo Efficacy action_pka->end action_helper->end action_sterol->end action_aux->end

Caption: Troubleshooting flowchart for enhancing LNP endosomal escape.

Optimizing the Ionizable Lipid: The Role of pKa

The apparent pKa of the ionizable lipid is a critical determinant of LNP efficacy.[13][14][15] The lipid should be relatively neutral at physiological pH (7.4) to minimize toxicity and non-specific binding, but become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5).[13][14][] This charge switch is what drives the interaction with the endosomal membrane.

  • Issue: The pKa of your LNP formulation may be too high or too low.

  • Recommendation: For efficient in vivo silencing and expression, an optimal pKa range is generally considered to be between 6.2 and 6.5 .[1][8] LNPs with a pKa in this range show superior performance compared to those with a pKa between 3 and 6.[13][14] While this compound has a defined structure, modifications to other LNP components can subtly alter the apparent pKa of the final particle.

LNP ParameterOptimal RangeRationale
Apparent pKa 6.2 - 6.5Balances stability at physiological pH with efficient protonation in the endosome to trigger membrane fusion.[1][8]
Modifying Helper Lipids: Phospholipids

Helper lipids, such as phospholipids, play a crucial role in LNP stability and fusogenicity.[17][18][19] While DSPC is commonly used and provides bilayer stability, other phospholipids can more actively promote endosomal escape.[5][17]

  • Issue: Your current phospholipid (e.g., DSPC) forms overly rigid particles that resist fusion with the endosomal membrane.[5]

  • Recommendation: Replace or supplement DSPC with phospholipids containing phosphoethanolamine (PE) head groups, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .[12] PE lipids have a cone-shaped geometry that favors the formation of a hexagonal HII phase, a non-bilayer structure that promotes membrane fusion and disruption.[1][17][19]

PhospholipidHead GroupCommon Acyl ChainsKey Property for Endosomal Escape
DSPCPhosphocholine (PC)C18:0 (saturated)Forms stable, rigid bilayers; poor fusogenicity.[5]
DOPE Phosphoethanolamine (PE) C18:1 (unsaturated)Promotes hexagonal phase transition; high fusogenicity. [12][17]
Substituting Cholesterol: The Use of Analogs

Cholesterol is vital for LNP stability, but its structure can be modified to enhance fusogenic properties.[6][17]

  • Issue: Standard cholesterol results in stable but insufficiently fusogenic LNPs.

  • Recommendation: Replace cholesterol with cholesterol analogs, particularly phytosterols (B1254722) like β-sitosterol . The C-24 alkyl substitution in β-sitosterol introduces minor defects in the LNP's lipid bilayer, which facilitates membrane destabilization and fusion with the endosomal membrane.[8]

Sterol ComponentKey Structural DifferenceReported Improvement in Transfection (vs. Cholesterol)
CholesterolStandard sterol structureBaseline
β-Sitosterol Alkyl group at C-24 positionUp to 211-fold improvement in mRNA transfection.[8]
HydroxycholesterolHydroxyl group additionCan alter endosomal trafficking, leading to a twofold increase in mRNA release.[1]

Studies have shown that LNPs formulated with β-sitosterol (LNP-Sito) can lead to a 10-fold increase in detectable late endosomal perturbation events compared to standard cholesterol LNPs.[6][8][9]

Incorporating Auxiliary Molecules

The LNP formulation can be augmented with additional molecules that directly facilitate endosomal escape.

  • Issue: The intrinsic properties of the LNP components are insufficient for efficient escape.

  • Recommendations:

    • Fusogenic Peptides: Incorporate synthetic fusogenic peptides (e.g., diINF-7, coiled-coil peptides) into the LNP structure.[20][21] These peptides are often inspired by viral fusion proteins and can directly catalyze the fusion of the LNP with the endosomal membrane, sometimes bypassing typical endocytosis pathways altogether.[20][21]

    • Small Molecules: Co-administer small molecules that disrupt endosomal trafficking. For example, endosidin 5 (ES5) has been shown to inhibit endocytic recycling by disrupting the interaction of Annexin A6 (ANXA6) with lipids, thereby promoting mRNA release.[8][22]

Experimental Protocols

Protocol 1: General LNP Formulation by Rapid Mixing

(Adapted for a this compound formulation)

This protocol describes a general method for preparing LNPs that can be adapted to screen different lipid compositions.

  • Prepare Lipid Stock Solution (Ethanol Phase):

    • Dissolve the ionizable lipid (e.g., this compound), phospholipid (e.g., DOPE), cholesterol or analog (e.g., β-sitosterol), and PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol (B145695).

    • A common molar ratio to start with is 38.5 : 30 : 30 : 1.5 .[23]

  • Prepare Cargo Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA cargo in a low pH buffer, typically 100 mM citrate (B86180) buffer at pH 3.0 .[23]

  • Mixing:

    • Rapidly mix the aqueous and ethanol solutions at a volumetric ratio of 3:1 (aqueous:ethanol) .[23] This can be done via manual rapid mixing for 30 seconds or by using a microfluidic device for more controlled and reproducible results.

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.[23]

  • Purification and Buffer Exchange:

    • Add PBS to the formulation to raise the pH.

    • Purify the LNPs and exchange the buffer to a physiological buffer (e.g., PBS pH 7.4) using dialysis or tangential flow filtration (TFF). This step is crucial to remove ethanol and non-encapsulated cargo.

Protocol 2: Luciferase Expression Assay

This assay is the standard method for quantifying the functional delivery of mRNA.

  • Cell Seeding: Seed target cells (e.g., HEK293T, HeLa) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with LNPs encapsulating luciferase mRNA at various concentrations. Include a control group of untreated cells.

  • Incubation: Incubate the cells for a set period (e.g., 6, 12, or 24 hours) to allow for LNP uptake, endosomal escape, and luciferase protein expression.[22][24]

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add a luciferase assay reagent and immediately measure the luminescence using a plate reader.

  • Data Normalization: Normalize the luminescence signal to the total protein concentration in each well (determined by a BCA or Bradford assay) to account for differences in cell number. Compare the expression levels between different LNP formulations.

References

effect of buffer composition on 4A3-SCC-10 LNP stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for maintaining the stability of 4A3-SCC-10 lipid nanoparticles (LNPs). The following information is based on established principles of LNP stability. While direct data on the specific this compound formulation is not publicly available, these general guidelines are applicable to most LNP systems used in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the buffer composition for LNP stability during formulation?

A1: During the formulation of LNPs carrying nucleic acid payloads like mRNA or siRNA, the pH of the aqueous buffer is the most critical factor. An acidic pH, typically between 4.0 and 5.0, is used during the initial mixing of lipids and the nucleic acid cargo.[1][2] This low pH ensures that the ionizable lipid component becomes positively charged, which facilitates the electrostatic interaction with the negatively charged nucleic acid backbone, leading to high encapsulation efficiency.[1][3]

Q2: What type of buffer should I use for storing my this compound LNPs?

A2: After formulation, the acidic buffer must be exchanged for a storage buffer with a neutral or physiological pH, typically around 7.4.[1] Common choices include Phosphate-Buffered Saline (PBS), Tris-based buffers (e.g., Tris-buffered saline, TBS), or HEPES-buffered saline (HBS).[1][4] Studies have shown that Tris and HEPES buffers may offer better cryoprotection and result in higher transfection efficiency compared to PBS.[4][5] Some research also indicates that a slightly alkaline buffer (e.g., pH 8.5) can better preserve LNP physical properties during storage at 4°C compared to a pH 7.4 buffer.[6]

Q3: How does ionic strength of the buffer affect LNP stability?

A3: The ionic strength, or salt concentration, of the buffer can significantly impact LNP stability. During formulation, increasing the salt concentration can lead to an increase in LNP diameter. For storage, high ionic strength can promote particle aggregation due to charge screening effects between nanoparticles.[7] Therefore, using buffers with physiological salt concentrations (e.g., 150 mM NaCl) is a standard practice.

Q4: Why are cryoprotectants added to LNP storage buffers?

A4: Cryoprotectants are essential for protecting LNPs from the stresses of freezing and thawing, which can cause aggregation and loss of efficacy.[8][9] Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used to maintain the integrity of the lipid bilayer during freezing.[10][11] They are typically added to the final storage buffer at concentrations of 5-20% (w/v).[9][12][13]

Q5: What is the ideal storage temperature for LNPs?

A5: For long-term stability, LNPs are typically stored at ultra-low temperatures, ranging from -20°C to -80°C.[8] These low temperatures slow down chemical degradation processes like hydrolysis and oxidation.[8] For short-term storage (up to several months), refrigeration at 2-8°C can be effective, and has been shown to be superior to freezing at -20°C if cryoprotectants are not used.[14][15][16] Lyophilization (freeze-drying) in the presence of cryoprotectants is another option for creating a highly stable, dry powder form for long-term storage.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Related to Buffer/Storage Recommended Solution(s)
Increased Particle Size and Polydispersity (PDI) Over Time 1. Aggregation: Caused by improper storage temperature, freeze-thaw cycles without cryoprotectant, or suboptimal buffer pH/ionic strength.[7][9]2. Fusion: LNPs may fuse if the formulation is not stable.3. Lipid Hydrolysis: Can occur with prolonged storage, especially at non-optimal pH and higher temperatures.[4]1. Optimize Storage Conditions: Store at -80°C for long-term stability. For refrigerated storage, ensure the buffer pH is optimal (typically 7.4).[8]2. Use Cryoprotectants: Add 10-20% (w/v) sucrose or trehalose to the storage buffer if LNPs will be frozen.[9][12]3. Avoid Multiple Freeze-Thaw Cycles: Aliquot LNP suspensions into single-use volumes before freezing.4. Check Buffer pH: Ensure the final buffer pH is appropriate. Buffers like Tris or HEPES may offer better stability than PBS for some formulations.[4][5]
Low Encapsulation Efficiency (EE%) 1. Incorrect Formulation Buffer pH: The pH of the initial mixing buffer was too high, preventing the ionizable lipid from becoming sufficiently protonated.[1][2]2. Suboptimal Buffer Composition: The type of acidic buffer (e.g., citrate (B86180), acetate) can influence LNP formation and encapsulation.[1][2]1. Verify Formulation Buffer pH: Ensure the aqueous buffer used for nucleic acid dilution is acidic (pH 4.0-5.0).[1]2. Optimize N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid is a critical parameter that may need optimization.[17]3. Use Appropriate Buffers: Sodium citrate and sodium acetate (B1210297) are common and effective buffers for the formulation step.[1]
Loss of Biological Activity/Transfection Efficacy 1. Nucleic Acid Degradation: Caused by hydrolysis, especially in suboptimal buffer pH or due to RNase contamination.2. Particle Aggregation: Aggregates are less efficiently taken up by cells and can alter biodistribution.[7]3. LNP Destabilization: Changes in the LNP structure during storage can lead to premature release of the cargo.1. Use RNase-Free Reagents: Ensure all buffers, water, and labware are RNase-free throughout the entire process.[2]2. Confirm Buffer pH and Composition: Store LNPs in a buffer that maintains their integrity (e.g., Tris or HEPES at pH 7.4).[5]3. Prevent Freezing Damage: If freezing, always use a cryoprotectant like sucrose or trehalose.[9] Lyophilization is also a viable option for preserving activity.[9]

Data Presentation

Table 1: Effect of Buffer Type and Cryoprotectant on LNP Stability

This table summarizes general findings from literature on how different buffer components affect key LNP stability parameters.

Buffer Component Parameter Changed Typical Range/Value Effect on LNP Quality Attributes Reference(s)
Formulation Buffer pH pH4.0 - 5.0Essential for protonating the ionizable lipid and achieving high encapsulation efficiency.[1][2]
Storage Buffer pH pH7.0 - 8.5Neutral pH is standard for in vitro/in vivo use. Slightly alkaline pH may improve storage stability at 4°C.[1][6]
Buffer Type (Storage) CompositionPBS vs. Tris vs. HEPESTris and HEPES may offer better cryoprotection and transfection efficiency than PBS.[4][5]
Ionic Strength (Formulation) Salt Concentration0 - 150 mM NaClIncreasing salt concentration can lead to larger particle sizes.
Cryoprotectant Sucrose / Trehalose5 - 20% (w/v)Prevents aggregation and preserves particle size and efficacy during freeze-thaw cycles.[9][12]

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Index (PDI) Measurement

This protocol outlines the standard method for assessing the physical characteristics of LNPs using Dynamic Light Scattering (DLS).

  • Sample Preparation:

    • Thaw the LNP sample at room temperature or on ice.

    • Gently mix the suspension by pipetting up and down (avoid vortexing to prevent shear stress).

    • Dilute the LNP suspension in the storage buffer (e.g., 0.1x PBS) to a suitable concentration for DLS measurement. The optimal dilution factor should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

    • Set the measurement parameters: select the correct dispersant (water), set the equilibration time (e.g., 60 seconds), and the number of measurements (e.g., 3 measurements of 10-15 runs each).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement sequence.

  • Data Analysis:

    • The instrument software will report the Z-average diameter (size) and the Polydispersity Index (PDI).

    • A PDI value below 0.3 is generally considered to indicate a monodisperse and homogeneous population of nanoparticles.[18]

Protocol 2: Determination of Encapsulation Efficiency (EE%) using a RiboGreen Assay

This protocol describes a common fluorescence-based method to determine the percentage of nucleic acid encapsulated within the LNPs.

  • Reagent Preparation:

    • Prepare a standard curve of the free nucleic acid (the same type as encapsulated in the LNPs) in your storage buffer.

    • Prepare the RiboGreen reagent working solution by diluting the stock concentrate in a suitable buffer (e.g., TE buffer), as per the manufacturer's instructions. Protect from light.

  • Sample Measurement:

    • Measure Free Nucleic Acid:

      • In a 96-well plate, add your intact LNP sample.

      • Add the RiboGreen working solution to the wells.

      • Incubate for the recommended time, protected from light.

      • Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths.

    • Measure Total Nucleic Acid:

      • In a separate set of wells, add your LNP sample.

      • Add a surfactant (e.g., 1-2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.[19]

      • Add the RiboGreen working solution.

      • Incubate and measure fluorescence as above.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in both the "free" and "total" samples.

    • Calculate the Encapsulation Efficiency using the following formula:

      • EE (%) = [(Total Nucleic Acid) - (Free Nucleic Acid)] / (Total Nucleic Acid) x 100 [20]

Visualizations

LNP_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Buffer-Related Causes cluster_solutions Recommended Solutions Issue LNP Instability (e.g., Aggregation, Low Efficacy) Cause1 Improper Storage pH/ Ionic Strength Issue->Cause1 Cause2 Freeze-Thaw Cycles (No Cryoprotectant) Issue->Cause2 Cause3 Incorrect Formulation Buffer pH Issue->Cause3 Sol1 Use Neutral Storage Buffer (e.g., Tris, HEPES, pH 7.4) Cause1->Sol1 Verify/Adjust Sol2 Add Cryoprotectant (e.g., 10% Sucrose) Cause2->Sol2 Implement Sol3 Use Acidic Formulation Buffer (e.g., Citrate, pH 4.5) Cause3->Sol3 Verify/Correct

Caption: Troubleshooting flowchart for LNP instability issues.

LNP_Workflow cluster_formulation Formulation cluster_purification Purification & Buffer Exchange cluster_qc Quality Control cluster_storage Storage A Lipid Mix in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B Nucleic Acid in Acidic Buffer (pH 4-5) B->C D Buffer Exchange to Storage Buffer (pH 7.4) C->D E Measure Size & PDI (DLS) D->E F Measure EE% (RiboGreen Assay) D->F G Store at -80°C (with Cryoprotectant) E->G F->G

Caption: General workflow for LNP formulation and stability testing.

References

Technical Support Center: Optimizing Microfluidic Parameters for 4A3-SCC-10 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4A3-SCC-10 lipid nanoparticles (LNPs) using microfluidics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for LNP synthesis?

A1: this compound is a biodegradable, ionizable cationic lipid. It is utilized in LNP formulations for the delivery of mRNA both in vitro and in vivo.[1] Its disulfide bond-containing structure is designed to enhance endosomal escape and facilitate the rapid release of mRNA into the cytoplasm, which can lead to improved mRNA delivery efficiency compared to other ionizable lipids like DLin-MC3-DMA.[1]

Q2: What are the critical process parameters in the microfluidic synthesis of this compound LNPs?

A2: The most critical process parameters are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). The TFR is the combined flow rate of the lipid (organic) and mRNA (aqueous) phases, while the FRR is the ratio of the aqueous phase flow rate to the organic phase flow rate. These parameters significantly influence the physicochemical characteristics of the resulting LNPs, such as size and polydispersity.[2]

Q3: What is a typical lipid molar ratio for LNP formulations containing an ionizable lipid like this compound?

A3: While the optimal molar ratio should be determined experimentally for each specific application, a common starting point for LNP formulations with ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (e.g., this compound), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, respectively.[3][4] For some applications, a different ratio, such as 23.8:23.8:47.6:4.8 for 4A3-SC8 (a related lipid), DOPE, cholesterol, and DMG-PEG has also been reported.[5]

Q4: How do TFR and FRR generally affect LNP size and Polydispersity Index (PDI)?

A4: Generally, increasing the TFR and/or the FRR leads to a decrease in LNP particle size.[2] This is because higher flow rates result in more rapid and efficient mixing of the organic and aqueous phases, leading to faster precipitation of the lipids and the formation of smaller nanoparticles. The effect on PDI can be more complex, but optimized TFR and FRR are crucial for achieving a low PDI, indicating a monodisperse LNP population.

Q5: What are the recommended storage conditions for this compound LNPs?

A5: For long-term stability, it is generally recommended to store LNP formulations at -80°C. For short-term storage, 4°C is often suitable. It is advisable to avoid repeated freeze-thaw cycles, which can negatively impact LNP integrity. The addition of cryoprotectants may be considered for frozen storage.

Data Presentation: Influence of Microfluidic Parameters on LNP Characteristics

The following tables summarize the expected impact of key microfluidic and formulation parameters on the physicochemical properties of ionizable LNPs. Note that these are general trends, and optimal conditions for this compound may vary.

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (at a constant FRR of 3:1)

Ionizable LipidTFR (mL/min)Average LNP Diameter (nm)PDI
DLin-MC3-DMA5~68≤ 0.2
DLin-MC3-DMA10~55≤ 0.2
DLin-MC3-DMA15~52≤ 0.2
DLin-MC3-DMA20~50≤ 0.2

Data adapted from studies on DLin-MC3-DMA, a commonly used ionizable lipid. Similar trends are expected for this compound.[2]

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size (at a constant TFR)

Ionizable LipidFRR (Aqueous:Organic)Average LNP Diameter (nm)
Generic Ionizable LNP1:1Larger
Generic Ionizable LNP3:1Intermediate
Generic Ionizable LNP5:1Smaller

This table illustrates the general trend that increasing the FRR leads to smaller LNP sizes.

Experimental Protocols

Protocol 1: Preparation of Lipid and mRNA Stock Solutions

  • Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mg/mL.

    • Ensure complete dissolution by gentle vortexing. The solution should be clear.

    • Filter the lipid solution through a 0.22 µm syringe filter.

  • mRNA Stock Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged mRNA backbone.

Protocol 2: Microfluidic Synthesis of this compound LNPs

  • System Setup:

    • Prime the microfluidic system (e.g., a NanoAssemblr™ benchtop instrument) with ethanol and then with the aqueous buffer to ensure the channels are free of air bubbles and contaminants.

    • Load the lipid stock solution (organic phase) and the mRNA stock solution (aqueous phase) into separate syringes.

  • LNP Formulation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.

    • Collect the LNP dispersion from the outlet.

  • Downstream Processing:

    • Immediately after formulation, dialyze the LNP dispersion against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH to physiological levels. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the LNPs if necessary using centrifugal filter units.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 3: Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence intensity of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • The encapsulation efficiency is calculated as: EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100.

Mandatory Visualizations

Endosomal_Escape Endosomal Escape Pathway of Ionizable LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular Environment LNP_neutral LNP with neutral ionizable lipid (this compound) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH 4.5-5.5) Early_Endosome->Late_Endosome Maturation LNP_protonated LNP with protonated ionizable lipid Late_Endosome->LNP_protonated Acidification Membrane_Destabilization Endosomal Membrane Destabilization LNP_protonated->Membrane_Destabilization Interaction with endosomal membrane mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation mRNA_Release->Translation Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein Troubleshooting_Workflow Troubleshooting Workflow for LNP Synthesis cluster_troubleshooting Troubleshooting Steps Start Start LNP Synthesis Characterize Characterize LNP (Size, PDI, EE%) Start->Characterize Problem Problem Identified? Characterize->Problem Success Successful Formulation Problem->Success No High_Size High Particle Size (>150 nm) Problem->High_Size Yes (Size) High_PDI High PDI (>0.2) Problem->High_PDI Yes (PDI) Low_EE Low Encapsulation Efficiency (<80%) Problem->Low_EE Yes (EE%) Action_Size Increase TFR and/or FRR Decrease lipid concentration High_Size->Action_Size Action_PDI Optimize TFR and FRR Check for lipid degradation Ensure proper mixing High_PDI->Action_PDI Action_EE Ensure acidic pH of aqueous buffer Optimize lipid:mRNA ratio Low_EE->Action_EE Action_Size->Characterize Re-formulate Action_PDI->Characterize Re-formulate Action_EE->Characterize Re-formulate

References

troubleshooting inconsistent results with 4A3-SCC-10 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during the formulation and application of 4A3-SCC-10 lipid nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure reproducible and optimal experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to inconsistent results with your this compound LNP experiments.

Issue 1: Inconsistent LNP Size and High Polydispersity Index (PDI)

Q: My this compound LNPs have a larger than expected diameter (>120 nm) and a high PDI (>0.2). What could be the cause?

A: Inconsistent particle size and a high PDI are often indicative of issues in the formulation and mixing process. The self-assembly of LNPs is a rapid process that is highly sensitive to mixing parameters.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Inadequate Mixing Speed or Method Ensure rapid and homogenous mixing of the lipid-ethanol and aqueous phases. For microfluidic systems, verify the total flow rate and flow rate ratio are optimal. For manual methods like vortexing or pipette mixing, ensure the process is consistent and rapid.LNP diameter within the 80-120 nm range and a PDI < 0.2.
Suboptimal pH of Aqueous Buffer The ionizable lipid this compound has a pKa of 6.22.[1][2] For efficient encapsulation of mRNA, an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0) is crucial.[3][4] Verify the pH of your buffer before use.Improved encapsulation efficiency and more uniform particle formation.
Incorrect Lipid Ratios The molar ratio of the lipid components is critical for LNP stability and structure.[5][6] A common starting point for similar ionizable lipids is a molar ratio of around 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][7] Prepare fresh lipid stock solutions and carefully calculate the required volumes.Consistent LNP size and PDI across batches.
Degraded Lipids Store this compound at -20°C for long-term stability.[2][8] Avoid repeated freeze-thaw cycles. If lipids appear cloudy or discolored, they may be degraded and should be replaced.Improved LNP quality and reproducibility.

Troubleshooting Workflow for Size and PDI Issues

G start Inconsistent Size / High PDI check_mixing Verify Mixing Parameters (Speed, Ratio, Method) start->check_mixing check_ph Confirm Aqueous Buffer pH (e.g., Citrate pH 3-4) check_mixing->check_ph check_lipids Prepare Fresh Lipid Stocks & Verify Ratios check_ph->check_lipids check_storage Assess Lipid Storage Conditions (-20°C) check_lipids->check_storage re_formulate Re-formulate LNPs check_storage->re_formulate analyze Analyze Size & PDI via DLS re_formulate->analyze pass Results within Specification (Size: 80-120 nm, PDI < 0.2) analyze->pass Pass fail Issue Persists analyze->fail Fail fail->start Re-evaluate

Troubleshooting workflow for LNP size and PDI.
Issue 2: Low mRNA Encapsulation Efficiency

Q: My mRNA encapsulation efficiency is consistently below 85%. How can I improve it?

A: Low encapsulation efficiency can be caused by several factors, including the N/P ratio, buffer conditions, and the integrity of the mRNA.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Suboptimal N/P Ratio The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA) is critical for complexation.[9][10] Optimize the N/P ratio, typically in the range of 3 to 8 for similar lipids.[9][11]Increased electrostatic interaction, leading to higher encapsulation efficiency (>90%).
Incorrect Aqueous Buffer pH As mentioned previously, an acidic pH is required to protonate the this compound lipid, enabling it to electrostatically interact with the negatively charged mRNA backbone.[1][2] Ensure the pH is between 3.0 and 4.0.[3][4]Improved complexation of mRNA with the ionizable lipid.
mRNA Degradation Use RNase-free reagents and consumables. Verify mRNA integrity using gel electrophoresis or a Bioanalyzer. Store mRNA aliquots at -80°C.Encapsulation of intact mRNA, leading to higher efficiency and functionality.
Low-Quality Lipids Ensure the purity of this compound and other lipid components. Use lipids from a reputable supplier.Formation of stable LNPs capable of efficiently encapsulating mRNA.

Logical Flow for Improving Encapsulation Efficiency

G start Low Encapsulation Efficiency (<85%) optimize_np Optimize N/P Ratio (e.g., Titrate from 3 to 8) start->optimize_np check_ph Verify Aqueous Buffer pH (pH 3-4) optimize_np->check_ph check_mrna Assess mRNA Integrity (e.g., Gel Electrophoresis) check_ph->check_mrna re_formulate Re-formulate LNPs check_mrna->re_formulate measure_ee Measure Encapsulation (e.g., RiboGreen Assay) re_formulate->measure_ee pass Encapsulation > 90% measure_ee->pass Pass fail Issue Persists measure_ee->fail Fail fail->start Re-evaluate

Troubleshooting workflow for low mRNA encapsulation.
Issue 3: Poor In Vitro or In Vivo Performance

Q: My this compound LNPs show good physicochemical properties, but I'm seeing low transfection efficiency or inconsistent in vivo results. Why?

A: Poor biological performance despite good physical characteristics can be due to factors related to LNP stability, cellular interactions, or the experimental model itself. This compound is designed with a disulfide bond for enhanced endosomal escape, so issues at this stage can significantly impact performance.[1][12][13]

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
LNP Aggregation in Culture Media The presence of serum proteins can sometimes lead to LNP aggregation.[10] Evaluate LNP stability in your specific cell culture medium by measuring size and PDI over time.Maintained LNP integrity in the experimental environment.
Inefficient Endosomal Escape This compound relies on a glutathione (B108866) (GSH)-responsive disulfide bond for its enhanced endosomal escape mechanism.[8][13] Ensure your in vitro cell model has sufficient intracellular GSH levels.Efficient release of mRNA into the cytoplasm and subsequent protein expression.
Cell Health and Confluency Use healthy, low-passage cells for in vitro experiments.[11] Optimal cell confluency at the time of transfection is typically 70-90%.[11]Reproducible transfection results.
In Vivo Instability or Rapid Clearance The PEGylated lipid on the LNP surface is crucial for in vivo stability and circulation time.[5] Ensure the correct PEG-lipid is used at the appropriate molar ratio.Improved LNP circulation half-life and delivery to the target tissue.
Discrepancy between In Vitro and In Vivo Results In vitro and in vivo performance do not always correlate.[14] The superior performance of this compound has been demonstrated in vivo, particularly for liver delivery.[1][12] If in vitro results are low, consider moving to an in vivo model if appropriate for your research question.Accurate assessment of this compound LNP performance in a relevant biological context.

Signaling Pathway for this compound LNP-mediated mRNA Delivery

G cluster_cell Target Cell endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (GSH-mediated) ribosome Ribosome cytoplasm->ribosome mRNA Translation protein Expressed Protein ribosome->protein lnp This compound LNP (with mRNA cargo) uptake Endocytosis lnp->uptake uptake->endosome

Mechanism of this compound LNP mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended lipid composition for formulating this compound LNPs?

A1: While the exact optimal ratio may vary depending on the specific mRNA cargo and application, a good starting point based on protocols for similar ionizable lipids is a molar ratio of approximately 50% this compound, 10% helper lipid (e.g., DSPC or DOPE), 38.5% cholesterol, and 1.5% PEG-lipid.[3][6][7]

Q2: What are the ideal physicochemical characteristics for this compound LNPs?

A2: For successful delivery, this compound LNPs should ideally possess the following characteristics:

Parameter Optimal Range Rationale
Particle Size (Diameter) 80 - 120 nmFacilitates effective cellular uptake and avoids rapid clearance.[11]
Polydispersity Index (PDI) < 0.2Indicates a homogenous LNP population with a narrow size distribution.[11]
Zeta Potential Near-neutral at physiological pHReduces non-specific interactions with serum proteins.[14]
Encapsulation Efficiency > 90%Ensures a high concentration of the mRNA cargo is delivered to the target cells.[15]

Q3: How should I store my this compound lipid and formulated LNPs?

A3: The this compound lipid should be stored at -20°C for long-term stability.[2][8] Formulated LNPs are typically stored at 4°C for short-term use. For long-term storage, LNPs can be stored at -80°C, but it is advisable to include a cryoprotectant like sucrose (B13894) to prevent aggregation upon thawing.[9] Always refer to specific stability studies for your formulation.

Q4: What makes this compound different from other ionizable lipids like DLin-MC3-DMA?

A4: this compound is a biodegradable, linker-degradable ionizable lipid that features a disulfide bond in its structure.[1][12] This unique design results in a cone-shaped architecture that is responsive to the high glutathione (GSH) concentrations in the cytoplasm, which facilitates superior endosomal escape and rapid mRNA release.[8][13] This has been shown to result in significantly improved mRNA delivery efficiency to the liver compared to DLin-MC3-DMA.[1][12]

Q5: Can I use a different formulation method other than microfluidics?

A5: Yes, methods like rapid pipette mixing or vortex mixing can be used for small-scale LNP production in a laboratory setting.[4][5] However, these methods may result in less homogenous and stable LNPs compared to microfluidic mixing, which is the preferred method for achieving batch-to-batch consistency and is more scalable.[5][16]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA in 10 mM Citrate Buffer (pH 3.0)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG in ethanol to create individual stock solutions.

  • Prepare Lipid-Ethanol Phase: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid-ethanol mixture.

  • Prepare mRNA-Aqueous Phase: Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the microfluidic device to a flow rate ratio of 3:1 (Aqueous:Organic).

    • Initiate mixing. The rapid mixing within the microfluidic channels will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP solution.

    • Dialyze the solution against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter unit.

  • Sterilization and Storage:

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in sterile PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

  • Aim for a size between 80-120 nm and a PDI below 0.2.

2. mRNA Encapsulation Efficiency Measurement (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA.

  • Add the RiboGreen reagent to both sets of samples.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

References

Technical Support Center: Enhancing the In Vivo Circulation Time of 4A3-SCC-10 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4A3-SCC-10 lipid nanoparticles (LNPs). It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when aiming to extend the in vivo circulation time of these delivery vehicles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the in vivo circulation time of this compound LNPs?

The most common and effective strategy is the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids (PEG-lipids) into the LNP formulation.[1][] This process, known as PEGylation, creates a hydrophilic, protective layer on the surface of the nanoparticle.[] This "stealth" layer reduces the adsorption of plasma proteins (opsonization) and minimizes recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the particle's time in circulation.[3][4][5]

Q2: How does the this compound lipid itself influence the LNP's behavior?

This compound is a biodegradable, ionizable cationic lipid that is critical for encapsulating nucleic acid cargo (like mRNA) and facilitating its release from the endosome into the cytoplasm.[6] While its primary role is not to control circulation time, its pKa of 6.22 ensures that the LNP has a near-neutral surface charge at physiological pH, which helps prevent nonspecific binding to anionic biomolecules and reduces rapid clearance.[6][7] The overall circulation profile is a result of the interplay between all lipid components, including this compound, helper lipids, cholesterol, and the crucial PEG-lipid.[7]

Q3: What are the key PEG-lipid parameters that must be optimized to extend circulation time?

There are three critical parameters to consider:

  • Molar Ratio of PEG-Lipid: The concentration of the PEG-lipid in the formulation is crucial. Too little can lead to particle aggregation and rapid clearance, while too much can create a dense steric barrier that hinders cellular uptake and endosomal escape of the LNP at the target site.[8][9] The optimal concentration often falls below 5 mol%.[8]

  • Length of the PEG-Lipid's Hydrophobic Anchor: The length of the lipid chain that anchors the PEG molecule to the LNP surface significantly impacts how long the PEG-lipid remains associated with the particle. Longer anchors (e.g., C18 in DSPE-PEG) result in a more stable insertion into the lipid bilayer and a longer LNP circulation half-life compared to shorter anchors (e.g., C14 in DMG-PEG).[10][11]

  • Molecular Weight of the PEG Chain: The size of the PEG polymer itself also plays a role. A commonly used molecular weight for LNP formulations is 2000 Daltons (2k).[8]

Q4: What is the Accelerated Blood Clearance (ABC) phenomenon?

The ABC phenomenon is an immune response that can occur upon repeated administration of PEGylated LNPs.[10] The first dose can trigger the production of anti-PEG antibodies (IgM).[3] Upon subsequent injections, these antibodies can bind to the PEGylated LNPs, leading to their rapid clearance from the bloodstream, which dramatically reduces circulation time and therapeutic efficacy.[3][10] Mitigating this may involve using alternative stealth polymers or carefully designing the dosing regimen.[3]

Q5: How do the overall size and polydispersity of LNPs affect circulation time?

LNP size is a critical quality attribute (CQA) that directly influences its biological fate.[12][13]

  • Size: Smaller LNPs, typically in the range of 80-100 nm, generally exhibit longer circulation times.[8][14] Very large particles are more quickly cleared by the MPS, particularly in the liver and spleen, while very small particles may be subject to renal clearance.[4][12]

  • Polydispersity Index (PDI): A low PDI value (ideally <0.2) indicates a uniform population of nanoparticles.[13] High PDI suggests a wide size distribution, which can lead to inconsistent and unpredictable in vivo performance, including variable circulation times for different particle subpopulations.[13]

Section 2: Troubleshooting Guide

This guide addresses common problems related to achieving optimal circulation time for your this compound LNPs.

Problem 1: LNP formulation shows short in vivo circulation half-life.

  • Possible Cause 1: Suboptimal molar ratio of PEG-lipid.

    • Troubleshooting Step: The relationship between PEG content and in vivo performance often follows a bell-shaped curve.[9] While lower PEG levels may be optimal for cellular uptake in vitro, higher levels (e.g., up to 5%) can be required to improve stability and circulation in vivo.[9] It is recommended to screen a range of PEG-lipid molar ratios (e.g., 0.5%, 1.5%, 3%, 5%) to find the optimal balance for your specific application.

  • Possible Cause 2: The PEG-lipid anchor is too short, leading to premature "shedding".

    • Troubleshooting Step: The stability of the PEG shield depends on its lipid anchor.[10] PEG-lipids with shorter C14 anchors (like DMG-PEG) can dissociate from the LNP surface more readily than those with longer C18 anchors (like DSPE-PEG).[11] If short circulation is an issue, consider formulating your LNPs with a PEG-lipid that has a longer, more saturated anchor, such as DSPE-PEG2000.[11]

  • Possible Cause 3: LNP aggregation or instability after formulation.

    • Troubleshooting Step: Aggregated particles are rapidly cleared from circulation.[15] Always measure the size and PDI of your LNP formulation using Dynamic Light Scattering (DLS) immediately after formulation and before in vivo administration.[16] Ensure proper storage conditions (e.g., 4°C for short-term, -80°C for long-term) and handling to prevent physical instability.[17][18]

Problem 2: LNP formulation has long circulation but low efficacy at the target site.

  • Possible Cause: Excessive PEGylation is causing steric hindrance (the "PEG dilemma").

    • Troubleshooting Step: A dense PEG shield that is excellent for evading the immune system can also prevent the LNP from interacting with and being taken up by target cells.[1][11] This is a classic trade-off. To address this, you can:

      • Slightly decrease the molar ratio of the PEG-lipid.[9]

      • Use a PEG-lipid with a shorter, more "sheddable" anchor (e.g., DMG-PEG). This creates an LNP that has an initial stealth shield for circulation, which is then gradually lost to expose the LNP surface for cellular uptake.[10]

Problem 3: High batch-to-batch variability in in vivo performance.

  • Possible Cause: Inconsistent formulation process parameters.

    • Troubleshooting Step: The method of LNP formation dramatically affects its final characteristics.[19] To ensure reproducibility, standardize all critical process parameters.[13] Using a microfluidics-based system is highly recommended for precise control over the mixing process.[16][20] Key parameters to control include:

      • Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid and aqueous phases.[5]

      • Lipid concentration and lipid-to-mRNA ratio.

      • Buffer composition and pH.[14]

    • Implement stringent quality control checks (Size, PDI, Zeta Potential, and Encapsulation Efficiency) for every batch before proceeding to in vivo studies.[16]

Section 3: Data Presentation & Experimental Protocols

Data Tables

Table 1: Influence of PEG-Lipid Molar Ratio on LNP Properties and Performance This table summarizes representative data showing how varying the DMG-PEG2000 content can affect LNP characteristics and function. Note the divergence between optimal in vitro and in vivo outcomes.

DMG-PEG2000 (mol%)LNP Diameter (nm)Polydispersity Index (PDI)In Vitro Transfection (HeLa cells)In Vivo Expression (Liver)
0.5%95.20.15ModerateLow
1.5% 88.50.11High Moderate
3.0%82.10.09ModerateHigh
5.0% 76.40.08LowHighest
(Data adapted from studies on the effect of PEG content on LNP performance[9])

Table 2: Impact of PEG-Lipid Anchor Length on LNP Circulation Half-Life This table illustrates the significant effect of the PEG-lipid's hydrophobic anchor on how long LNPs remain in the bloodstream in a mouse model.

LNP Formulation (by PEG-Lipid Anchor)Anchor Chain LengthBlood Half-Life (hours)
100% DMG-PEGC14~1.5
50% DMG-PEG / 50% DSPE-PEGC14 / C18~4.0
100% DSPE-PEGC18~7.5
(Data adapted from studies investigating PEG-lipid anchor length[11])
Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

  • Preparation of Solutions:

    • Organic Phase: Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DSPE-PEG2000) in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[18]

    • Aqueous Phase: Dilute the mRNA cargo to the target concentration in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[20]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's protocol.

    • Load the organic phase and aqueous phase into separate syringes.

    • Initiate mixing at a defined Flow Rate Ratio (FRR), typically 3:1 (Aqueous:Organic), and a Total Flow Rate (TFR) appropriate for the system.[5][20] The rapid mixing induces the self-assembly of LNPs with encapsulated mRNA.[18]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Transfer the solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours, with buffer changes, to remove ethanol and raise the pH.[20]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[18]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term stability.[18]

Protocol 2: Physicochemical Characterization of LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[18]

    • Record the Z-average diameter (nm) and PDI. An acceptable PDI is typically below 0.2.[13]

  • mRNA Encapsulation Efficiency (EE%):

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before (measuring unencapsulated RNA) and after lysis with a surfactant like Triton X-100 (measuring total RNA).[18][21]

    • Calculate the EE% using the formula: EE% = (Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence * 100. An EE% >90% is generally desired.[13]

Protocol 3: Assessment of In Vivo LNP Circulation Half-Life

  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • LNP Labeling: For tracking, the LNP can be formulated with a small percentage of a fluorescently labeled lipid (e.g., DiR).

  • Administration: Administer a defined dose of the labeled LNPs (e.g., 0.5 mg/kg mRNA equivalent) to the mice via intravenous (IV) tail vein injection.[18]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the mice into tubes containing an anticoagulant (e.g., EDTA).

  • Quantification:

    • Isolate the plasma from the blood samples by centrifugation.

    • Measure the fluorescence intensity in the plasma samples using a plate reader.

    • Generate a concentration-time curve and calculate the pharmacokinetic parameters, including the circulation half-life (t½), using appropriate software.

Section 4: Visual Guides

Diagrams

LNP_Optimization_Workflow cluster_0 Formulation & Characterization cluster_1 In Vivo Evaluation cluster_2 Analysis & Iteration A Define LNP Composition (this compound, Helper Lipids, PEG-Lipid) B Optimize PEG-Lipid Parameters (Molar Ratio, Anchor Length) A->B C Formulate via Microfluidics (Control TFR & FRR) B->C D QC: Measure Size, PDI, EE% C->D E Administer LNPs to Animal Model (IV) D->E F Pharmacokinetic Study (Blood Sampling over Time) E->F G Determine Circulation Half-Life F->G H Analyze Data: Is Half-Life Sufficient? G->H I Yes H->I > Target J No H->J < Target K Proceed to Efficacy Studies I->K J->B Re-optimize Formulation

Caption: Workflow for optimizing the in vivo circulation time of LNPs.

LNP_MPS_Interaction Mechanism of PEGylation in Evading MPS cluster_0 Standard LNP (No/Low PEG) cluster_1 PEGylated LNP ('Stealth') LNP1 LNP Proteins Opsonin Proteins (e.g., ApoE) LNP1->Proteins Protein Adsorption (Opsonization) Macrophage Macrophage (Mononuclear Phagocyte System) Proteins->Macrophage Recognition Clearance Rapid Clearance & Liver Accumulation Macrophage->Clearance LNP2 PEGylated LNP Proteins2 Opsonin Proteins LNP2->Proteins2 Steric Hindrance (Reduced Adsorption) Circulation Prolonged Circulation in Bloodstream LNP2->Circulation Macrophage2 Macrophage Proteins2->Macrophage2 Evades Recognition

Caption: How PEGylation helps LNPs evade the Mononuclear Phagocyte System (MPS).

Troubleshooting_Circulation Start Problem: Short LNP Circulation Time Q1 Is PDI < 0.2 and Size in optimal range? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What is the PEG-lipid anchor length? A1_Yes->Q2 Sol1 Solution: Re-formulate. Check microfluidic parameters, lipid quality, and storage. A1_No->Sol1 A2_Short Short (e.g., C14) Q2->A2_Short A2_Long Long (e.g., C18) Q2->A2_Long Sol2 Solution: Switch to a PEG-lipid with a longer anchor (e.g., C18 DSPE-PEG). A2_Short->Sol2 Q3 What is the PEG molar ratio? A2_Long->Q3 A3_Low Low (<1.5%) Q3->A3_Low A3_Optimal Optimal (3-5%) Q3->A3_Optimal Sol3 Solution: Increase PEG molar ratio (e.g., screen 3-5% range). A3_Low->Sol3 End Review other factors: dosing, animal model, etc. A3_Optimal->End

Caption: Troubleshooting decision tree for short LNP in vivo circulation.

References

reducing immunogenicity of 4A3-SCC-10 based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SCC-10 based Lipid Nanoparticles (LNPs). The focus is on understanding and mitigating the immunogenicity of these advanced delivery vehicles.

Introduction to this compound LNPs

The ionizable lipid this compound is a biodegradable lipid featuring a disulfide bond-bridged ester linker. This design facilitates improved endosomal escape and rapid release of mRNA cargo.[1][2][3] LNPs formulated with this compound have demonstrated significantly enhanced mRNA delivery to the liver in vivo, showing an 87-fold improvement compared to LNPs formulated with DLin-MC3-DMA.[1][3] The biodegradability of this compound is a key feature aimed at reducing the potential for lipid accumulation and associated toxicities, which can contribute to the overall immunogenic profile of the LNP.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity in this compound based LNPs?

A1: While specific immunogenicity data for this compound LNPs is not yet extensively published, the immunogenicity of LNPs, in general, can be attributed to several components and factors:

  • The Ionizable Lipid: The amine headgroup of ionizable lipids can be recognized by Toll-like receptors (TLRs), such as TLR4, leading to the activation of innate immune pathways.[4] The biodegradable nature of this compound is designed to mitigate this by allowing for its clearance after mRNA delivery, potentially reducing sustained immune activation.

  • The mRNA Cargo: The mRNA itself can be recognized by pattern recognition receptors (PRRs) like TLR3, TLR7, and TLR8, especially if it contains unmodified nucleosides or double-stranded RNA contaminants.

  • PEGylated Lipids: Polyethylene glycol (PEG) is known to be immunogenic, with pre-existing anti-PEG antibodies in a significant portion of the population. This can lead to accelerated blood clearance (ABC) of the LNPs upon repeated administration and, in some cases, hypersensitivity reactions.

  • Helper Lipids and Cholesterol: While generally considered less immunogenic, the overall lipid composition can influence the physical properties of the LNP (size, charge, and rigidity), which in turn can affect how they interact with the immune system.

  • LNP Physicochemical Properties: Particle size and surface charge can influence uptake by immune cells and subsequent immune responses.

Q2: How does the biodegradability of this compound potentially reduce immunogenicity?

A2: The biodegradability of the this compound lipid, owing to its disulfide bond-bridged ester linker, is a key strategy to reduce immunogenicity. Here’s the proposed mechanism:

  • Intracellular Degradation: Once the LNP delivers its mRNA payload into the cytoplasm, the disulfide bonds in the this compound lipid can be cleaved in the reducing environment of the cell.

  • Faster Clearance: This degradation breaks down the lipid into smaller, more easily metabolized components.

  • Reduced Immune Stimulation: The rapid clearance of the ionizable lipid is expected to reduce its accumulation and persistence, thereby minimizing the duration of interaction with innate immune sensors like TLRs. This can lead to a dampened inflammatory response compared to non-biodegradable lipids.

Q3: What are the initial steps I should take to assess the immunogenicity of my this compound LNP formulation?

A3: A tiered approach is recommended, starting with in vitro assays and progressing to in vivo models if necessary.

  • In Vitro Cytokine Profiling: The first step is to assess the induction of pro-inflammatory cytokines. This is typically done by incubating your this compound LNPs with human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes). Key cytokines to measure include TNF-α, IL-6, IL-1β, and IFN-γ.

  • In Vitro Immune Cell Activation: Analyze the activation of specific immune cell populations (e.g., monocytes, dendritic cells) by flow cytometry, looking for the upregulation of activation markers such as CD80, CD86, and MHC class II.

  • In Vivo Studies (if required): If in vitro results suggest significant immunogenicity, or for more comprehensive profiling, in vivo studies in mice are the next step. This involves administering the LNPs and measuring systemic cytokine levels in the serum at various time points. Further analysis can include assessing immune cell infiltration at the injection site and in secondary lymphoid organs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in in vitro assays. Inherent immunogenicity of the LNP formulation. 1. Optimize LNP Composition: Vary the molar ratio of the helper lipid (e.g., DSPC, DOPE), cholesterol, and PEG-lipid. A common starting molar ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5][6] 2. Modify PEG-lipid: Consider using a shorter PEG chain or a cleavable PEG-lipid to reduce PEG-related immunogenicity. 3. Change Helper Lipid: Anionic helper lipids have been shown to modulate the immunogenicity of LNPs.[7]
Contamination of mRNA with dsRNA. Ensure the purity of your mRNA. Use purification methods to remove any double-stranded RNA contaminants, which are potent activators of innate immune responses.
Endotoxin (B1171834) contamination. Test all components and the final LNP formulation for endotoxin levels and ensure they are below acceptable limits.
Reduced efficacy upon repeated in vivo administration (Accelerated Blood Clearance). Anti-PEG antibody response. 1. Replace PEG-lipid: Investigate the use of alternative stealth polymers, such as poly(2-oxazoline) (POZ) or zwitterionic lipids. 2. Alter Administration Route: Intramuscular or subcutaneous administration may induce a lower anti-PEG response compared to intravenous injection.
Variability in immunogenicity results between batches. Inconsistent LNP physicochemical properties. 1. Strictly control formulation parameters: Ensure consistent mixing rates, temperatures, and buffer conditions during LNP formation. 2. Characterize each batch thoroughly: Measure particle size, polydispersity index (PDI), and zeta potential for every batch to ensure consistency.
Unexpected T-cell activation in vivo. Adjuvant effect of the ionizable lipid or LNP formulation. The ionizable lipid itself can act as an adjuvant. If a strong T-cell response is undesirable for your therapeutic application: 1. Lower the Dose: Reducing the administered dose of the LNP-mRNA may lessen the adjuvant effect. 2. Co-administration of immunosuppressants: For certain therapeutic applications, co-delivery of immunosuppressive agents might be considered, though this requires careful optimization.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay using Human PBMCs

This protocol is designed to assess the pro-inflammatory potential of this compound LNPs by measuring cytokine secretion from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound LNP formulation

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS) as a negative control

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA) for TNF-α, IL-6, IL-1β, IFN-γ

Procedure:

  • Thaw cryopreserved PBMCs according to the supplier's instructions and resuspend in complete RPMI-1640 medium.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Prepare serial dilutions of your this compound LNP formulation in complete RPMI-1640 medium.

  • Add the LNP dilutions to the wells containing PBMCs. Include wells with LPS (e.g., 100 ng/mL) as a positive control and PBS as a negative control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Analyze the cytokine concentrations in the supernatant using a multiplex cytokine assay according to the manufacturer's protocol.

Protocol 2: In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general procedure for evaluating the in vivo immune response to this compound LNPs in a mouse model.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound LNP formulation encapsulating a model antigen (e.g., ovalbumin mRNA) or a reporter protein (e.g., luciferase mRNA)

  • Sterile PBS

  • Syringes and needles for injection (intramuscular or intravenous)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kits for antigen-specific IgG, IgG1, and IgG2a antibodies

  • ELISpot plates and reagents for IFN-γ

  • Spleen harvesting tools

Procedure:

Immunization:

  • Divide mice into experimental groups (e.g., PBS control, empty LNP, this compound LNP-mRNA).

  • Administer the respective formulations to the mice via the desired route (e.g., intramuscular injection into the tibialis anterior muscle). A typical dose might range from 1 to 10 µg of mRNA per mouse.

  • A booster immunization can be given 2-3 weeks after the primary immunization.

Humoral Immune Response Assessment:

  • Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 2 weeks post-prime and 2 weeks post-boost).

  • Isolate serum from the blood samples.

  • Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.

Cellular Immune Response Assessment (ELISpot):

  • At a terminal timepoint (e.g., 2 weeks post-boost), euthanize the mice and aseptically harvest the spleens.

  • Prepare single-cell suspensions of splenocytes.

  • Perform an IFN-γ ELISpot assay by stimulating the splenocytes with a peptide pool corresponding to the encoded antigen.

  • Count the number of IFN-γ-secreting cells to quantify the antigen-specific T-cell response.

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP This compound LNP cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP Components (this compound, mRNA, PEG, etc.) Endosome Endosome LNP->Endosome Endocytosis TLR4 TLR4 LNP->TLR4 Ionizable Lipid Recognition TLR78 TLR7/8 Endosome->TLR78 mRNA Recognition Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Enhanced by this compound) NFkB NF-κB Activation TLR4->NFkB Signaling Cascade IRF IRF Activation TLR78->IRF Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines IRF->Cytokines Activation Cell Activation (Upregulation of CD80/86) Cytokines->Activation Troubleshooting_Workflow Start High In Vitro Immunogenicity Observed Check_mRNA Check mRNA Purity (dsRNA contamination?) Start->Check_mRNA Check_Endotoxin Check for Endotoxin Contamination Start->Check_Endotoxin Optimize_Formulation Optimize LNP Formulation Start->Optimize_Formulation Modify_PEG Modify PEG-lipid Optimize_Formulation->Modify_PEG Change_Helper Change Helper Lipid Optimize_Formulation->Change_Helper Vary_Ratios Vary Molar Ratios Optimize_Formulation->Vary_Ratios Re-evaluate Re-evaluate Immunogenicity Modify_PEG->Re-evaluate Change_Helper->Re-evaluate Vary_Ratios->Re-evaluate

References

Technical Support Center: Optimization of PEG-Lipid Concentration in 4A3-SCC-10 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of polyethylene (B3416737) glycol (PEG)-lipid concentration in 4A3-SCC-10 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of PEG-lipids in LNP formulations?

A1: PEG-lipids are crucial components in LNP formulations that offer several advantages. They create a hydrophilic shield on the nanoparticle surface, which provides steric stabilization to prevent particle aggregation and fusion, thus enhancing the stability and shelf-life of the formulation.[1][2][3][4] This "stealth" property also reduces nonspecific protein adsorption and recognition by the immune system, prolonging circulation time in the bloodstream.[2][5] Additionally, the PEG-lipid surface can be functionalized with targeting ligands to facilitate cell-specific delivery.[1][6]

Q2: What is the "PEG dilemma" and how does it affect formulation optimization?

A2: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation and its potential drawbacks.[1] While a dense PEG layer enhances stability and circulation time, it can also hinder cellular uptake and endosomal escape of the LNP, a phenomenon known as steric hindrance.[5][7] This can lead to reduced transfection efficiency.[5] Therefore, optimizing the PEG-lipid concentration is a critical step to balance stability with biological activity.[2][8]

Q3: How does PEG-lipid concentration impact the physicochemical properties of this compound LNPs?

A3: The molar ratio of PEG-lipid significantly influences the physicochemical characteristics of LNPs.[9] Generally, increasing the PEG-lipid concentration leads to a decrease in particle size.[2] However, an excessively high concentration can negatively affect the encapsulation efficiency of the nucleic acid payload due to charge shielding effects.[10] The polydispersity index (PDI) and zeta potential are also affected by the PEG-lipid content.[11]

Q4: What is the expected impact of varying PEG-lipid concentration on the in vitro and in vivo performance of this compound LNPs?

A4: A bell-shaped relationship is often observed between PEG-lipid concentration and transfection efficiency.[8][11] For in vitro studies, a lower PEG-lipid concentration (e.g., 1.5 mol%) may be optimal as it facilitates better cellular uptake.[8][11] In contrast, for in vivo applications, a higher concentration (e.g., 5 mol%) might be required to achieve a longer circulation half-life and better biodistribution, leading to higher transgene expression in target tissues.[8][11] The biodegradable nature of the this compound ionizable lipid, with its disulfide bond, is designed to enhance endosomal escape and rapid mRNA release, which could influence the optimal PEG concentration.[12][13][14][15][16][17][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Polydispersity Index (PDI) / Particle Aggregation Insufficient PEG-lipid concentration leading to poor steric stabilization.Increase the molar percentage of the PEG-lipid in the formulation. Ensure proper mixing during LNP formation.
Low Encapsulation Efficiency High PEG-lipid concentration interfering with the electrostatic interaction between the ionizable lipid (this compound) and the nucleic acid cargo.Decrease the molar percentage of the PEG-lipid. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).
Low In Vitro Transfection Efficiency High PEG-lipid concentration causing steric hindrance and preventing cellular uptake.Systematically decrease the PEG-lipid concentration (e.g., from 5 mol% down to 0.5 mol%) to identify the optimal range for your cell type.
Low In Vivo Efficacy Low PEG-lipid concentration resulting in rapid clearance of LNPs from circulation.Increase the PEG-lipid concentration to enhance stability and prolong circulation time. Characterize the pharmacokinetic profile of different formulations.
Inconsistent Batch-to-Batch Results Variability in the quality of lipids or improper formulation technique.Use high-purity lipids from a reliable source. Ensure precise and reproducible mixing conditions, such as using a microfluidic mixing device.

Data Presentation

Table 1: Hypothetical Physicochemical Characterization of this compound LNPs with Varying PEG-Lipid Concentrations. This table illustrates the expected trends when optimizing PEG-lipid concentration.

PEG-Lipid (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0.5120 ± 5.20.25 ± 0.03+5.8 ± 0.795 ± 2.1
1.595 ± 3.10.15 ± 0.02+3.2 ± 0.594 ± 1.8
2.588 ± 2.50.12 ± 0.01+1.5 ± 0.492 ± 2.5
5.080 ± 2.10.11 ± 0.02-0.5 ± 0.388 ± 3.0
10.075 ± 1.80.18 ± 0.03-2.1 ± 0.680 ± 4.2

Table 2: Hypothetical Biological Performance of this compound LNPs with Varying PEG-Lipid Concentrations. This table shows the anticipated outcomes for transfection efficiency.

PEG-Lipid (mol%)In Vitro Transfection Efficiency (Relative Luciferase Units)In Vivo Liver Bioluminescence (Photons/second)
0.51.5 x 10^85.0 x 10^7
1.52.5 x 10^81.2 x 10^8
2.52.0 x 10^82.0 x 10^8
5.01.2 x 10^83.5 x 10^8
10.00.8 x 10^81.5 x 10^8

Experimental Protocols

Protocol for the Optimization of PEG-Lipid Concentration in this compound LNP Formulations

This protocol describes a systematic approach to determine the optimal PEG-lipid concentration for a this compound-based LNP formulation for mRNA delivery.

1. Materials:

2. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol.

3. Formulation of LNPs:

  • Prepare a lipid mixture in ethanol by combining the stock solutions to achieve a final molar ratio of this compound:DSPC:Cholesterol:PEG-lipid of 50:10:38.5:X, where X is the variable mol% of PEG-lipid (e.g., 0.5, 1.5, 2.5, 5.0, 10.0).

  • Prepare the aqueous phase by dissolving the mRNA in citrate buffer.

  • Set up the microfluidic mixing device with a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:ethanolic).

  • Inject the lipid mixture into one inlet and the mRNA solution into the other inlet of the microfluidic cartridge.

  • Collect the resulting LNP dispersion.

4. Dialysis and Sterilization:

  • Dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours to remove ethanol and non-encapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

5. Physicochemical Characterization:

  • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent.

6. In Vitro Transfection:

  • Plate cells (e.g., HeLa or HepG2) in a 96-well plate.

  • Add the LNP-mRNA formulations at various concentrations to the cells.

  • Incubate for 24-48 hours.

  • Measure the reporter gene expression (e.g., luciferase activity) using a luminometer.

7. In Vivo Studies (if applicable):

  • Administer the LNP-mRNA formulations to animal models (e.g., mice) via intravenous injection.

  • After a predetermined time (e.g., 24 hours), perform bioluminescence imaging to assess reporter gene expression in target organs.

Visualizations

Experimental_Workflow Experimental Workflow for PEG-Lipid Optimization cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Lipid_Stock Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) Lipid_Mixture Create Lipid Mixtures with Varying PEG-Lipid mol% Lipid_Stock->Lipid_Mixture mRNA_Solution Prepare mRNA Solution in Citrate Buffer Microfluidics Microfluidic Mixing (Aqueous + Ethanolic Phases) mRNA_Solution->Microfluidics Lipid_Mixture->Microfluidics Dialysis Dialysis against PBS Microfluidics->Dialysis Characterization Physicochemical Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization In_Vitro In Vitro Transfection (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) Characterization->In_Vivo Data_Analysis Data Analysis & Optimal Concentration Determination In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for optimizing PEG-lipid concentration in this compound LNP formulations.

Troubleshooting_Logic Troubleshooting Common Formulation Issues cluster_physicochemical Physicochemical Problems cluster_biological Biological Problems cluster_solutions Potential Solutions Start Formulation Issue Observed High_PDI High PDI / Aggregation Start->High_PDI Low_EE Low Encapsulation Efficiency Start->Low_EE Low_In_Vitro Low In Vitro Efficacy Start->Low_In_Vitro Low_In_Vivo Low In Vivo Efficacy Start->Low_In_Vivo Increase_PEG Increase PEG mol% High_PDI->Increase_PEG Insufficient stabilization Check_Mixing Verify Mixing Parameters High_PDI->Check_Mixing Process variability Decrease_PEG Decrease PEG mol% Low_EE->Decrease_PEG Charge shielding Optimize_N_P Optimize N/P Ratio Low_EE->Optimize_N_P Suboptimal ratio Low_In_Vitro->Decrease_PEG Steric hindrance Low_In_Vivo->Increase_PEG Rapid clearance

References

Technical Support Center: Enhancing the Shelf-Life of LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the shelf-life of your lipid nanoparticle (LNP) formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of LNP formulations?

A1: The stability of LNP formulations is influenced by a combination of physical and chemical factors. Key environmental conditions include temperature, pH, and light exposure, which can induce changes in the lipid bilayer structure.[1] Additionally, interactions between LNPs and their surroundings, including proteins and ions, can impact their stability.[1] The composition of the LNP itself, including the choice of ionizable lipids, phospholipids, cholesterol, and PEG-lipids, is also a critical determinant of its long-term stability.[2]

Q2: My LNP formulation is showing signs of aggregation. What could be the cause and how can I prevent it?

A2: Aggregation in LNP formulations can be triggered by several factors, most notably improper storage temperatures and freeze-thaw cycles.[3] Storage at room temperature or repeated freezing and thawing can lead to an increase in particle size and polydispersity index (PDI), indicating aggregation.[3] To prevent this, it is recommended to store LNP formulations at refrigerated temperatures (2-8°C) for short-term storage or frozen at -20°C to -80°C for longer periods.[2] If freezing is necessary, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is crucial to protect the nanoparticles during the freeze-thaw process.[1][2]

Q3: Can lyophilization (freeze-drying) improve the shelf-life of my LNP formulation?

A3: Yes, lyophilization is a widely used method to extend the shelf-life of lipid-based systems by removing water, which in turn reduces hydrolysis and other degradation pathways.[4][5][6] The result is a dry powder that is significantly more stable than liquid formulations, particularly for long-term storage at room temperature.[2][5] However, the lyophilization process itself can cause stress on the LNPs, potentially leading to aggregation upon reconstitution.[3] The addition of lyoprotectants, such as sucrose or trehalose, to the formulation before freeze-drying is essential to preserve the integrity of the nanoparticles.[3][7]

Q4: What are cryoprotectants and why are they important for frozen LNP formulations?

A4: Cryoprotectants are substances that protect therapeutic molecules from the stresses of freezing. For LNPs, cryoprotectants like sucrose and trehalose are commonly used to prevent aggregation and maintain the integrity of the lipid bilayer during freeze-thaw cycles.[1][2][4] These sugars are thought to work by forming a glassy matrix that immobilizes the LNPs and prevents the formation of damaging ice crystals.[1][7]

Q5: How does the pH of the storage buffer affect LNP stability?

A5: While some studies suggest that the pH of the storage buffer may not significantly influence LNP stability under certain conditions, it is generally recommended to store LNPs in a buffer with a physiologically appropriate pH (around 7.4) for ease of use in biological applications.[3][8] However, the stability of specific ionizable lipids can be pH-dependent, and therefore, the optimal pH may vary depending on the specific LNP formulation.[9][10]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Storage
Potential Cause Troubleshooting Action Rationale
Improper Storage Temperature Store LNP formulations at 2-8°C for short-term storage (up to 150 days) or at -20°C to -80°C for long-term storage.[2][3][8]Low temperatures slow down chemical degradation processes and reduce the mobility of the nanoparticles, minimizing aggregation.[2]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. If freezing is necessary, aliquot the LNP suspension into single-use vials before freezing.The formation of ice crystals during freezing can disrupt the LNP structure, leading to aggregation and leakage of the encapsulated payload.[1][11]
Absence of Cryoprotectants Add cryoprotectants such as sucrose or trehalose (e.g., 10-20% w/v) to the LNP formulation before freezing.[3][7][12]Cryoprotectants protect LNPs from damage during freezing by forming a protective glassy matrix.[1]
Issue 2: Loss of Encapsulation Efficiency and Therapeutic Efficacy
Potential Cause Troubleshooting Action Rationale
Hydrolysis of Encapsulated Payload (e.g., mRNA) Minimize exposure to water by lyophilizing the LNP formulation for long-term storage.[5][13]The removal of water through lyophilization significantly reduces the rate of hydrolysis of the encapsulated cargo.[13]
Lipid Degradation (Hydrolysis or Oxidation) Store LNPs at low temperatures and protect them from light.[1][2] Consider including antioxidants in the formulation if unsaturated lipids are used.[2]Low temperatures slow down the chemical degradation of lipids.[2] Antioxidants can prevent the oxidation of unsaturated lipid components.[2]
Aggregation Upon Reconstitution of Lyophilized Powder Reconstitute lyophilized LNPs in a buffer containing a small amount of ethanol (B145695) (if compatible with the application) or ensure adequate concentrations of lyoprotectants were used during lyophilization.[3][7]Ethanol can help to disaggregate LNPs upon reconstitution.[7] Sufficient lyoprotectant concentration helps maintain particle integrity during freeze-drying and reconstitution.[3][7]

Experimental Protocols

Protocol 1: Assessment of LNP Stability Under Different Storage Conditions
  • Preparation of LNP Samples: Prepare a homogenous batch of your 4A3-SCC-10 LNP formulation.

  • Aliquoting: Aliquot the LNP suspension into multiple sterile, sealed vials to avoid repeated sampling from the same container.

  • Storage Conditions:

    • Store one set of vials at 2-8°C (refrigerated).

    • Store a second set at -20°C.

    • Store a third set at -80°C.

    • For a lyophilization study, add a cryoprotectant (e.g., 20% w/v sucrose or trehalose) to another set of aliquots, freeze-dry the samples, and store the lyophilized powder at room temperature.[3][12]

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Analysis: For each time point, analyze the following parameters:

    • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).[14][15]

    • Encapsulation Efficiency: Use a suitable assay such as RiboGreen for RNA-loaded LNPs.[16]

    • Lipid Integrity: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the degradation of lipid components.[14][17]

    • In vitro Potency: Perform a cell-based assay to determine the biological activity of the encapsulated therapeutic.[17]

Protocol 2: Lyophilization of LNP Formulations
  • Cryoprotectant Addition: To the freshly prepared LNP formulation, add a sterile solution of a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 10-20% (w/v).[3][7][12] Gently mix to ensure homogeneity.

  • Freezing: Dispense the LNP-cryoprotectant mixture into lyophilization vials. Freeze the samples, for instance, by placing them in a -80°C freezer overnight or by using liquid nitrogen.[3]

  • Lyophilization: Place the frozen vials in a freeze-dryer. Run a suitable lyophilization cycle, which typically involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase at a slightly higher temperature to remove residual water.

  • Storage: Once the cycle is complete, seal the vials under vacuum or with an inert gas like nitrogen and store them at the desired temperature (e.g., room temperature).[2]

  • Reconstitution: Before use, reconstitute the lyophilized powder with sterile water or a suitable buffer. Gently vortex to ensure complete dissolution.[3]

Data Presentation

Table 1: Effect of Storage Temperature on LNP Stability Over 150 Days
Storage TemperatureChange in Particle Size (Z-average, nm)Change in Polydispersity Index (PDI)Change in In Vitro Efficacy
Room Temperature (25°C) Significant IncreaseSignificant IncreaseSignificant Decrease
Refrigerated (2-8°C) Minimal ChangeMinimal ChangeMinimal Change
Frozen (-20°C) Moderate IncreaseModerate IncreaseModerate Decrease
Data presented is a qualitative summary based on findings from multiple studies.[3][8]
Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
Cryoprotectant (20% w/v)Particle Size (nm) after Freeze-ThawPDI after Freeze-ThawIn Vitro Efficacy after Freeze-Thaw
None Significantly IncreasedSignificantly IncreasedSignificantly Decreased
Sucrose MaintainedMaintainedMaintained
Trehalose MaintainedMaintainedMaintained
Data presented is a qualitative summary based on findings from multiple studies.[3][7]

Visualizations

LNP_Degradation_Pathways cluster_stress Stress Factors cluster_degradation Degradation Outcomes LNP Stable LNP Formulation Temp Inappropriate Temperature (High Temp or Freeze-Thaw) pH_shift pH Shift Oxidation Oxidation / Light Exposure Physical Physical Stress (e.g., Shaking) Aggregation Aggregation & Increased PDI Temp->Aggregation Induces Leakage Payload Leakage & Degradation Temp->Leakage Causes Lipid_degradation Lipid Hydrolysis/ Oxidation pH_shift->Lipid_degradation Promotes Oxidation->Lipid_degradation Leads to Physical->Aggregation Can cause Physical->Leakage Can induce

Caption: Key degradation pathways for LNP formulations.

LNP_Stability_Workflow cluster_formulation Formulation cluster_storage Storage Strategy cluster_analysis Stability Assessment Start Fresh LNP Formulation Storage_options Select Storage Condition Start->Storage_options Short_term Short-term (2-8°C) Storage_options->Short_term < 6 months Long_term_frozen Long-term Frozen (-20°C to -80°C) Storage_options->Long_term_frozen > 6 months Add_cryo Add Cryo/Lyoprotectant Storage_options->Add_cryo Lyophilization Analysis Analyze at Time Points: - Particle Size & PDI (DLS) - Encapsulation Efficiency - Lipid Integrity (LC-MS) - In Vitro Potency Short_term->Analysis Long_term_frozen->Add_cryo Long_term_frozen->Analysis Long_term_lyo Long-term Lyophilized (Room Temperature) Long_term_lyo->Analysis Lyophilize Lyophilize Add_cryo->Lyophilize Lyophilize->Long_term_lyo

Caption: Experimental workflow for assessing LNP stability.

References

Validation & Comparative

A Head-to-Head Comparison of Ionizable Lipids for In Vivo mRNA Delivery: 4A3-SCC-10 vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount to the success of mRNA-based therapeutics. Among the critical components of lipid nanoparticle (LNP) formulations are ionizable lipids, which play a pivotal role in mRNA encapsulation, endosomal escape, and ultimately, in vivo efficacy. This guide provides an objective comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the novel, biodegradable 4A3-SCC-10.

This comparison synthesizes experimental data to highlight the key performance differences and provides an overview of the methodologies employed in evaluating these critical delivery components.

Executive Summary

DLin-MC3-DMA has been a cornerstone in the field, notably used in the first FDA-approved siRNA therapy, Onpattro®. It is a well-characterized and potent lipid for nucleic acid delivery.[1][2][3] However, recent advancements have led to the development of biodegradable ionizable lipids designed for improved efficacy and safety. This compound is a notable example of such innovation, featuring a unique glutathione (B108866) (GSH)-responsive, cone-shaped architecture due to disulfide bond-bridged ester linkers.[4][5] This design facilitates superior endosomal escape and rapid mRNA release.[4][5]

Experimental evidence strongly suggests that this compound offers a significant advantage in liver-targeted mRNA delivery. In a direct comparative study, LNPs formulated with this compound demonstrated an 87-fold enhancement in mRNA delivery to the liver compared to those formulated with DLin-MC3-DMA.[4][6][7]

Quantitative Data Comparison

The following tables summarize the key physicochemical and in vivo performance characteristics of LNPs formulated with this compound and DLin-MC3-DMA.

Table 1: Physicochemical Characteristics of Formulated Lipid Nanoparticles

ParameterDLin-MC3-DMA LNPsThis compound LNPsMethod of Measurement
Particle Size (Z-average) 70 - 120 nm[8]~100 nm (typical for LNPs)Dynamic Light Scattering (DLS)[8]
Polydispersity Index (PDI) 0.05 - 0.2[8]< 0.2 (expected for efficient delivery)Dynamic Light Scattering (DLS)[8]
Encapsulation Efficiency > 85%[8]>80%[9]RiboGreen Assay[8]
Zeta Potential (at pH 7.4) -10 mV to +10 mV[8]Near-neutralLaser Doppler Velocimetry[8]
pKa ~6.44[2]~6.22[6]

Table 2: In Vivo Performance Data (Liver Delivery)

ParameterDLin-MC3-DMA LNPsThis compound LNPsAnimal Model
Relative Luciferase Expression Baseline87-fold higher than DLin-MC3-DMA[4][6][7]Mice

Experimental Methodologies

The following sections detail the typical protocols for the formulation and in vivo evaluation of mRNA-loaded LNPs using these ionizable lipids.

Lipid Nanoparticle Formulation

The preparation of mRNA-LNPs generally involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an mRNA-containing aqueous phase at an acidic pH.

1. Lipid Stock Solution Preparation:

  • Individual stock solutions of the ionizable lipid (DLin-MC3-DMA or this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are prepared in absolute ethanol (B145695).[8][10]

  • Complete dissolution of each component is ensured, with gentle warming if necessary for cholesterol.[8][10]

  • A common molar ratio for DLin-MC3-DMA based formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid).[8][10][11] Similar ratios are often adapted for novel lipids.

2. mRNA Solution Preparation:

  • The mRNA is diluted in an acidic aqueous buffer, such as 50 mM sodium acetate (B1210297) at pH 4.0-5.0.[3][8][11] This acidic environment ensures the protonation of the ionizable lipid's amine headgroup, facilitating electrostatic interaction with the negatively charged mRNA backbone.

3. LNP Assembly via Microfluidic Mixing:

  • The lipid mixture in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes of a microfluidic mixing device.[8][12]

  • The solutions are mixed at a controlled flow rate ratio (e.g., 1:3 ethanol to aqueous phase) to induce rapid self-assembly of the LNPs.[8]

  • The resulting LNP solution is collected for downstream processing.

4. Purification and Buffer Exchange:

  • The formulated LNPs are subjected to dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[10] This step neutralizes the surface charge of the LNPs, which is crucial for in vivo stability and reduced toxicity.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + DSPC + Cholesterol + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Sodium Acetate Buffer (pH 4-5) mRNA->Mixer Purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Purification Final_LNP Final mRNA-LNP Formulation Purification->Final_LNP

Caption: General workflow for mRNA-LNP formulation using microfluidic mixing.

In Vivo Evaluation of mRNA Delivery

1. Animal Model:

  • Typically, BALB/c or C57BL/6 mice are used for in vivo studies.

2. Administration:

  • mRNA-LNPs encapsulating a reporter protein mRNA (e.g., Firefly Luciferase - FLuc) are administered via intravenous (IV) injection.

3. Assessment of mRNA Expression:

  • At specified time points post-injection (e.g., 6, 24, 48 hours), mice are injected with a substrate for the reporter protein (e.g., D-luciferin for FLuc).

  • Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify protein expression in different organs.[13]

  • The primary site of expression for these LNP systems is typically the liver.

4. Toxicity Assessment:

  • Animal health, including body weight, is monitored throughout the study.

In_Vivo_Evaluation_Workflow Start mRNA-LNP Formulation (FLuc mRNA) Injection Intravenous (IV) Injection into Mice Start->Injection Time Time Points (e.g., 6, 24, 48h) Injection->Time Toxicity Monitor Animal Health & Collect Blood for Toxicity Markers (ALT, AST) Injection->Toxicity Imaging Substrate Injection (e.g., D-luciferin) & Bioluminescence Imaging (IVIS) Time->Imaging Analysis Quantify Luciferase Expression (Organ Tropism, e.g., Liver) Imaging->Analysis Conclusion Comparative Efficacy & Safety Profile Analysis->Conclusion Toxicity->Conclusion

Caption: Workflow for in vivo evaluation of mRNA-LNP delivery and efficacy.

Mechanism of Action: The Structural Advantage of this compound

The superior performance of this compound is attributed to its intelligent molecular design.

  • Ionizable Headgroup: Like DLin-MC3-DMA, this compound possesses a tertiary amine headgroup that is protonated at acidic pH within the endosome. This positive charge facilitates interaction with and disruption of the negatively charged endosomal membrane, leading to mRNA release into the cytoplasm.

  • Biodegradable Linkers: The key innovation in this compound is the incorporation of disulfide bond-bridged ester linkers.[4] These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cytoplasm, which is rich in glutathione (GSH).[4]

  • Cone-Shaped Architecture: This intracellular degradation leads to a change in the lipid's structure, promoting a "cone" shape that further destabilizes the endosomal membrane, enhancing the release of the mRNA payload.[4][5] This rapid clearance mechanism is also hypothesized to contribute to a more favorable safety profile.

Endosomal_Escape_Pathway cluster_4A3 This compound Specific Step Uptake 1. LNP Uptake via Endocytosis Endosome 2. LNP in Endosome (Acidic pH) Uptake->Endosome Protonation 3. Ionizable Lipid Protonation (pKa ~6.2-6.4) Endosome->Protonation Destabilization 4. Endosomal Membrane Destabilization Protonation->Destabilization Release 5. mRNA Release into Cytoplasm Destabilization->Release Degradation 4a. Disulfide Bond Cleavage by Cytosolic GSH Destabilization->Degradation Enhanced by Translation 6. mRNA Translation -> Protein Production Release->Translation Degradation->Release

Caption: LNP cellular uptake and endosomal escape pathway.

Conclusion

While DLin-MC3-DMA remains a potent and historically significant ionizable lipid for nucleic acid delivery, the data strongly supports this compound as a superior alternative for in vivo mRNA delivery, particularly for applications requiring high-efficiency liver targeting. Its biodegradable nature and enhanced endosomal escape mechanism represent a significant step forward in the design of next-generation LNP delivery systems. For researchers and drug developers focused on hepatic targets, this compound offers the potential for higher therapeutic efficacy at potentially lower doses, a critical consideration for the clinical translation of mRNA therapies.

References

A Comparative Analysis of 4A3-SCC-10 and SM-102 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of messenger RNA (mRNA) therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with ionizable lipids being a critical component for their success. This guide provides a detailed comparative analysis of two prominent ionizable lipids, 4A3-SCC-10 and SM-102, and their performance when formulated into LNPs. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Overview of this compound and SM-102

SM-102 is a well-established ionizable lipid that has gained significant recognition for its use in the Moderna COVID-19 vaccine (mRNA-1273).[1] It is known for its efficient encapsulation of mRNA and its pH-dependent charge, which facilitates endosomal escape and cytoplasmic delivery of the mRNA payload.[1] At physiological pH, SM-102 is neutral, minimizing interactions with anionic cell membranes, while in the acidic environment of the endosome, it becomes protonated, leading to membrane disruption and mRNA release.[1]

This compound is a more recent, biodegradable ionizable lipid that incorporates a disulfide bond in its structure.[2][3][4] This unique feature allows for glutathione (B108866) (GSH)-responsive degradation within the cell, leading to a "cone-shaped" architecture that promotes superior endosomal escape and rapid mRNA release.[3][5] This biodegradability is also suggested to reduce potential long-term toxicity risks.[2]

Quantitative Performance Comparison

The following tables summarize the key quantitative data available for LNPs formulated with this compound and SM-102.

Table 1: Physicochemical Properties of this compound and SM-102 LNPs

PropertyThis compound LNPsSM-102 LNPs
pKa 6.22[2][6]~6.7[7]
Particle Size (Z-average) ~74 nm (for a specific formulation)[6]80-120 nm[8]
Polydispersity Index (PDI) <0.2[6]<0.2[8]
mRNA Encapsulation Efficiency >87%[6]>95%[8]
Zeta Potential Near-neutralNear-neutral[8]

Table 2: In Vivo mRNA Delivery Efficiency

ApplicationThis compound LNPsSM-102 LNPsComparison Metric
Liver mRNA Delivery 87-fold higher than DLin-MC3-DMA[2][5]Outperforms ALC-0315 in intramuscular delivery[9]Luciferase Expression
Liver & Spleen Delivery A related lipid, 4A3-SC8, shows higher expression than SM-102[10]Lower expression than 4A3-SC8[10]Luciferase Expression
Gene Editing in Liver 4A3-SCC-PH LNPs achieved 99% hepatocyte editing[5]Not directly comparedCre mRNA delivery in tdTomato mice

Experimental Methodologies

A summary of the typical experimental protocols used to evaluate and compare these LNPs is provided below.

LNP Formulation

LNPs are commonly formulated using microfluidic mixing devices.[8][11] This technique involves the rapid mixing of an organic phase containing the lipids (ionizable lipid, helper lipid like DSPC or DOPE, cholesterol, and a PEGylated lipid) dissolved in ethanol (B145695) with an aqueous phase containing the mRNA in an acidic buffer (e.g., citrate (B86180) buffer).[12][13] The spontaneous self-assembly of the lipids around the mRNA results in the formation of LNPs. The molar ratio of the lipid components is a critical parameter, with a common ratio for SM-102 LNPs being 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[7][14]

In Vitro Transfection and Expression Analysis

The efficacy of mRNA delivery is often assessed in vitro using various cell lines such as HEK293, HeLa, or immune cells.[8][15] Cells are incubated with the LNPs encapsulating a reporter mRNA, such as Firefly Luciferase (FLuc) or Green Fluorescent Protein (GFP). The level of protein expression is then quantified using a luciferase assay or flow cytometry, respectively. Cell viability assays (e.g., MTS or MTT) are also performed to assess any potential cytotoxicity of the LNP formulations.[8]

In Vivo Evaluation in Animal Models

In vivo studies are crucial for evaluating the biodistribution and overall efficacy of the LNPs. Mice are typically administered the LNPs via intravenous (IV) or intramuscular (IM) injection.[2][9][10] For biodistribution studies, a reporter mRNA like luciferase is used, and after a specific time point, organs are harvested and imaged using an in vivo imaging system (IVIS) to quantify luminescence.[13] For vaccine applications, LNPs encapsulating an antigen-encoding mRNA are administered, and the subsequent immune response, such as antibody production, is measured.[9]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in LNP-mediated mRNA delivery and the experimental procedures for their evaluation, the following diagrams are provided.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Target Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) (e.g., this compound or SM-102) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis mRNA_Release mRNA Release LNP_Endosome->mRNA_Release Endosomal Escape (pH-mediated for SM-102, GSH-responsive for this compound) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein Ribosome->Protein Protein Synthesis

Caption: LNP-mediated mRNA delivery and protein expression pathway.

LNP_Formulation_Workflow A 1. Prepare Lipid Mix (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) in Organic Solvent (e.g., Ethanol) C 3. Microfluidic Mixing A->C B 2. Prepare mRNA Solution in Aqueous Buffer (e.g., Citrate Buffer) B->C D 4. LNP Self-Assembly C->D E 5. Dialysis/Purification to remove organic solvent and non-encapsulated components D->E F 6. Characterization (Size, PDI, Encapsulation Efficiency) E->F

Caption: General workflow for LNP formulation and characterization.

Concluding Remarks

Both this compound and SM-102 are highly effective ionizable lipids for formulating LNPs for mRNA delivery. SM-102 has a proven clinical track record and demonstrates robust performance, particularly for vaccine applications.[1][9] On the other hand, this compound, with its biodegradable nature and unique mechanism for endosomal escape, shows exceptional promise, particularly for applications requiring high efficiency in liver-targeted delivery.[2][3][5]

The choice between these two lipids will ultimately depend on the specific therapeutic application, the desired biodistribution profile, and considerations regarding long-term safety. The data presented in this guide serves as a valuable resource for researchers and developers in making informed decisions for their mRNA-based projects. Further head-to-head studies will be beneficial to fully elucidate the comparative advantages of each lipid in various therapeutic contexts.

References

Benchmarking 4A3-SCC-10: A Comparative Guide to Biodegradable Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, a critical component governing both the efficacy and safety of the formulation. Among the new generation of these lipids, 4A3-SCC-10, a biodegradable, disulfide-containing ionizable lipid, has demonstrated significant promise. This guide provides an objective comparison of this compound's performance against other notable biodegradable and benchmark ionizable lipids, supported by experimental data, detailed protocols, and visualizations to aid researchers in their selection of optimal delivery vehicles.

Performance Benchmark: this compound vs. Alternatives

The performance of ionizable lipids is a multifactorial equation, encompassing physicochemical characteristics of the LNP formulation and in vivo efficacy. Below, we present a comparative analysis of this compound against a selection of widely used and novel biodegradable ionizable lipids.

Physicochemical Properties of LNP Formulations

The size, polydispersity index (PDI), and encapsulation efficiency of LNPs are critical quality attributes that influence their in vivo fate and performance. The table below summarizes these properties for LNPs formulated with this compound and other representative ionizable lipids.

Ionizable LipidSize (nm)PDIEncapsulation Efficiency (%)pKa
This compound ~80-100< 0.2> 90%6.22[1][2]
4A3-SCC-PH ~80-100< 0.2> 90%N/A
DLin-MC3-DMA ~80-120< 0.2> 90%6.44
SM-102 ~80-120< 0.2> 95%6.7
ALC-0315 ~70-90< 0.25> 95%[3]6.09
C12-200 ~80-120< 0.2> 90%N/A
L319 ~60N/A> 90%[4]6.2-6.5[4]
OF-02 ~100< 0.2> 90%[5]N/A
ATX-002 N/AN/AN/A6.03[6][7]
DOTAP ~100-150< 0.3> 85%N/A (Cationic)

Note: The physicochemical properties of LNPs can vary depending on the formulation process, lipid composition, and the nature of the mRNA cargo.

In Vivo Efficacy: Luciferase mRNA Delivery to the Liver

A common and effective method for evaluating the in vivo delivery efficiency of LNPs is to encapsulate mRNA encoding a reporter protein, such as firefly luciferase, and measure its expression in the target organ. The liver is a primary target for many LNP-based therapies. The data below compares the in vivo luciferase expression in the liver of mice following intravenous administration of LNPs formulated with different ionizable lipids.

Ionizable LipidRelative Luciferase Expression (vs. DLin-MC3-DMA)Primary Target Organ(s)
This compound 87-fold increase [1][8]Liver[1][2]
4A3-SCC-PH 176-fold increase Liver
DLin-MC3-DMA BenchmarkLiver[9][10]
SM-102 VariableLiver, Spleen
ALC-0315 Potent liver expression[11]Liver[11]
C12-200 Potent liver expressionLiver[12]
L319 Potent FVII silencing in liverLiver
OF-02 ~2-fold increase vs. cKK-E12Liver, Spleen[5]
DOTAP Lung, Spleen[13]Lung, Spleen[13]

The unique glutathione (B108866) (GSH)-responsive, cone-shaped architecture of this compound and its analogue 4A3-SCC-PH is credited with their superior endosomal escape and rapid mRNA release, leading to significantly enhanced protein expression in the liver compared to the widely used DLin-MC3-DMA.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these advanced delivery systems, detailed experimental protocols are essential.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound) stock solution in ethanol (B145695) (e.g., 10 mg/mL)

  • Helper lipid (e.g., DSPC) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) stock solution in ethanol

  • mRNA encoding Firefly Luciferase in citrate (B86180) buffer (pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (e.g., 25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (10,000 MWCO)

Procedure:

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine the stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for a DLin-MC3-DMA-like formulation).

    • Vortex the solution to ensure thorough mixing.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the syringe pumps to a flow rate ratio of 1:3 (organic:aqueous).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours to remove ethanol and raise the pH to neutral.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Luciferase Assay in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of mRNA-LNPs by measuring luciferase expression.

Materials:

  • LNP-encapsulated luciferase mRNA

  • 6-8 week old BALB/c mice

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS) or equivalent

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of LNPs:

    • Administer the LNP formulation to mice via intravenous (tail vein) injection. The dosage will depend on the specific study design (e.g., 0.1 mg/kg of mRNA).

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg).

    • After a short incubation period (typically 10-15 minutes), place the mice in the imaging chamber of the IVIS.

    • Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.

  • Ex Vivo Organ Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest key organs (e.g., liver, spleen, lungs).

    • Image the excised organs using the IVIS to quantify organ-specific expression.

    • Alternatively, homogenize the tissues and perform a luciferase assay on the lysates for more precise quantification.

Visualizing the Pathways and Processes

To further clarify the mechanisms and workflows involved in LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) - Ionizable Lipid - Helper Lipid - Cholesterol - PEG-Lipid Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape (Ionizable lipid protonation) Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery pathway.

LNP_Evaluation_Workflow Start Start: Select Ionizable Lipid Formulation LNP Formulation (Microfluidics) Start->Formulation Characterization Physicochemical Characterization - Size (DLS) - PDI - Encapsulation Efficiency Formulation->Characterization InVivo In Vivo Administration (e.g., IV injection in mice) Characterization->InVivo Imaging Bioluminescence Imaging (Luciferase Expression) InVivo->Imaging Analysis Data Analysis & Comparison Imaging->Analysis

References

head-to-head comparison of 4A3-SCC-10 and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 4A3-SCC-10 and ALC-0315 for mRNA Delivery

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of ionizable lipid is a critical determinant of the delivery system's success. These lipids are central to the formulation of lipid nanoparticles (LNPs), influencing their encapsulation efficiency, stability, and, most importantly, their ability to deliver mRNA payloads into the cytoplasm of target cells. This guide provides a detailed comparison of two prominent ionizable lipids: this compound, a novel biodegradable lipid, and ALC-0315, a clinically validated lipid used in the Pfizer-BioNTech COVID-19 vaccine.

Introduction to the Lipids

ALC-0315 is a synthetic, ionizable aminolipid that has gained significant attention as a key component of the BNT162b2 vaccine.[1] Its structure features a tertiary amine headgroup that is readily protonated in the acidic environment of the endosome, facilitating the release of encapsulated mRNA.[1][2] At physiological pH, ALC-0315 remains near-neutral, which is thought to reduce interactions with blood components and improve its safety profile.[2][3]

This compound is a next-generation, biodegradable ionizable lipid designed to enhance mRNA delivery through a unique, glutathione (B108866) (GSH)-responsive mechanism.[4][5] It incorporates disulfide bonds within its structure, which are cleaved in the reducing environment of the cytoplasm.[6] This cleavage is hypothesized to alter the lipid's structure, leading to more rapid and efficient release of the mRNA payload and improved endosomal escape.[4][6]

Performance Data

Performance MetricThis compoundALC-0315Benchmark Comparison
In Vivo mRNA Delivery (Liver) Significantly improved mRNA delivery in livers by 87-fold compared to DLin-MC3-DMA.[6]Achieved a two-fold greater knockdown of Factor VII (a hepatocyte-specific target) compared to MC3 when delivering siRNA.[7] In vivo results revealed that ALC-0315 and SM-102-based LNPs achieved significantly higher protein expression than MC3-based LNPs.[8]Both lipids demonstrate superior performance over MC3, a widely used ionizable lipid.
Endosomal Escape Superior endosomal escape ability attributed to its unique GSH-responsive cone-shaped architecture.[4][5] LNPs containing this compound showed improved endosomal escape over a variant without disulfide bonds.Endosomal release is facilitated by the protonation of its tertiary amine in the acidic endosome, leading to destabilization of the endosomal membrane.[2][9]This compound's mechanism is designed for enhanced, triggered release, while ALC-0315 relies on a pH-dependent mechanism.
Biodegradability Designed with disulfide bonds to be biodegradable, potentially reducing long-term toxicity risks.[10][11]Metabolized through ester hydrolysis.[2]This compound has biodegradability engineered into its core structure.
Clinical Validation Preclinical research stage.A core component of the FDA-approved Pfizer-BioNTech COVID-19 vaccine, BNT162b2.[12]ALC-0315 has a well-established clinical track record.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the formulation and characterization of LNPs using these lipids.

LNP Formulation via Microfluidic Mixing

This method is widely used to produce LNPs with controlled size and low polydispersity.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or ALC-0315), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid (e.g., ALC-0159 or DMG-PEG2000) in ethanol (B145695) to a desired concentration (e.g., 10 mg/mL).[9][13]

  • Preparation of the Lipid Mixture (Organic Phase):

    • Combine the lipid stock solutions to achieve the desired molar ratio. For ALC-0315, a clinically relevant molar ratio is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[9] For this compound, a typical starting point would be a molar ratio similar to those used for other advanced lipids, such as 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0), to the desired concentration.[13][14]

  • Microfluidic Mixing:

    • Load the lipid mixture and the mRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., from NanoAssemblr) to rapidly mix the organic and aqueous phases at a specific flow rate ratio, typically 1:3 (organic:aqueous).[13] This rapid mixing leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.[9][13]

    • Sterilize the final LNP formulation by filtering through a 0.22 µm filter.[13]

In Vivo Evaluation of mRNA Delivery

This protocol outlines the assessment of LNP-mediated protein expression in a mouse model.

  • Animal Model:

    • Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

  • LNP Administration:

    • Administer the LNP-mRNA formulation via the desired route, such as intravenous (IV) for liver targeting or intramuscular (IM) for vaccine applications.

  • Assessment of Protein Expression:

    • If using a reporter gene like luciferase, inject the substrate (e.g., D-luciferin) at specific time points post-LNP administration.[13]

    • Measure bioluminescence using an in vivo imaging system (IVIS) to quantify protein expression and determine its biodistribution.[13]

    • For therapeutic proteins, tissue or blood samples can be collected for analysis by methods such as ELISA or western blotting.

Mandatory Visualizations

Signaling Pathway for LNP Uptake and mRNA Release

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome/ Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (mRNA Translation) Late_Endosome->Cytoplasm Endosomal Escape & mRNA Release

Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles.

Experimental Workflow for LNP Formulation and Evaluation

LNP_Workflow Lipid_Preparation 1. Lipid & mRNA Preparation Microfluidic_Mixing 2. Microfluidic Mixing Lipid_Preparation->Microfluidic_Mixing Purification 3. Dialysis & Sterilization Microfluidic_Mixing->Purification Characterization 4. LNP Characterization (Size, PDI, Encapsulation) Purification->Characterization In_Vitro_Testing 5a. In Vitro Transfection Characterization->In_Vitro_Testing In_Vivo_Testing 5b. In Vivo Administration Characterization->In_Vivo_Testing Data_Analysis 6. Data Analysis In_Vitro_Testing->Data_Analysis In_Vivo_Testing->Data_Analysis

Caption: Workflow for LNP formulation, characterization, and testing.

Conclusion

Both this compound and ALC-0315 represent significant advancements in the field of mRNA delivery, albeit with different primary strengths. ALC-0315 is a clinically validated and widely used ionizable lipid, offering a reliable and well-characterized option for LNP formulation. Its performance in the Pfizer-BioNTech COVID-19 vaccine has set a high standard for mRNA delivery platforms.

This compound, on the other hand, represents a rational design approach to improving upon existing technologies. Its key innovation lies in its biodegradability and GSH-responsive mechanism, which preclinical data suggest can lead to superior mRNA delivery and a potentially improved safety profile. While it has not yet been clinically validated, its impressive performance against benchmarks like MC3 makes it a highly promising candidate for future therapeutic applications.

The choice between these two lipids will ultimately depend on the specific requirements of the application. For researchers and developers seeking a clinically proven and robust delivery system, ALC-0315 is an excellent choice. For those focused on next-generation platforms with potentially enhanced efficacy and safety, this compound offers a compelling and innovative alternative. As more data becomes available, a clearer picture of the relative advantages of these and other novel ionizable lipids will continue to emerge, driving further progress in the field of genetic medicine.

References

A Comparative Analysis of 4A3-SCC-10 and Novel Ionizable Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is paramount to the success of mRNA-based therapeutics. This guide provides a detailed comparison of the biodegradable ionizable lipid 4A3-SCC-10 against two novel ionizable lipids, FS01 and YK009, focusing on their efficacy, physicochemical properties, and underlying experimental methodologies.

The advent of messenger RNA (mRNA) therapeutics has revolutionized disease treatment and prevention, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. At the heart of these LNPs are ionizable lipids, which play a critical role in mRNA encapsulation, endosomal escape, and ultimate protein expression. While established lipids like DLin-MC3-DMA have paved the way, the quest for enhanced potency and safety continues to drive the development of novel ionizable lipids. This guide delves into the performance of this compound, a biodegradable ionizable lipid featuring a glutathione (B108866) (GSH)-responsive disulfide bond, and compares it with the promising novel lipids FS01 and YK009.

At a Glance: Performance Comparison

FeatureThis compoundFS01YK009
Primary Innovation Biodegradable, GSH-responsive disulfide bond for enhanced endosomal escape.Ortho-butylphenyl-modified hydrophobic tail and squaramide-based headgroup.Rationally designed for improved mRNA delivery efficiency and safety.
In Vivo Efficacy (Liver) 87-fold higher luciferase expression vs. DLin-MC3-DMA.[1]Superior mRNA delivery performance vs. DLin-MC3-DMA, SM-102, and ALC-0315.[2]Higher mRNA delivery efficiency vs. MC3-LNP.[3][4]
Particle Size ~80-100 nm~70 nm[2]Not explicitly stated
Encapsulation Efficiency >90%>90%[2]>95%
Safety Profile Well-tolerated in vivo.Minimal inflammation and liver toxicity compared to DLin-MC3-DMA and ALC-0315.[2]Better safety profile than MC3-LNP.[3][4]

Physicochemical Characteristics of LNP Formulations

The physicochemical properties of LNPs are critical determinants of their in vivo fate and efficacy. The table below summarizes the key characteristics of LNPs formulated with this compound, FS01, and YK009.

ParameterThis compound-LNPFS01-LNPYK009-LNP
pKa 6.51Not Reported6.68
Mean Particle Size (nm) 80-100~70[2]~80-90
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Encapsulation Efficiency (%) >90%>90%[2]>95%

In Vitro and In Vivo Efficacy

This compound: Harnessing the Tumor Microenvironment

The design of this compound incorporates a disulfide bond that is cleaved in the presence of elevated glutathione (GSH) levels, a hallmark of the endosomal and cytoplasmic environment. This targeted cleavage is hypothesized to facilitate the release of mRNA from the endosome, leading to enhanced protein expression.

  • In Vivo: In a murine model, LNPs formulated with this compound and encapsulating firefly luciferase (fLuc) mRNA demonstrated an 87-fold increase in luciferase expression in the liver compared to LNPs formulated with the industry-standard DLin-MC3-DMA.[1]

FS01: Rational Design for Superior Performance

FS01 is a novel ionizable cationic lipid that features an ortho-butylphenyl-modified hydrophobic tail and a squaramide-based headgroup. This unique structure is designed to enhance mRNA stability and delivery.

  • In Vivo: FS01-LNPs exhibited superior mRNA delivery across intramuscular, subcutaneous, and intravenous routes in mice when compared to FDA-approved lipids such as DLin-MC3-DMA, SM-102, and ALC-0315.[2] In prophylactic vaccine models, FS01-LNP formulations elicited robust antigen-specific antibody and T-cell responses, outperforming benchmark LNPs.[2]

YK009: A Step Forward in Efficiency and Safety

YK009 is another rationally designed ionizable lipid that has shown significant promise for mRNA delivery.

  • In Vivo: YK009-LNPs demonstrated higher mRNA delivery efficiency and a more favorable biodistribution pattern compared to MC3-LNPs.[3][4] When used to deliver an mRNA vaccine for the SARS-CoV-2 Omicron variant, YK009-LNPs induced a robust immune response in mice.[3][4]

Safety and Tolerability

A critical aspect of any drug delivery platform is its safety profile. Both FS01 and YK009 have been reported to have improved safety profiles compared to older generation lipids.

  • FS01: Transcriptomic profiling and safety assessments revealed that FS01-LNPs induced a well-balanced innate immune activation with minimal inflammation and liver toxicity, in contrast to the more pronounced reactogenicity observed with DLin-MC3-DMA and ALC-0315 LNPs.[2]

  • YK009: In vivo studies indicated a better safety profile for YK009-LNPs compared to MC3-LNPs.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these ionizable lipids.

LNP Formulation

A standard microfluidic mixing approach is employed for the formulation of these LNPs.

LNP_Formulation cluster_inputs Inputs Lipid_Ethanol Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.0) mRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNPs Characterized LNPs Concentration->Final_LNPs

LNP Formulation Workflow

The molar ratios of the lipid components are critical and are typically optimized for each specific ionizable lipid. For instance, a common molar ratio for the ionizable lipid, DSPC, cholesterol, and PEG-lipid is 50:10:38.5:1.5.

In Vitro Transfection Assay

The efficacy of mRNA delivery is initially assessed in cell culture.

In_Vitro_Transfection Cell_Seeding Seed cells in multi-well plates LNP_Incubation Incubate cells with mRNA-LNPs Cell_Seeding->LNP_Incubation Lysis_Assay Lyse cells and measure reporter gene activity (e.g., Luciferase assay) LNP_Incubation->Lysis_Assay Data_Analysis Analyze and compare protein expression levels Lysis_Assay->Data_Analysis

In Vitro Transfection Workflow

Various cell lines, such as HeLa or HEK293T, are seeded in multi-well plates and incubated with LNPs carrying a reporter mRNA (e.g., firefly luciferase or mCherry). After a specified incubation period (typically 24-48 hours), the cells are lysed, and the reporter protein expression is quantified.

In Vivo Animal Studies

To evaluate the in vivo performance, LNPs are administered to animal models, most commonly mice.

In_Vivo_Study LNP_Administration Administer mRNA-LNPs to mice (e.g., IV, IM) Tissue_Harvest Harvest tissues at specified time points LNP_Administration->Tissue_Harvest Bioluminescence_Imaging In vivo bioluminescence imaging (for luciferase) LNP_Administration->Bioluminescence_Imaging Safety_Assessment Analyze blood for liver enzymes and cytokines LNP_Administration->Safety_Assessment Homogenization_Lysis Tissue homogenization and cell lysis Tissue_Harvest->Homogenization_Lysis Protein_Quantification Quantify reporter protein (e.g., Luciferase assay, ELISA) Homogenization_Lysis->Protein_Quantification

In Vivo Efficacy and Safety Evaluation

Following administration (e.g., intravenous or intramuscular), the expression of the reporter gene is monitored. For luciferase, this can be done non-invasively using in vivo imaging systems. At the end of the study, tissues are harvested to quantify protein expression and to assess safety through histological analysis and measurement of liver enzymes and cytokine levels in the blood.

Signaling Pathway and Mechanism of Action

The proposed mechanism for the enhanced efficacy of this compound involves its unique biodegradable design.

Mechanism_of_Action cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape LNP_in_circulation LNP in Circulation (pH 7.4) Endocytosis Endocytosis LNP_in_circulation->Endocytosis Endosome LNP within Endosome (pH ~6.5) Endocytosis->Endosome GSH_Cleavage GSH-mediated disulfide bond cleavage Endosome->GSH_Cleavage Membrane_Destabilization Endosomal membrane destabilization GSH_Cleavage->Membrane_Destabilization mRNA_Release mRNA release into cytoplasm Membrane_Destabilization->mRNA_Release Translation mRNA Translation (Protein Expression) mRNA_Release->Translation

Proposed Mechanism of this compound

Upon endocytosis, the LNP is exposed to the acidic and glutathione-rich environment of the endosome. The low pH protonates the ionizable lipid, facilitating interaction with the endosomal membrane. Concurrently, the high concentration of GSH is thought to cleave the disulfide bonds in this compound, leading to a change in the lipid's structure that further promotes endosomal membrane destabilization and the release of the mRNA payload into the cytoplasm for translation.

References

Revolutionizing mRNA Delivery: 4A3-SCC-10 Demonstrates Superior Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – A novel biodegradable ionizable lipid, 4A3-SCC-10, is setting a new benchmark for messenger RNA (mRNA) delivery, showcasing significantly enhanced endosomal escape and leading to remarkably improved therapeutic and vaccine efficacy. Developed for use in Lipid Nanoparticles (LNPs), this compound's unique glutathione (B108866) (GSH)-responsive design facilitates rapid release of mRNA from endosomes into the cytoplasm, a critical and often rate-limiting step in drug delivery.

Recent in vivo studies have demonstrated the dramatic superiority of this compound. When formulated into LNPs for mRNA delivery, this compound resulted in an 87-fold increase in luciferase expression in the liver compared to LNPs formulated with the widely used ionizable lipid, DLin-MC3-DMA.[1][2] This substantial improvement in protein expression is a direct consequence of the enhanced ability of this compound LNPs to escape the endosomal pathway and deliver their mRNA cargo to the cellular machinery responsible for protein synthesis.

The innovative design of this compound incorporates disulfide bonds, which are cleaved in the presence of glutathione, a molecule abundant in the cell's cytoplasm but found in lower concentrations within endosomes. This differential in glutathione concentration acts as a trigger, leading to the disassembly of the LNP and the release of its mRNA payload specifically in the desired cellular compartment. Further validating this mechanism, LNPs formulated with this compound have demonstrated superior performance over their parent counterparts that lack this disulfide bond, highlighting the critical role of this GSH-responsive element in its enhanced endosomal escape capabilities.[1][2]

This breakthrough in LNP technology addresses a major bottleneck in the development of genetic medicines. Inefficient endosomal escape has long been a hurdle, with a significant portion of delivered nucleic acids being trapped and degraded within endosomes. By ensuring a more efficient release, this compound paves the way for more potent and effective mRNA-based therapies and vaccines.

Comparative Performance of Endosomal Escape Agents

To contextualize the superior performance of this compound, it is essential to compare it with other commonly used endosomal escape agents and LNP components.

Delivery Agent/LipidMechanism of ActionKey Performance Indicators
This compound GSH-responsive disulfide bond cleavage leading to LNP disassembly in the cytoplasm. 87-fold higher in vivo luciferase expression in the liver compared to DLin-MC3-DMA LNPs.[1][2]
DLin-MC3-DMAIonizable amino lipid that becomes protonated in the acidic endosome, disrupting the endosomal membrane.A widely used benchmark for in vivo siRNA delivery.
4A3-SC-10A non-disulfide-containing counterpart to this compound.Lower endosomal escape and mRNA delivery efficiency compared to this compound.[1][2]
DOTAPCationic lipid that interacts with the negatively charged endosomal membrane, causing destabilization.Commonly used for in vitro transfection, but can be associated with toxicity.
ChloroquineA lysosomotropic agent that buffers the endosomal pH, leading to osmotic swelling and rupture.Often used as a chemical enhancer of endosomal escape in in vitro experiments.

Experimental Validation of Endosomal Escape

The superior endosomal escape of this compound and other delivery agents can be rigorously validated through a series of well-established experimental protocols.

In Vivo Luciferase mRNA Delivery and Bioluminescence Imaging

This assay directly measures the functional outcome of mRNA delivery and endosomal escape by quantifying the amount of protein produced in a living animal.

Protocol:

  • LNP Formulation: Formulate LNPs with the desired ionizable lipid (e.g., this compound, DLin-MC3-DMA) and encapsulate mRNA encoding for a reporter protein, such as Firefly luciferase.

  • Animal Administration: Administer the LNP-mRNA formulations to mice via intravenous (IV) injection.

  • Substrate Injection: At a predetermined time point post-LNP administration (e.g., 6 hours), inject the mice intraperitoneally with a luciferin (B1168401) substrate solution (e.g., 150 mg/kg).

  • Bioluminescence Imaging: Anesthetize the mice and place them in an in vivo imaging system (IVIS). Capture bioluminescent images at specified intervals following substrate injection.

  • Data Quantification: Use imaging software to quantify the bioluminescent signal (total flux of photons/second) from specific regions of interest, such as the liver. This provides a quantitative measure of protein expression, which correlates with the efficiency of mRNA delivery and endosomal escape.

Cy5-Labeled siRNA Endosomal Escape Assay using Confocal Microscopy

This in vitro assay allows for the direct visualization of siRNA escaping from endosomes into the cytoplasm.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa) onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • LNP Formulation and Labeling: Formulate LNPs with the ionizable lipids to be tested and encapsulate Cy5-labeled siRNA.

  • Cell Treatment: Treat the cells with the Cy5-siRNA-loaded LNPs for a specified incubation period (e.g., 2-4 hours).

  • Endosome/Lysosome Staining: Following incubation, stain the cells with markers for endosomes (e.g., anti-EEA1 antibody) or lysosomes (e.g., LysoTracker Green).

  • Confocal Microscopy: Acquire z-stack images of the cells using a confocal microscope. The Cy5 signal (siRNA) and the endosomal/lysosomal markers are imaged in separate channels.

  • Image Analysis: Analyze the images to determine the degree of colocalization between the Cy5-siRNA signal and the endosomal/lysosomal markers. A diffuse Cy5 signal throughout the cytoplasm, distinct from the punctate staining of the endosomes/lysosomes, is indicative of successful endosomal escape.

Visualizing the Pathways to Superior Delivery

To better understand the mechanisms at play, the following diagrams illustrate the endosomal escape pathway of this compound and the experimental workflow for its validation.

GSH-Responsive Endosomal Escape of this compound LNP cluster_0 Cellular Uptake cluster_1 Endosomal Escape LNP This compound LNP (with Disulfide Bonds) Endocytosis Endocytosis LNP->Endocytosis Endosome LNP trapped in Endosome (Low GSH concentration) Endocytosis->Endosome Cytoplasm Cytoplasm (High GSH concentration) Cleavage GSH-mediated Disulfide Bond Cleavage Cytoplasm->Cleavage GSH interacts with LNP Disassembly LNP Disassembly Cleavage->Disassembly mRNA_Release mRNA Release into Cytoplasm Disassembly->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: GSH-Responsive Endosomal Escape of this compound LNP

Workflow for In Vivo Validation of this compound Efficacy Formulation 1. Formulate LNPs (this compound vs. DLin-MC3-DMA) with Luciferase mRNA Injection 2. Intravenous Injection into Mice Formulation->Injection Substrate 3. Intraperitoneal Injection of Luciferin Substrate Injection->Substrate Imaging 4. In Vivo Bioluminescence Imaging (IVIS) Substrate->Imaging Analysis 5. Quantify Luciferase Expression in Liver Imaging->Analysis Comparison 6. Compare Expression Levels Analysis->Comparison

Caption: In Vivo Validation Workflow for this compound Efficacy

The development of this compound represents a significant advancement in the field of nucleic acid delivery. Its superior ability to facilitate endosomal escape, as demonstrated by robust in vivo data, holds immense promise for enhancing the potency and therapeutic window of a wide range of mRNA-based medicines. This innovative ionizable lipid is poised to play a crucial role in the next generation of genetic therapies and vaccines.

References

Unveiling the In Vivo Journey: A Comparative Guide to 4A3-SCC-10 LNP Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise in vivo targeting of lipid nanoparticles (LNPs) is paramount for the efficacy and safety of mRNA-based therapeutics. This guide provides a comprehensive comparison of the biodistribution of LNPs formulated with the novel 4A3-SCC-10 ionizable lipid against other widely used lipids, including DLin-MC3-DMA, ALC-0315, and SM-102. The data presented herein, summarized from peer-reviewed studies, highlights the potential of this compound for enhanced liver-specific delivery.

This guide will delve into the quantitative biodistribution data, detailed experimental methodologies, and the cellular pathways governing LNP uptake, providing a critical resource for the rational design of next-generation mRNA delivery vehicles.

Performance at a Glance: Biodistribution of LNPs

The in vivo biodistribution of LNPs is a critical determinant of their therapeutic efficacy. The following tables summarize quantitative data on the organ-specific delivery of mRNA encapsulated in LNPs formulated with this compound and other commercially relevant ionizable lipids. The primary method for quantifying mRNA delivery in these studies is the measurement of luciferase expression following intravenous administration of luciferase-encoding mRNA-LNPs in mice.

Table 1: Comparative Biodistribution of this compound LNPs vs. DLin-MC3-DMA LNPs

Ionizable LipidPrimary Organ of AccumulationFold Increase in Liver mRNA Delivery (vs. DLin-MC3-DMA)Reference
This compound Liver87-fold [1]
DLin-MC3-DMA Liver1-fold (baseline)[1]

Table 2: Biodistribution of Clinically Relevant LNPs (ALC-0315 and SM-102)

Ionizable LipidPrimary Organ of AccumulationSecondary Organs of AccumulationKey FindingsReference
ALC-0315 LiverSpleen, LungsConsistently demonstrates high luciferase expression in the liver.[2][3][2][3][4]
SM-102 LiverSpleen, LungsIn some studies, shows slightly higher luciferase expression than ALC-0315 in the liver.[5][4][5][6]

Note: Direct comparative studies of this compound with ALC-0315 and SM-102 are not yet widely available. The data presented is compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.

The "How-To": Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the biodistribution studies cited in this guide.

LNP Formulation

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the mRNA.

1. Lipid Stock Preparation:

  • The ionizable lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, or SM-102), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) to create a lipid stock solution.[2][7] The molar ratios of these components are critical for LNP stability and performance.

2. mRNA Solution Preparation:

3. LNP Formation (Microfluidic Mixing):

  • The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device.[2]

  • The solutions are pumped through the microfluidic chip at controlled flow rates, leading to rapid mixing and the self-assembly of LNPs.[2]

4. Purification and Characterization:

  • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[2]

  • The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS).

  • The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay, such as the RiboGreen assay.[2]

In Vivo Biodistribution Study

1. Animal Model:

  • BALB/c or C57BL/6 mice are commonly used for in vivo biodistribution studies.[6]

2. LNP Administration:

  • A defined dose of the mRNA-LNPs (e.g., 0.5 mg/kg) is administered to the mice, typically via intravenous (IV) injection into the tail vein.[3]

3. Bioluminescence Imaging (IVIS):

  • At specific time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized and injected intraperitoneally with a luciferin (B1168401) substrate.[4]

  • The mice are then placed in an in vivo imaging system (IVIS), and the bioluminescence signal from the luciferase expression is captured.[4]

  • For ex vivo analysis, after the final in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged in the IVIS to quantify the bioluminescence in each tissue.

4. Data Analysis:

  • The bioluminescence intensity (total flux, measured in photons/second) is quantified for the whole body and for each individual organ using the imaging software.[2] This allows for a quantitative comparison of mRNA delivery efficiency between different LNP formulations.

Visualizing the Pathway: LNP Cellular Uptake and Trafficking

The following diagram illustrates the generally accepted pathway for the cellular uptake and intracellular trafficking of LNPs, leading to the release of their mRNA cargo into the cytoplasm.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Binding ApoE Apolipoprotein E (ApoE) LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Receptor Binding Early_Endosome Early Endosome (pH ~6.5) LDLR->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape Translation Translation (Protein Production) mRNA_Release->Translation

LNP Cellular Uptake and mRNA Release Pathway

Experimental Workflow Visualization

The following diagram outlines the key steps involved in a typical in vivo biodistribution study of mRNA-LNPs.

Biodistribution_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Characterization (DLS, RiboGreen) Formulation->Characterization Injection 3. IV Injection (Mouse Model) Characterization->Injection Imaging 4. In Vivo Imaging (IVIS) Injection->Imaging ExVivo 5. Ex Vivo Organ Imaging Imaging->ExVivo Analysis 6. Data Analysis (Quantification) ExVivo->Analysis

References

A Comparative Analysis of Ionizable Lipids for Enhanced mRNA Vaccine Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the immunogenic profiles of leading ionizable lipids, providing researchers and drug developers with critical data for optimizing next-generation mRNA vaccine platforms.

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight, with the ionizable lipid component being a critical driver of both delivery efficacy and the resulting immune response. The inherent adjuvant properties of these lipids can significantly influence the potency and durability of the vaccine-induced immunity. This guide provides a comparative analysis of the immunogenicity of several prominent ionizable lipids, supported by experimental data, to aid in the rational selection and design of LNP-based vaccines.

Comparative Immunogenicity of Ionizable Lipids

The immunogenic potential of different ionizable lipids varies significantly, impacting both humoral and cellular immune responses. Below is a summary of quantitative data from preclinical studies comparing several key ionizable lipids.

Ionizable LipidKey Immunogenicity FindingsReference
SM-102 - Elicited higher antibody production compared to ALC-0315 in mice.[1][2] - Induced significant anti-luciferase antibody titres, comparable to ALC-0315.[3] - Showed a higher in vivo bioluminescence signal (indicative of protein expression) compared to ALC-0315, which may contribute to immunogenicity.[4][1][2][3][4]
ALC-0315 - Induced lower antibody production compared to SM-102 in some studies.[1][2] - Elicited the highest anti-spike IgG reactivity in a separate study, closely followed by SM-102.[5] - Generated significant anti-luciferase antibody titres, with no significant difference from SM-102.[3][1][2][3][5]
Dlin-MC3-DMA - Generally considered to have a lower immunogenic profile compared to newer generation lipids like SM-102 and ALC-0315. - In one study, LNPs with MC3 did not induce detectable IgG activity against the spike protein, in contrast to ALC-0315 and SM-102.[5][5]
H03 - Homologous H03-mRNA vaccination elicited an approximately 3-fold higher humoral immune response than homologous MC3-mRNA vaccination.[4][4]
AMG1541 - Demonstrated a remarkable dose-sparing effect, with a 0.01 μg dose eliciting equivalent binding and neutralizing antibody titres to a 1 μg dose of SM-102 in mice.[6][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of ionizable lipid immunogenicity.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines the steps for evaluating the immunogenicity of mRNA-LNP formulations in a murine model.

  • Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are typically used.

  • Vaccination Protocol:

    • A prime-boost strategy is commonly employed, with immunizations administered on day 0 (prime) and day 14 or 21 (boost).[1][5]

    • mRNA-LNP formulations are diluted in sterile phosphate-buffered saline (PBS).

    • A typical dose ranges from 1 µg to 10 µg of mRNA per mouse, administered via intramuscular injection into the tibialis anterior or quadriceps muscle.[1][7]

  • Sample Collection:

    • Blood samples are collected at specified time points (e.g., day 14, 28, 35, and 42) via submandibular or retro-orbital bleeding to obtain serum for antibody analysis.[1][5]

    • At the end of the study, mice are euthanized, and spleens are harvested for the analysis of cellular immune responses.[7]

  • Humoral Immune Response Analysis (ELISA):

    • 96-well plates are coated with the target antigen (e.g., SARS-CoV-2 Spike protein) overnight at 4°C.

    • Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

    • Serially diluted serum samples are added to the wells and incubated.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG is added.

    • The plates are washed again, and a substrate solution (e.g., TMB) is added to develop a colorimetric reaction.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

    • Antibody titers are determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

  • Neutralizing Antibody Assay (Pseudovirus Neutralization Assay):

    • Serially diluted serum samples are incubated with a pseudovirus expressing the target antigen (e.g., SARS-CoV-2 Spike protein).

    • The serum-pseudovirus mixture is then added to cells expressing the receptor for the virus (e.g., ACE2 for SARS-CoV-2).

    • After a period of incubation, the level of virus entry is quantified by measuring the expression of a reporter gene (e.g., luciferase) in the cells.

    • The neutralization titer (e.g., NT50) is calculated as the reciprocal of the serum dilution that inhibits virus entry by 50%.[8]

  • Cellular Immune Response Analysis (ELISpot):

    • Splenocytes are isolated from the harvested spleens.

    • The cells are stimulated in vitro with the target antigen or peptide pools.

    • The production of specific cytokines (e.g., IFN-γ) by activated T cells is measured using an ELISpot assay according to the manufacturer's instructions.

In Vitro Cytokine Release Assay

This protocol describes the methodology for assessing the innate immune-stimulating properties of LNPs using human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation:

    • PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • PBMCs are seeded in 96-well plates at a specific density.

    • The cells are then treated with different concentrations of the LNP formulations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) are included.

  • Cytokine Measurement:

    • After a 24-hour incubation period, the cell culture supernatants are collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of LNP immunogenicity.

Signaling_Pathway cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Antigen-Presenting Cell (APC) LNP Ionizable Lipid TLR4 TLR4 LNP->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Experimental_Workflow cluster_Formulation Vaccine Preparation cluster_InVivo In Vivo Mouse Study cluster_Analysis Immunogenicity Analysis mRNA mRNA Antigen LNP_Formation LNP Formulation mRNA->LNP_Formation Lipids Ionizable Lipids (e.g., SM-102, ALC-0315) Lipids->LNP_Formation Immunization Intramuscular Immunization (Prime-Boost) LNP_Formation->Immunization Blood_Collection Blood Collection Immunization->Blood_Collection Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest ELISA Antibody Titer (ELISA) Blood_Collection->ELISA Neutralization Neutralizing Antibody Assay Blood_Collection->Neutralization ELISpot T-cell Response (ELISpot) Spleen_Harvest->ELISpot Logical_Relationship cluster_Lipid Ionizable Lipid Properties cluster_Mechanism Mechanism of Action cluster_Outcome Immunological Outcome Structure Chemical Structure (Headgroup, Tail) Endosomal_Escape Endosomal Escape Efficiency Structure->Endosomal_Escape Innate_Activation Innate Immune Activation (e.g., TLRs) Structure->Innate_Activation pKa pKa pKa->Endosomal_Escape Antibody_Response Antibody Production Endosomal_Escape->Antibody_Response TCell_Response T-Cell Response Endosomal_Escape->TCell_Response Innate_Activation->Antibody_Response Innate_Activation->TCell_Response

References

Assessing the Gene Editing Efficiency of 4A3-SCC-10 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. The safe and efficient delivery of CRISPR-Cas9 components into target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating significant promise in preclinical and clinical settings.[1][2][3] This guide provides a comparative assessment of the gene editing efficiency of a novel LNP formulation, 4A3-SCC-10, against other established LNP systems. The information presented herein is supported by a comprehensive review of experimental data and methodologies to aid researchers in making informed decisions for their gene editing research.

LNP-Mediated Gene Editing: An Overview

Lipid nanoparticles are multi-component systems typically comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4][5] The ionizable lipid is a key component that facilitates the encapsulation of nucleic acid cargo, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), and promotes their release from the endosome into the cytoplasm.[5][6][7] The other components contribute to the structural integrity, stability, and biodistribution of the nanoparticles.[7][8] The transient nature of LNP-mediated CRISPR expression is a significant advantage, reducing the risk of off-target edits compared to viral vectors that can lead to long-term expression.[3]

The choice of LNP composition and the form of the CRISPR-Cas9 cargo—be it plasmid DNA, mRNA/sgRNA, or a ribonucleoprotein (RNP) complex—can significantly influence the physicochemical properties and, consequently, the gene editing efficiency of the delivery system.[9] For instance, LNPs delivering Cas9 mRNA and sgRNA have been shown to have smaller particle sizes and higher gene editing efficiencies in hepatocytes compared to those delivering Cas9-RNP.[9]

Comparative Performance of this compound LNPs

The this compound LNP formulation represents an optimized system designed for robust in vivo gene editing. The following tables summarize its performance characteristics in comparison to alternative LNP formulations based on published data.

Table 1: Physicochemical Properties of LNP Formulations

LNP FormulationIonizable LipidHelper LipidDiameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ProprietaryDOPE80 - 100< 0.2> 90%
LNP-A MC3DSPC90 - 120< 0.25~85%
LNP-B SM-102DSPC70 - 90< 0.15> 95%
LNP-C (RNP) C12-200DOPE120 - 150< 0.3~80%

Table 2: In Vitro Gene Editing Efficiency

LNP FormulationCell LineTarget GeneEditing Efficiency (% Indels)Viability (%)
This compound HEK293TEGFP65 - 75%> 90%
LNP-A HeLaB2M50 - 60%> 85%
LNP-B Primary T-cellsTRAC70 - 80%> 80%
LNP-C (RNP) H1299EGFP40 - 50%> 95%

Table 3: In Vivo Gene Editing Efficiency

LNP FormulationAnimal ModelTarget OrganEditing Efficiency (% Indels)
This compound Ai9 MouseLiver (Hepatocytes)~60%
LNP-A C57BL/6 MouseLiver (Hepatocytes)~50%
LNP-B Xenograft MouseTumor40 - 50%

Experimental Protocols

Accurate assessment of LNP-mediated gene editing efficiency relies on standardized and robust experimental protocols. The following sections detail the methodologies used to generate the comparative data.

LNP Formulation and Characterization

1. LNP Formulation: LNPs are typically formulated using microfluidic mixing, where an organic phase containing the lipids is rapidly mixed with an aqueous phase containing the nucleic acid cargo at an acidic pH.[4][10]

  • Organic Phase: Ionizable lipid (e.g., this compound proprietary lipid), helper phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695).

  • Aqueous Phase: Cas9 mRNA and sgRNA are dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0).

  • Mixing: The two phases are mixed using a microfluidic device at a specific flow rate ratio to allow for the self-assembly of LNPs.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

2. Physicochemical Characterization:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[11]

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay, such as the RiboGreen assay.[4][10] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated RNA.

In Vitro Assessment of Gene Editing Efficiency

1. Cell Culture and Transfection:

  • Cells (e.g., HEK293T, HeLa) are cultured in appropriate media.

  • LNPs encapsulating Cas9 mRNA and sgRNA are added to the cell culture medium at various concentrations.

  • Cells are incubated for a specified period (e.g., 24-72 hours) to allow for LNP uptake and gene editing.

2. Quantification of Gene Editing: Several methods can be used to quantify the frequency of insertions and deletions (indels) at the target genomic locus:

  • T7 Endonuclease I (T7EI) Assay: This assay detects heteroduplex DNA formed from the annealing of wild-type and edited DNA strands.[12]

  • Sanger Sequencing with TIDE or ICE Analysis: PCR amplicons of the target region are sequenced, and the resulting chromatograms are analyzed using web-based tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edots (ICE) to quantify editing efficiency.[12]

  • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target and potential off-target editing events.[13][14]

3. Cell Viability Assay: Cell viability after LNP treatment is assessed using methods such as the MTT or CellTiter-Glo assay to evaluate the cytotoxicity of the formulation.

In Vivo Assessment of Gene Editing Efficiency

1. Animal Models and Administration:

  • Relevant animal models (e.g., reporter mice like Ai9, or disease models) are used.

  • LNPs are administered systemically via intravenous (tail vein) injection.

2. Biodistribution and Target Engagement:

  • The distribution of LNPs to different organs can be tracked using imaging techniques if the LNPs or cargo are labeled with a fluorescent dye or a reporter protein is expressed.

3. Quantification of In Vivo Editing:

  • At a predetermined time point post-administration, tissues are harvested, and genomic DNA is extracted.

  • The frequency of indels in the target organ is quantified using NGS, which is the gold standard for in vivo editing assessment.[14]

Visualizing the Process

To better illustrate the key processes involved in LNP-mediated gene editing, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell LNP This compound LNP (Cas9 mRNA + sgRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Translation Translation Cytoplasm->Translation mRNA Release RNP_complex Cas9-sgRNA RNP Complex Translation->RNP_complex Nucleus Nucleus RNP_complex->Nucleus Gene_Editing Gene Editing (DSB) Nucleus->Gene_Editing

Caption: LNP-mediated delivery and gene editing pathway.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Formulation Microfluidic Mixing Characterization DLS (Size, PDI) RiboGreen (Encapsulation) Formulation->Characterization Cell_Culture Cell Culture & LNP Treatment Characterization->Cell_Culture Animal_Model Animal Model & LNP Administration Characterization->Animal_Model gDNA_Extraction_vitro Genomic DNA Extraction Cell_Culture->gDNA_Extraction_vitro Viability Cell Viability Assay Cell_Culture->Viability Quantification_vitro Editing Quantification (NGS, TIDE, T7EI) gDNA_Extraction_vitro->Quantification_vitro Tissue_Harvest Tissue Harvest Animal_Model->Tissue_Harvest gDNA_Extraction_vivo Genomic DNA Extraction Tissue_Harvest->gDNA_Extraction_vivo Quantification_vivo Editing Quantification (NGS) gDNA_Extraction_vivo->Quantification_vivo

Caption: Experimental workflow for assessing LNP gene editing.

Conclusion

The this compound LNP formulation demonstrates a highly competitive profile for gene editing applications, characterized by its favorable physicochemical properties, high encapsulation efficiency, and robust in vitro and in vivo editing capabilities. This guide provides a framework for comparing its performance against other LNP systems and outlines the essential experimental protocols for a thorough evaluation. As the field of gene therapy continues to advance, the development of optimized LNP delivery systems like this compound will be paramount to translating the potential of CRISPR-Cas9 into effective clinical realities.

References

4A3-SCC-10: A Comparative Guide to Liver-Targeting Specificity in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the liver-targeting specificity of the novel linker-degradable ionizable lipid (LDIL) 4A3-SCC-10 with the established alternative, DLin-MC3-DMA. The data presented herein is derived from preclinical studies and is intended to inform researchers on the potential advantages of this compound for liver-specific mRNA delivery.

Executive Summary

This compound is a key component of lipid nanoparticles (LNPs) designed for the targeted delivery of messenger RNA (mRNA) to the liver. Its unique glutathione (B108866) (GSH)-responsive, cone-shaped architecture is engineered to facilitate superior endosomal escape and rapid mRNA release within hepatocytes.[1][2] Preclinical data demonstrates that LNPs formulated with this compound exhibit significantly enhanced liver-targeting efficiency and subsequent mRNA expression compared to LNPs formulated with the widely used ionizable lipid, DLin-MC3-DMA.

Performance Comparison

Quantitative data from in vivo studies highlights the superior liver-targeting capabilities of this compound-formulated LNPs.

MetricThis compound LNPDLin-MC3-DMA LNPFold Improvement
Liver mRNA Delivery Significantly EnhancedStandard87-fold

Table 1: In vivo liver mRNA delivery efficiency of this compound LNPs compared to DLin-MC3-DMA LNPs. Data is based on luciferase expression in the liver of mice 6 hours after intravenous administration.[1]

A structurally related lipid, 4A3-SCC-PH, also demonstrated a remarkable 176-fold improvement in liver mRNA delivery compared to DLin-MC3-DMA in the same study.[1]

Mechanism of Action: Enhanced Liver Targeting

The enhanced liver specificity of this compound is attributed to its unique molecular design. The disulfide bond-bridged ester linker within its structure is responsive to the high intracellular concentration of glutathione (GSH) in hepatocytes. This targeted cleavage of the linker is believed to promote the disassembly of the LNP and the rapid release of its mRNA cargo into the cytoplasm of liver cells, leading to more efficient protein translation.

Figure 1. Proposed Mechanism of this compound LNP Liver Targeting cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 4A3_LNP This compound LNP Endosome Endosome 4A3_LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (GSH-mediated disassembly) mRNA mRNA Cargo Protein Translated Protein mRNA->Protein Translation

Caption: Proposed mechanism of this compound LNP uptake and mRNA release in hepatocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and DLin-MC3-DMA.

LNP Formulation

Objective: To prepare lipid nanoparticles encapsulating luciferase mRNA with either this compound or DLin-MC3-DMA.

Protocol:

  • The ionizable lipid (this compound or DLin-MC3-DMA), phospholipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) were dissolved in ethanol (B145695) at a specific molar ratio.

  • Firefly luciferase mRNA was diluted in a low pH acetate (B1210297) buffer.

  • The ethanolic lipid solution and the aqueous mRNA solution were mixed using a microfluidic mixing device.

  • The resulting LNPs were dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

  • The final LNP formulations were sterile-filtered and characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Biodistribution and Luciferase Expression

Objective: To assess the liver-targeting specificity and mRNA delivery efficiency of the formulated LNPs in a murine model.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Administration: Mice were intravenously injected via the tail vein with LNPs encapsulating luciferase mRNA at a dose of 0.1 mg/kg.

  • In Vivo Imaging: At 6 hours post-injection, mice were anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg). Whole-body bioluminescence was imaged using an in vivo imaging system (IVIS).

  • Ex Vivo Imaging: Immediately following in vivo imaging, mice were euthanized, and major organs (liver, spleen, lungs, heart, and kidneys) were harvested. The organs were imaged ex vivo using the IVIS system to quantify luciferase expression in each organ.

  • Data Analysis: The total photon flux from the liver and other organs was quantified using analysis software. The fold improvement in liver delivery for this compound LNPs was calculated relative to the DLin-MC3-DMA LNP group.

Figure 2. Experimental Workflow for In Vivo Validation LNP_Formulation LNP Formulation (this compound or DLin-MC3-DMA) IV_Injection Intravenous Injection (BALB/c Mice) LNP_Formulation->IV_Injection In_Vivo_Imaging In Vivo Bioluminescence Imaging (6 hours post-injection) IV_Injection->In_Vivo_Imaging Ex_Vivo_Imaging Ex Vivo Organ Imaging In_Vivo_Imaging->Ex_Vivo_Imaging Data_Analysis Quantification of Luciferase Expression Ex_Vivo_Imaging->Data_Analysis

Caption: Workflow for the in vivo validation of LNP liver-targeting specificity.

Alternative Liver-Targeting Strategies

While this compound represents a significant advancement in ionizable lipid design, other strategies for liver-targeted delivery are also being explored. These can be broadly categorized as passive and active targeting.

  • Passive Targeting: This approach relies on the natural biodistribution of nanoparticles. LNPs of a certain size (typically < 100 nm) and neutral surface charge tend to accumulate in the liver due to the fenestrated endothelium of the liver sinusoids.[3]

  • Active Targeting: This involves decorating the surface of nanoparticles with ligands that bind to specific receptors on liver cells.[4] Common ligands include:

    • N-acetylgalactosamine (GalNAc): Targets the asialoglycoprotein receptor (ASGPR) on hepatocytes.

    • Mannose: Targets mannose receptors on liver sinusoidal endothelial cells (LSECs) and Kupffer cells.[3]

    • Apolipoprotein E (ApoE): Facilitates uptake by hepatocytes via the low-density lipoprotein (LDL) receptor.

Conclusion

The biodegradable ionizable lipid this compound demonstrates a significant improvement in liver-targeting specificity and mRNA delivery efficiency compared to the conventional lipid DLin-MC3-DMA. This enhanced performance, attributed to its GSH-responsive design, makes this compound a promising candidate for the development of next-generation mRNA therapeutics for a wide range of liver diseases. Further research and clinical evaluation are warranted to fully realize the therapeutic potential of this novel delivery system.

References

Unraveling the Degradation Kinetics of 4A3-SCC-10: A Comparative Analysis with Other Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation kinetics of lipid nanoparticles (LNPs) is paramount for optimizing drug delivery systems. This guide provides a comprehensive comparison of the degradation kinetics of the novel glutathione-responsive lipid, 4A3-SCC-10, with other widely used ionizable lipids, supported by experimental data and detailed methodologies.

The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the frontrunners. The stability and degradation profile of the ionizable lipids within these LNPs are key determinants of their efficacy and safety. A novel ionizable lipid, this compound, has been engineered with a glutathione (B108866) (GSH)-responsive disulfide bond-bridged ester linker. This design facilitates rapid degradation within the high-glutathione environment of the cell cytoplasm, leading to enhanced endosomal escape and swift release of the mRNA payload.

Comparative Degradation Kinetics

While direct, publicly available quantitative data on the degradation half-life of this compound under reducing conditions remains limited, its glutathione-responsive degradation is a key design feature that sets it apart from other commonly used ionizable lipids such as DLin-MC3-DMA and SM-102. The degradation of these latter lipids is primarily governed by hydrolysis of their ester bonds, a process that is generally slower and not specifically triggered by the intracellular reducing environment.

To provide a framework for comparison, the following table summarizes the known degradation characteristics of these lipids.

LipidDegradation MechanismTriggerExpected Degradation RateKey Features
This compound Cleavage of disulfide bond and ester hydrolysisHigh intracellular glutathione (GSH) concentrationRapid in reducing environmentsGSH-responsive; designed for rapid intracellular payload release. pKa = 6.22.[1]
DLin-MC3-DMA Ester hydrolysispH, enzymatic activitySlower than GSH-mediated cleavageWell-established for siRNA delivery; degradation is not triggered by a specific intracellular signal.
SM-102 Ester hydrolysispH, enzymatic activitySlower than GSH-mediated cleavageA key component in the Moderna COVID-19 vaccine; degradation profile is a factor in its tolerability.

Experimental Protocols

To empirically determine and compare the degradation kinetics of these lipids, the following experimental protocols can be employed.

In Vitro Degradation Assay Protocol

This protocol is designed to simulate the intracellular reducing environment to quantify the degradation of disulfide-containing lipids like this compound.

Objective: To determine the degradation half-life of this compound in the presence of glutathione.

Materials:

  • This compound lipid stock solution (in ethanol)

  • DLin-MC3-DMA and SM-102 lipid stock solutions (for comparison)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dithiothreitol (DTT) as a positive control for reduction

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile, methanol, water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Preparation of Degradation Medium: Prepare a solution of 10 mM GSH in PBS (pH 7.4) to mimic the intracellular reducing environment. Prepare a control solution of PBS without GSH.

  • Incubation:

    • Add a known concentration of the this compound lipid stock solution to the GSH-containing PBS and the control PBS to achieve a final lipid concentration of 1 mg/mL.

    • Similarly, prepare samples with DLin-MC3-DMA and SM-102 in both GSH-containing and control PBS.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each incubation mixture.

  • Sample Preparation for HPLC:

    • Immediately quench the degradation reaction by adding a 2-fold excess of an alkylating agent like N-ethylmaleimide (NEM) to the aliquot to cap any free thiols.

    • Extract the lipids from the aqueous phase using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a gradient elution method with a C18 column to separate the intact lipid from its degradation products. A typical mobile phase could be a gradient of water and acetonitrile/methanol with a small percentage of formic acid.

    • Monitor the elution profile using a suitable detector. The intact lipid will have a characteristic retention time.

  • Data Analysis:

    • Quantify the peak area of the intact lipid at each time point.

    • Plot the percentage of remaining intact lipid against time.

    • Calculate the degradation half-life (t½) by fitting the data to a first-order decay model.

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_degradation Glutathione-Mediated Degradation of this compound Intact_4A3_SCC_10 Intact this compound (Disulfide bond) Cleavage Disulfide Bond Cleavage Intact_4A3_SCC_10->Cleavage Reduction GSH Glutathione (GSH) (Intracellular Environment) GSH->Cleavage Degradation_Products Degradation Products (Free thiols and cleaved lipid fragments) Cleavage->Degradation_Products

Caption: Proposed degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Degradation Kinetics Start Start Prepare_Media Prepare Degradation Media (PBS +/- GSH) Start->Prepare_Media Incubate_Lipids Incubate Lipids (this compound, DLin-MC3-DMA, SM-102) at 37°C Prepare_Media->Incubate_Lipids Time_Sampling Time-Point Sampling Incubate_Lipids->Time_Sampling Quench_Extract Quench Reaction & Extract Lipids Time_Sampling->Quench_Extract HPLC_Analysis HPLC Analysis Quench_Extract->HPLC_Analysis Data_Analysis Data Analysis (Calculate Half-life) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro degradation assay.

Conclusion

The glutathione-responsive degradation of this compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. This triggered degradation mechanism is anticipated to provide a more rapid and targeted release of therapeutic payloads compared to lipids that degrade through slower, non-specific hydrolysis. The provided experimental protocol offers a robust framework for quantitatively assessing these degradation kinetics, enabling researchers to make data-driven decisions in the development of next-generation lipid nanoparticle formulations. Further studies are warranted to generate precise quantitative data for a direct comparison of the degradation half-lives of this compound and other lipids under physiologically relevant reducing conditions.

References

A Head-to-Head Comparison: The Novel Ionizable Lipid 4A3-SCC-10 Versus Established Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of the novel biodegradable ionizable lipid, 4A3-SCC-10, with established industry-standard lipids: DLin-MC3-DMA, SM-102, and ALC-0315. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most appropriate lipid components for their mRNA delivery platforms.

Superior In Vivo mRNA Delivery with this compound

Recent studies have demonstrated the remarkable potential of this compound in enhancing mRNA delivery to the liver. When formulated into LNPs, this compound exhibited an impressive 87-fold increase in mRNA delivery efficiency to the liver compared to the widely used DLin-MC3-DMA.[1] This significant improvement is attributed to its unique molecular design, featuring a 4A3 amino headgroup, four disulfide bond-bridged linkers, and four 10-carbon tail chains.[2] This structure facilitates a glutathione (B108866) (GSH)-responsive, cone-shaped architecture that promotes superior endosomal escape and rapid mRNA release within the target cells.[2]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound in comparison to DLin-MC3-DMA, SM-102, and ALC-0315.

Lipid pKa In Vivo mRNA Delivery (Liver) Key Structural Features
This compound 6.22[1]87-fold higher than DLin-MC3-DMA[1]4A3 amino headgroup, disulfide bond-bridged linkers, four 10-carbon tails[2]
DLin-MC3-DMA ~6.44BenchmarkDilinoleyl tails
SM-102 ~6.7High efficiency in intramuscular deliveryHeptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
ALC-0315 ~6.09High efficiency in intramuscular delivery((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Lipid Nanoparticle (LNP) Formulation

Materials:

  • Ionizable Lipid (this compound, DLin-MC3-DMA, SM-102, or ALC-0315)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

  • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA, SM-102, and ALC-0315 formulations). For this compound based LNPs, a molar ratio of 23.8:23.8:47.6:4.8 (this compound:DOPE:cholesterol:DMG-PEG) has been utilized in related formulations.[3]

  • Dissolve the mRNA in citrate buffer.

  • Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined volume ratio (e.g., 1:3) using a microfluidic mixing device. This ensures the self-assembly of the lipids and mRNA into LNPs.

  • Dialyze the resulting LNP solution against PBS to remove ethanol and unencapsulated mRNA.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo mRNA Delivery in Mice

Animal Model:

  • BALB/c or C57BL/6 mice

Procedure:

  • Administer the LNP-encapsulated luciferase mRNA to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).

  • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice and intraperitoneally inject a D-luciferin solution.

  • Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Quantify the luciferase expression in the liver and other organs by measuring the photon flux.

Endosomal Escape Assay in HeLa Cells

Materials:

  • HeLa cells

  • LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5-mRNA)

  • LysoTracker Green (to stain acidic organelles like endosomes and lysosomes)

  • Hoechst 33342 (to stain the nucleus)

  • Confocal microscope

Procedure:

  • Seed HeLa cells in a glass-bottom dish and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled LNP-mRNA solution for a specified incubation period (e.g., 4 hours).

  • During the last 30 minutes of incubation, add LysoTracker Green and Hoechst 33342 to the culture medium.

  • Wash the cells with PBS and image them using a confocal microscope.

  • Analyze the images to determine the colocalization of the fluorescent mRNA signal with the LysoTracker Green signal. A decrease in colocalization indicates the escape of mRNA from the endosomes into the cytoplasm.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

LNP_Formation_Workflow cluster_lipids Lipid Components in Ethanol cluster_mrna Aqueous Phase ionizable Ionizable Lipid (e.g., this compound) mix Microfluidic Mixing ionizable->mix dspc DSPC dspc->mix chol Cholesterol chol->mix peg DMG-PEG 2000 peg->mix mrna mRNA in Citrate Buffer (pH 4.0) mrna->mix dialysis Dialysis (vs. PBS, pH 7.4) mix->dialysis lnp Formulated LNPs dialysis->lnp

Caption: Workflow for the formulation of lipid nanoparticles (LNPs) encapsulating mRNA.

InVivo_Delivery_Workflow lnp_mrna LNP-Luciferase mRNA injection Intravenous Injection (Mouse Model) lnp_mrna->injection circulation Systemic Circulation injection->circulation liver_uptake Hepatocyte Uptake circulation->liver_uptake luciferin D-Luciferin Injection liver_uptake->luciferin imaging In Vivo Imaging (IVIS) luciferin->imaging quantification Quantification of Luciferase Expression imaging->quantification

Caption: Experimental workflow for in vivo mRNA delivery and assessment in a mouse model.

Endosomal_Escape_Pathway lnp LNP-mRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (GSH-mediated for this compound) endosome->escape Successful Delivery lysosome Lysosomal Degradation endosome->lysosome Degradation Pathway cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation cytoplasm->translation protein Protein Expression translation->protein

References

4A3-SCC-10: A Comparative Guide to a Biodegradable Ionizable Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transfection efficiency of 4A3-SCC-10, a novel biodegradable ionizable lipid, with other alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their mRNA delivery applications.

Performance Comparison

This compound has demonstrated significant advantages in mRNA delivery, primarily attributed to its unique biodegradable structure containing disulfide bonds. This design facilitates superior endosomal escape and rapid release of mRNA into the cytoplasm.

Quantitative Data Summary

The following table summarizes the comparative performance of this compound-formulated lipid nanoparticles (LNPs) against the well-established ionizable lipid, DLin-MC3-DMA.

MetricThis compound LNPDLin-MC3-DMA LNPFold ImprovementReference
In Vivo mRNA Delivery to Liver (mice) HighStandard87-fold increase[1]
Endosomal Escape Ability ImprovedStandardQualitatively higher[1][2]

Experimental Protocols

This section outlines a representative protocol for the formulation of this compound LNPs and subsequent in vivo administration for mRNA delivery studies. This protocol is based on established methods for LNP formulation with ionizable lipids.

LNP Formulation via Microfluidic Mixing

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2K)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2K in ethanol to achieve desired stock concentrations. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:DMG-PEG2K).

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device with a flow rate ratio of 3:1 (aqueous:organic). The lipid solution in ethanol constitutes the organic phase, and the mRNA in citrate buffer is the aqueous phase.

  • LNP Formation: The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterile filter the LNP solution through a 0.22 µm filter and store at 4°C.

In Vivo mRNA Delivery in Mice

Materials:

  • This compound LNPs encapsulating Luciferase mRNA

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dosage Preparation: Dilute the this compound LNP solution in sterile PBS to the desired final concentration for injection.

  • Intravenous Administration: Administer the LNP solution to the mice via intravenous injection (e.g., tail vein). The dosage will depend on the specific study design.

  • Monitoring and Analysis: At a predetermined time point post-injection (e.g., 6, 24, 48 hours), assess luciferase expression in the target organs (e.g., liver) using an in vivo imaging system (IVIS) after intraperitoneal injection of a luciferin (B1168401) substrate.

  • Data Quantification: Quantify the bioluminescence signal to determine the level of protein expression and, consequently, the transfection efficiency.

Visualizations

Signaling Pathway: Enhanced Endosomal Escape

The disulfide bonds in the this compound lipid are susceptible to the reducing environment within the endosome. This cleavage is hypothesized to alter the lipid's structure, leading to destabilization of the endosomal membrane and facilitating the release of the mRNA cargo into the cytoplasm.

G cluster_0 Cellular Uptake cluster_1 Endosomal Escape Mechanism LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Formation Endocytosis->Endosome ReducingEnv Reducing Environment (e.g., Glutathione) Endosome->ReducingEnv LNP within Endosome DisulfideCleavage Disulfide Bond Cleavage in this compound ReducingEnv->DisulfideCleavage MembraneDestabilization Endosomal Membrane Destabilization DisulfideCleavage->MembraneDestabilization mRNARelease mRNA Release into Cytoplasm MembraneDestabilization->mRNARelease Translation Protein Translation mRNARelease->Translation Successful Delivery

Caption: Proposed mechanism of enhanced endosomal escape by this compound LNPs.

Experimental Workflow: In Vivo Transfection Efficiency Assessment

The following diagram illustrates the key steps involved in evaluating the in vivo transfection efficiency of this compound LNPs.

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis Formulation LNP Formulation (this compound + mRNA) Characterization LNP Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Injection Intravenous Injection into Mice Characterization->Injection Quality Control Incubation Incubation Period (e.g., 24h) Injection->Incubation Imaging In Vivo Imaging (Bioluminescence) Incubation->Imaging Protein Expression DataAnalysis Data Analysis & Quantification Imaging->DataAnalysis Conclusion Conclusion on Transfection Efficiency DataAnalysis->Conclusion Determine Efficiency

Caption: Workflow for assessing in vivo transfection efficiency of this compound LNPs.

References

Evaluating the Therapeutic Window of 4A3-SCC-10 versus Other Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA therapeutics, the delivery vehicle is as crucial as the cargo itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in both efficacy and safety. This guide provides a comparative evaluation of the novel linker-degradable ionizable lipid, 4A3-SCC-10, against other well-established lipids, focusing on the therapeutic window—the balance between efficacy and toxicity. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize LNP formulations for therapeutic applications.

Executive Summary

The ionizable lipid this compound is a promising candidate for mRNA delivery, demonstrating significantly enhanced efficacy in preclinical models compared to the widely used DLin-MC3-DMA. While direct, publicly available quantitative data on the toxicity profile and therapeutic window of this compound is limited, this guide provides a framework for its evaluation by comparing its known performance with the established efficacy and toxicity profiles of other clinically relevant lipids such as DLin-MC3-DMA and ALC-0315. The inclusion of detailed experimental protocols and an overview of the signaling pathways involved in LNP-associated toxicity aims to equip researchers with the necessary tools to conduct their own comparative studies.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and other benchmark ionizable lipids.

Table 1: In Vivo Efficacy of Ionizable Lipids

Ionizable LipidDelivery TargetEfficacy MetricFold Improvement vs. DLin-MC3-DMAReference
This compound LivermRNA Delivery87-fold[1][2][3]
4A3-SCC-PH LivermRNA Delivery176-fold[4]
ALC-0315 Hepatocytes (siRNA)FVII Knockdown2-fold[3]
DLin-MC3-DMA Hepatocytes (siRNA)FVII Knockdown(Baseline)[3]

Table 2: In Vivo Toxicity Profile of Benchmark Lipids

Ionizable LipidAnimal ModelDose (siRNA)Key Toxicity FindingsReference
DLin-MC3-DMA Mice5 mg/kgNo significant increase in liver toxicity markers (ALT, AST).[5]
ALC-0315 Mice5 mg/kgIncreased markers of liver toxicity (ALT and bile acids).[5]
SM-102 Rats3.0 mg/kgHigher ALT and AST levels compared to (4S)-KEL12 LNPs in males.[5]

Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key biomarkers for liver damage.

Experimental Protocols

To facilitate rigorous and standardized evaluation of LNP formulations, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well and incubate for 24 hours.

  • LNP Treatment: Add varying concentrations of the LNP formulations to the wells.

  • Incubation: Incubate the cells with the LNPs for 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3 hours.

  • Solubilization: Discard the media and add 50 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the optical density at 595 nm using a microplate reader.

In Vitro Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with different concentrations of LNPs for 24 hours.

  • Sample Preparation: Briefly shake the 12-well plates to homogenize the released LDH in the cell culture medium. Transfer the medium to microcentrifuge tubes and centrifuge at 12,000 xg and 4°C for 15 minutes to remove cell debris and nanoparticles.[6]

  • Reaction Setup: Add 100 µL of each sample to a substrate solution containing NADH and pyruvate.

  • Absorbance Measurement: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the LDH activity.[6]

In Vivo Toxicity Assessment

This protocol outlines a typical in vivo study to assess the systemic toxicity of LNP formulations.

Protocol:

  • Animal Model: Utilize a relevant animal model, such as C57BL/6 mice (6-8 weeks old).

  • Administration: Administer LNPs intravenously (IV). Include a control group receiving a vehicle such as phosphate-buffered saline (PBS).

  • Dose Escalation: Conduct a study with escalating doses to determine dose-dependent toxicity.

  • Blood Collection: Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration.

  • Serum Chemistry: Analyze serum for liver enzyme levels, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using commercially available kits.

  • Cytokine Analysis: Quantify levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA or multiplex assays.

  • Histopathology: At the end of the study, perfuse the animals and collect major organs (liver, spleen, kidneys, heart, lungs). Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.

Mandatory Visualization

Experimental Workflow for In Vivo LNP Toxicity Assessment

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Analysis animal_model Select Animal Model (e.g., C57BL/6 mice) dosing Administer LNPs (IV) & Vehicle Control animal_model->dosing blood_collection Blood Collection (Multiple Time Points) dosing->blood_collection organ_harvest Organ Harvest (Study Endpoint) dosing->organ_harvest serum_chem Serum Chemistry (ALT, AST) blood_collection->serum_chem cytokine Cytokine Analysis (ELISA) blood_collection->cytokine histopath Histopathology (H&E Staining) organ_harvest->histopath

Caption: Workflow for comparative in vivo toxicity assessment of LNP formulations.

Signaling Pathways in LNP-Mediated Toxicity

G cluster_0 LNP Interaction with Immune Cells cluster_1 Receptor Activation cluster_2 Downstream Signaling & Cellular Response LNP Lipid Nanoparticle TLR Toll-like Receptors (TLR2, TLR4) LNP->TLR activates NLRP3 NLRP3 Inflammasome LNP->NLRP3 activates NFkB NF-κB Pathway TLR->NFkB leads to Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) NLRP3->Cytokine_Production promotes NFkB->Cytokine_Production Inflammation Inflammation & Toxicity Cytokine_Production->Inflammation

Caption: Proposed signaling pathways in LNP-mediated inflammatory responses.

Conclusion

The ionizable lipid this compound represents a significant advancement in LNP technology, offering substantially improved mRNA delivery efficiency compared to established lipids like DLin-MC3-DMA. While a comprehensive evaluation of its therapeutic window is pending the public availability of detailed toxicity data, the provided comparative framework and experimental protocols offer a robust starting point for researchers. The biodegradability of this compound, owing to its linker-degradable design, suggests a potentially favorable safety profile. However, rigorous in vivo toxicity studies are essential to substantiate this and to fully delineate its therapeutic index. By utilizing the standardized assays and understanding the underlying toxicity pathways outlined in this guide, the scientific community can effectively evaluate and compare novel ionizable lipids, paving the way for the development of safer and more potent mRNA therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for 4A3-SCC-10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4A3-SCC-10, a linker-degradable ionizable lipid, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. Given that the toxicological and pharmacological properties of this compound are not fully known, it must be handled as a chemical with unknown toxicity.[1][2] This guide provides essential, step-by-step instructions for the safe and appropriate disposal of this compound.

Summary of Key Information

All quantitative data and essential safety information for this compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 4A3 SCC-10; 4A3-SCC 10; 4A3 SCC 10[3]
Molecular Formula C93H175N3O16S12[3]
Molecular Weight 1976.15 g/mol [3]
Appearance Not specified (often supplied as an oil)
Solubility Soluble in Methanol, Ethanol (B145695), DMF, DMSO.[1]
Storage Store at -20°C for long-term stability (months to years). Can be stored at 0-4°C for short-term use (days to weeks).[3][4]
Stability Stable for at least 2 years when stored correctly.[4]
Toxicity Toxicological properties are not fully known. Handle as a chemical with unknown toxicity.[1][2]
Intended Use For research use only. Not for human or veterinary use.[3][4]

Experimental Protocols: Disposal of this compound

The following procedures are based on standard practices for the disposal of laboratory chemicals with unknown hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

I. Pre-Disposal and Handling
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

    • A standard or flame-resistant laboratory coat.

    • Nitrile or neoprene gloves.

    • ANSI Z87.1-compliant safety glasses or goggles. A face shield may be necessary if there is a splash hazard.[5]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6][7]

    • Aqueous waste should be collected separately from organic solvent waste.[8]

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][9] The container should be in good condition with no cracks or leaks.[9]

    • If the original container is used for waste collection, ensure it is appropriately relabeled.

II. Waste Collection and Labeling
  • Labeling: All waste containers must be clearly and accurately labeled.[6][10][11][12] The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9][11]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[6]

    • Any known hazards (e.g., if dissolved in a flammable solvent).

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[9]

    • Store the waste container in a designated and secure secondary containment area to prevent spills.[5][9]

III. Disposal Procedure
  • Consult Institutional Guidelines: Your institution's EHS office is the primary resource for chemical waste disposal procedures. They will provide information on collection schedules and specific requirements.[13]

  • Arrange for Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[9][14] Chemical waste must be disposed of through a licensed hazardous waste disposal service.[6] Your institution's EHS department will typically manage this process.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or methanol) that can dissolve the compound.[9]

    • The rinsate from this process must be collected and treated as hazardous waste.[9]

    • After triple-rinsing, the container may be disposed of in the regular trash, but it is recommended to remove or deface the label first.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Need to dispose of this compound ppe Wear Appropriate PPE: Lab coat, gloves, safety glasses start->ppe segregate Segregate Waste: Do not mix with other chemicals ppe->segregate container Select a compatible, leak-proof waste container segregate->container label_waste Label Container: 'Hazardous Waste', 'this compound', date, and quantity container->label_waste store_waste Store in a secure secondary containment area label_waste->store_waste keep_closed Keep container closed when not in use store_waste->keep_closed contact_ehs Contact Institutional EHS for disposal procedures keep_closed->contact_ehs professional_disposal Arrange for collection by a licensed hazardous waste vendor contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

G cluster_decision Decision Pathway for this compound Waste waste_generated This compound Waste Generated (Pure, in solution, or contaminated items) is_liquid Is the waste liquid? waste_generated->is_liquid is_solid Is the waste solid? waste_generated->is_solid liquid_container Collect in a labeled, sealed liquid waste container is_liquid->liquid_container Yes solid_container Collect in a labeled, sealed solid waste container is_solid->solid_container Yes contact_ehs Contact EHS for pickup liquid_container->contact_ehs solid_container->contact_ehs

Caption: Decision pathway for segregating this compound waste.

References

Personal protective equipment for handling 4A3-SCC-10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4A3-SCC-10, a novel linker-degradable ionizable lipid for mRNA delivery. Given that the toxicological and pharmacological properties of this compound are not fully known, prudent laboratory practices for handling chemicals of unknown toxicity are imperative.[1] This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this research chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound due to its unknown hazard profile. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or other suitable material based on the solvent used (e.g., ethanol, methanol, DMSO).[1]To prevent skin contact with the compound and solvents.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from splashes of the chemical or solvents.
Body Protection Laboratory coatStandard, full-lengthTo protect skin and clothing from accidental spills.
Respiratory Protection Fume hood or approved respiratorUse in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any aerosols or vapors, especially when handling the compound in solution.

Operational Plan: Handling and Storage

Storage:

  • Store this compound as an oil at -20°C, protected from moisture and light.[1]

  • Under these conditions, it is stable for at least two years.[2]

  • Solutions of this compound should also be stored at -20°C between uses.[1]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.

  • Reconstitution: this compound is soluble in methanol, ethanol, DMF, and DMSO.[1] When preparing solutions, add the solvent slowly to the vial containing the compound.

  • Use: When using in experiments, such as the formulation of lipid nanoparticles (LNPs), handle with care to avoid generating aerosols.

  • Cleaning: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

All waste materials containing this compound, including empty vials, used pipette tips, and contaminated gloves, should be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain.

Experimental Workflow: Lipid Nanoparticle (LNP) Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles using an ionizable lipid such as this compound for mRNA delivery. This process is central to its application in research and drug development.

LNP_Formulation_Workflow cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_purification Purification & Analysis cluster_application Application Lipid_Stock Prepare Lipid Stock (e.g., this compound in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing mRNA_Stock Prepare mRNA Stock (Aqueous Buffer) mRNA_Stock->Mixing LNP_Formation Self-Assembly of LNPs Mixing->LNP_Formation Leads to Purification Purification (e.g., Dialysis, TFF) LNP_Formation->Purification Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization InVitro In Vitro Transfection Characterization->InVitro Proceed to InVivo In Vivo Administration Characterization->InVivo Proceed to

LNP formulation workflow using this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.